molecular formula C20H17Cl3N4 B12424354 Vatalanib-d4 (dihydrochloride)

Vatalanib-d4 (dihydrochloride)

Cat. No.: B12424354
M. Wt: 423.8 g/mol
InChI Key: AZUQEHCMDUSRLH-CCFLRNNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vatalanib-d4 (dihydrochloride) is a useful research compound. Its molecular formula is C20H17Cl3N4 and its molecular weight is 423.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Vatalanib-d4 (dihydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vatalanib-d4 (dihydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H17Cl3N4

Molecular Weight

423.8 g/mol

IUPAC Name

N-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;dihydrochloride

InChI

InChI=1S/C20H15ClN4.2ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;;/h1-12H,13H2,(H,23,25);2*1H/i5D,6D,7D,8D;;

InChI Key

AZUQEHCMDUSRLH-CCFLRNNZSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC2=NN=C(C3=CC=CC=C32)CC4=CC=NC=C4)[2H])[2H])Cl)[2H].Cl.Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Vatalanib-d4 (dihydrochloride)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vatalanib, also known as PTK787, is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) designed to disrupt tumor progression by simultaneously blocking key signaling pathways involved in angiogenesis and direct tumor cell proliferation.[1][2][3] This guide focuses on Vatalanib-d4 (dihydrochloride), a deuterated isotopologue of Vatalanib, engineered to improve pharmacokinetic properties. By strategically inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the c-Kit receptor, Vatalanib-d4 offers a multi-pronged approach to anticancer research.[1][3] This document provides a comprehensive exploration of its molecular mechanism, authoritative data on its potency, and detailed, field-proven protocols for its evaluation, serving as a critical resource for researchers in oncology and drug development.

Introduction: Targeting Tumor Angiogenesis and the Rationale for Vatalanib-d4

The formation of new blood vessels from a pre-existing vascular network, a process known as angiogenesis, is a critical hallmark of cancer.[4] Tumors require a dedicated blood supply to grow beyond a few millimeters, obtain necessary oxygen and nutrients, and metastasize to distant organs.[4][5] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of this process, making it a prime target for anticancer therapies.[6][7]

Vatalanib was developed as a small molecule inhibitor to block this and other crucial pathways.[3] This guide specifically addresses Vatalanib-d4 (dihydrochloride) . The "-d4" designation signifies that four specific hydrogen atoms in the molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[8][9] This substitution leverages the kinetic isotope effect; the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make it more resistant to enzymatic cleavage during metabolism.[] This strategic deuteration can slow the rate of metabolic clearance, potentially leading to a more stable pharmacokinetic profile, sustained target engagement, and an improved therapeutic window compared to its non-deuterated counterpart.[9][11] The dihydrochloride salt form enhances the compound's solubility and stability for research applications.

Core Mechanism of Action: A Triad of Kinase Inhibition

Vatalanib-d4 exerts its anti-neoplastic effects by competitively inhibiting the ATP-binding site of multiple receptor tyrosine kinases (RTKs), primarily VEGFRs, PDGFRs, and c-Kit.[1][12] This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that drive cell proliferation, survival, and migration.

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

The VEGF/VEGFR axis is the principal driver of tumor angiogenesis. Vatalanib potently inhibits all three VEGFRs (VEGFR-1, -2, and -3), with the highest selectivity for VEGFR-2, the primary mediator of VEGF-driven angiogenic effects in endothelial cells.[2][13][14]

Upon binding of ligands like VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, creating docking sites for signaling proteins. This initiates two major downstream pathways:

  • The PI3K/Akt Pathway: Crucial for promoting endothelial cell survival and increasing vascular permeability.

  • The PLCγ/MAPK (ERK) Pathway: A primary driver of endothelial cell proliferation and migration.[5][13]

By blocking VEGFR-2 activation, Vatalanib-d4 effectively shuts down these pro-angiogenic signals, leading to the inhibition of new blood vessel formation.[3][6]

G cluster_membrane Cell Membrane ligand VEGF-A receptor VEGFR-2 ligand->receptor Binds receptor->receptor PLCg PLCγ PI3K PI3K inhibitor Vatalanib-d4 inhibitor->receptor Inhibits ATP Binding pathway_node pathway_node MAPK RAS/RAF/MAPK Pathway PLCg->MAPK Activates Akt Akt Pathway PI3K->Akt Activates Proliferation Endothelial Cell Proliferation & Migration MAPK->Proliferation Leads to Survival Endothelial Cell Survival & Permeability Akt->Survival Leads to

Caption: Vatalanib-d4 inhibits VEGFR-2 autophosphorylation, blocking key downstream signaling pathways.

Inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) Signaling

The PDGF/PDGFR pathway is vital for the recruitment and survival of pericytes, mural cells that stabilize newly formed blood vessels. It also plays a direct role in the proliferation of some tumor cells.[15] Vatalanib inhibits PDGFRβ, disrupting the communication between endothelial cells and pericytes. This leads to immature, leaky, and unstable tumor vasculature, further compromising the tumor microenvironment.

G cluster_membrane Cell Membrane ligand PDGF receptor PDGFRβ ligand->receptor Binds receptor->receptor Grb2 Grb2/Sos receptor->Grb2 PI3K PI3K receptor->PI3K inhibitor Vatalanib-d4 inhibitor->receptor Inhibits ATP Binding MAPK Ras/MAPK Pathway Grb2->MAPK Activates Akt Akt Pathway PI3K->Akt Activates Proliferation Pericyte/Tumor Cell Proliferation & Migration MAPK->Proliferation Leads to Survival Pericyte/Tumor Cell Survival Akt->Survival Leads to

Caption: Vatalanib-d4 blocks PDGFRβ signaling, disrupting pericyte function and tumor proliferation.

Inhibition of c-Kit Signaling

The c-Kit receptor (also known as CD117) and its ligand, Stem Cell Factor (SCF), are crucial for the function of hematopoietic stem cells, mast cells, and melanocytes.[16][17] Importantly, activating mutations or overexpression of c-Kit are oncogenic drivers in several cancers, most notably Gastrointestinal Stromal Tumors (GIST) and certain types of leukemia.[18][19] Vatalanib's inhibition of c-Kit provides a direct anti-tumor effect in malignancies dependent on this pathway.[16][20] Downstream pathways affected include JAK/STAT, PI3K/Akt, and MAPK.[21]

G cluster_membrane Cell Membrane cluster_downstream ligand SCF receptor c-Kit ligand->receptor Binds receptor->receptor PI3K PI3K receptor->PI3K MAPK MAPK Pathway receptor->MAPK JAK JAK receptor->JAK inhibitor Vatalanib-d4 inhibitor->receptor Inhibits ATP Binding Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation MAPK->Proliferation Leads to STAT STAT JAK->STAT Activates Survival Cell Survival Akt->Survival Leads to Survival_Proliferation Survival & Proliferation STAT->Survival_Proliferation Leads to

Caption: Vatalanib-d4 inhibits oncogenic c-Kit signaling, blocking downstream survival and proliferation pathways.

Quantitative Potency and Selectivity Profile

The efficacy of a kinase inhibitor is defined by its potency, typically measured as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% in a cell-free assay. The table below summarizes the in vitro potency of Vatalanib against its key kinase targets.

Target KinaseIC50 (nM)Primary Function in CancerReference
VEGFR-2 (KDR) 37Endothelial cell proliferation, migration, survival[14][22]
VEGFR-1 (Flt-1) 77Endothelial cell function, monocyte migration
PDGFRβ 580Pericyte recruitment, tumor cell proliferation[14]
c-Kit 730Oncogenic driver in GIST, AML; mast cell function[14]
VEGFR-3 (Flt-4) 660 (18x vs VEGFR-2)Lymphangiogenesis[22]

Data compiled from cell-free kinase assays. Values indicate high potency against VEGFRs, particularly VEGFR-2, with additional activity against other relevant oncogenic kinases.

Methodologies for Mechanistic and Efficacy Evaluation

Validating the mechanism and efficacy of Vatalanib-d4 requires a multi-tiered experimental approach, progressing from biochemical assays to complex in vivo models. The choice of each assay is critical for building a comprehensive profile of the compound's activity.

In Vitro Assays for Target Engagement and Functional Activity

In vitro assays are foundational for confirming direct target inhibition and assessing the immediate cellular consequences. They offer high throughput and precise control over experimental variables.

This is the primary biochemical assay to quantify the direct inhibitory potency of Vatalanib-d4 against its purified kinase targets. The causality is direct: if the compound inhibits the kinase in a cell-free system, its cellular effects are likely mediated through this target. Fluorescence-based or radiometric assays are common.[23][24]

G prep 1. Prepare Serial Dilution of Vatalanib-d4 in DMSO plate 2. Dispense Inhibitor into 384-well Plate prep->plate add_enzyme 3. Add Kinase (e.g., VEGFR-2) & Substrate Mixture plate->add_enzyme add_atp 4. Initiate Reaction with ATP Solution add_enzyme->add_atp incubate 5. Incubate at RT (e.g., 60 minutes) add_atp->incubate detect 6. Stop Reaction & Add Detection Reagent incubate->detect read 7. Read Signal (e.g., Fluorescence) detect->read analyze 8. Plot Dose-Response Curve & Calculate IC50 read->analyze

Caption: Generalized workflow for determining the IC50 of Vatalanib-d4 in a cell-free kinase assay.

Step-by-Step Methodology:

  • Inhibitor Preparation: Create a 10-point serial dilution of Vatalanib-d4 (dihydrochloride) in 100% DMSO, typically starting from a 10 mM stock.

  • Assay Plate Preparation: Add a small volume (e.g., 4 µL) of each inhibitor concentration to the wells of a 384-well microplate. Include control wells containing only DMSO (0% inhibition) and wells for a known potent inhibitor or no enzyme (100% inhibition).[23]

  • Enzyme/Substrate Addition: Prepare a master mix containing the purified recombinant kinase (e.g., VEGFR-2) and a suitable peptide substrate in kinase assay buffer. Dispense this mix into all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive binding dynamics.[23]

  • Incubation: Allow the enzymatic reaction to proceed at room temperature for a defined period, typically 30-60 minutes.

  • Detection: Stop the reaction and add the detection reagent. In a fluorescence-based assay, this reagent detects the phosphorylated substrate, generating a signal proportional to kinase activity.[23]

  • Data Acquisition: Read the signal intensity (e.g., fluorescence) using a compatible plate reader.

  • Data Analysis: Normalize the data to the controls and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

This functional assay provides a powerful in vitro model of angiogenesis. It assesses the ability of endothelial cells (typically HUVECs - Human Umbilical Vein Endothelial Cells) to form capillary-like structures on a basement membrane extract (e.g., Matrigel). Its self-validating nature comes from the clear visual endpoint: a potent anti-angiogenic compound will disrupt the formation of these networks.[25][26]

Step-by-Step Methodology:

  • Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice and coat the wells of a 96-well plate. Allow it to polymerize at 37°C for 30-60 minutes.

  • Cell Treatment: Harvest HUVECs and resuspend them in media containing a pro-angiogenic stimulus (e.g., VEGF-A). Add various concentrations of Vatalanib-d4 to the cell suspension.

  • Cell Seeding: Seed the treated HUVEC suspension onto the polymerized gel.

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Imaging and Analysis: Visualize the formation of tubular networks using a microscope. Quantify the results by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software. A dose-dependent decrease in these parameters indicates anti-angiogenic activity.

In Vivo Models for Preclinical Efficacy Assessment

In vivo models are indispensable for evaluating a compound's efficacy within a complex physiological system, accounting for factors like pharmacokinetics, bioavailability, and interaction with the tumor microenvironment.

This is the most widely used in vivo model for assessing the anti-tumor activity of novel compounds.[27] It involves implanting human tumor cells into immunocompromised mice. The rationale is to observe the drug's effect on a growing human tumor in a living system, providing data on both direct anti-tumor and anti-angiogenic effects.[28][29]

G implant 1. Implant Human Tumor Cells Subcutaneously into Immunocompromised Mice grow 2. Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) implant->grow randomize 3. Randomize Mice into Treatment Groups (Vehicle vs. Vatalanib-d4) grow->randomize treat 4. Administer Treatment (e.g., Daily Oral Gavage) for a Defined Period (e.g., 21 days) randomize->treat monitor 5. Monitor Tumor Volume (Calipers) and Body Weight Bi-weekly treat->monitor endpoint 6. Endpoint: Euthanize Mice and Excise Tumors monitor->endpoint analyze 7. Analyze Tumors: - Weight - Immunohistochemistry (CD31, Ki-67) - Pharmacokinetic analysis endpoint->analyze

Caption: Standard workflow for an in vivo tumor xenograft study to evaluate Vatalanib-d4 efficacy.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., a cell line known to express VEGFRs like U87 glioblastoma) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[30][31]

  • Tumor Growth: Allow tumors to establish and grow to a predetermined average size (e.g., 100-150 mm³).

  • Randomization: Randomize the tumor-bearing mice into treatment cohorts (e.g., vehicle control, Vatalanib-d4 at multiple dose levels).

  • Treatment Administration: Administer Vatalanib-d4, typically via oral gavage, on a defined schedule (e.g., once daily) for the duration of the study (e.g., 21-28 days).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume two to three times per week. Monitor animal body weight as an indicator of general toxicity.

  • Endpoint Analysis: At the end of the study, excise the tumors for analysis. Key endpoints include:

    • Tumor Growth Inhibition (TGI): The primary efficacy metric, comparing the final tumor volume in treated versus control groups.

    • Immunohistochemistry (IHC): Stain tumor sections for markers like CD31 to quantify microvessel density (MVD), providing a direct measure of the anti-angiogenic effect. Staining for Ki-67 can assess the effect on tumor cell proliferation.

Conclusion

Vatalanib-d4 (dihydrochloride) is a powerful research tool that functions as a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the potent and simultaneous inhibition of VEGFR, PDGFR, and c-Kit signaling pathways.[1][3] This multi-pronged attack disrupts tumor angiogenesis, compromises the structural integrity of the tumor vasculature, and can exert direct anti-proliferative effects on tumor cells. The strategic deuteration of the molecule is designed to confer a more favorable pharmacokinetic profile, making it a valuable compound for preclinical studies aimed at developing next-generation anti-cancer therapies.[9][] The experimental methodologies outlined in this guide provide a robust framework for researchers to thoroughly investigate and validate its mechanism and efficacy.

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Vatalanib-d4 as a Selective VEGFR Inhibitor: A Technical Guide to Mechanism and Application

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides an in-depth analysis of Vatalanib-d4, a deuterated analog of the potent multi-kinase inhibitor Vatalanib (PTK787/ZK 222584). We explore its core function as a Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor, detailing its mechanism of action, the scientific rationale for its deuteration, and comprehensive protocols for its experimental validation. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and angiogenesis research. We will dissect the molecular interactions, downstream signaling consequences, and provide field-proven methodologies for assessing its anti-angiogenic efficacy in a laboratory setting.

Introduction: Targeting Angiogenesis through VEGFR Inhibition

The formation of new blood vessels from pre-existing vasculature, a process known as angiogenesis, is fundamental to numerous physiological processes, including embryonic development and wound repair.[1] However, in pathological contexts such as cancer, angiogenesis becomes a critical enabler, supplying tumors with the necessary oxygen and nutrients to sustain their growth and facilitate metastatic dissemination.[2] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of this process.[3]

The VEGF family of ligands binds to three main receptor tyrosine kinases (RTKs): VEGFR-1, VEGFR-2, and VEGFR-3.[4] Of these, VEGFR-2 (also known as KDR/Flk-1) is considered the primary mediator of the mitogenic, migratory, and survival signals in endothelial cells that collectively drive angiogenesis.[2][5] Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, triggering a cascade of downstream signaling events, most notably through the PLCγ-PKC-Raf-MAPK and PI3K-Akt pathways.[1][3] This central role makes VEGFR-2 a highly attractive target for anti-cancer therapeutics.[5]

Vatalanib (PTK787) is a potent, orally bioavailable small molecule inhibitor targeting all known VEGFRs.[6][7] It also demonstrates inhibitory activity against other RTKs involved in tumor progression, including Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms.[6][8] Vatalanib-d4 is a deuterated form of this molecule, designed to leverage the kinetic isotope effect for potentially improved pharmacological properties.

The Rationale for Deuteration

Deuteration is the strategic replacement of one or more hydrogen atoms in a drug molecule with its stable, heavier isotope, deuterium.[9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[] This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow down a drug's metabolism, particularly pathways mediated by cytochrome P450 (CYP) enzymes.[11][12] Since Vatalanib undergoes extensive hepatic metabolism, primarily via CYP3A4, deuteration offers a rational strategy to enhance its metabolic stability.[13] Potential benefits include a longer plasma half-life, reduced formation of toxic metabolites, and an improved overall pharmacokinetic profile, which may translate to enhanced efficacy or a better safety margin.[][12]

Core Mechanism of Action

Vatalanib-d4's mechanism of action is functionally identical to its non-deuterated counterpart. It acts as a competitive inhibitor at the adenosine triphosphate (ATP)-binding site within the kinase domain of its target receptors.[14] By occupying this site, it prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling.

Inhibition of VEGFR-2 Signaling

The primary anti-angiogenic effect of Vatalanib-d4 is mediated through the potent inhibition of VEGFR-2. By preventing ATP binding, Vatalanib-d4 effectively blocks VEGF-induced receptor autophosphorylation. This abrogation of the initial signaling event halts the entire downstream cascade responsible for endothelial cell proliferation, survival, and migration.[4][14]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 Extracellular Domain Transmembrane Domain Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2:f2->PLCg pY1175 PI3K PI3K VEGFR2:f2->PI3K ATP ATP ATP->VEGFR2:f2 Phosphorylation Vatalanib Vatalanib-d4 Vatalanib->VEGFR2:f2 Inhibition PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Vatalanib-d4 Inhibition of the VEGFR-2 Signaling Pathway.
Kinase Specificity Profile

While potent against all VEGFR isoforms, Vatalanib is most selective for VEGFR-2.[13] Its multi-targeted nature, with inhibitory effects on PDGFR, c-Kit, and c-Fms, contributes to its broader anti-tumor activity by impacting not only the tumor vasculature but also potentially the tumor cells themselves and associated stromal cells like pericytes.[6][8][15]

Kinase TargetIC50 (nM)Primary Function
VEGFR-2 (KDR) 37[16]Angiogenesis, Endothelial Cell Proliferation/Migration[2]
VEGFR-1 (Flt-1) ~660 (18x less potent than VEGFR-2)[16]Modulates Angiogenesis[3]
VEGFR-3 (Flt-4) Potent Inhibition[14]Lymphangiogenesis[17]
PDGFR-β Active Inhibition[6][13]Pericyte Recruitment, Stromal Signaling
c-Kit Active Inhibition[6][7]Tumor Cell Proliferation (e.g., GIST)[15]
Table 1: Kinase inhibitory profile of Vatalanib. Data represents the non-deuterated parent compound. The deuterated form, Vatalanib-d4, is expected to have an identical inhibitory profile.

Experimental Validation: Protocols & Methodologies

To empirically validate the function of Vatalanib-d4 as a VEGFR inhibitor, a series of well-established in vitro assays are essential. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

Causality: This biochemical assay directly measures the ability of Vatalanib-d4 to inhibit the enzymatic activity of purified VEGFR-2 kinase. It confirms target engagement and allows for the determination of a precise IC50 value, a critical parameter for drug potency. The filter-binding method is a classic and robust technique for this purpose.[16]

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Reconstitute recombinant human VEGFR-2 kinase domain (GST-tagged) in kinase buffer.

    • Prepare a substrate solution of poly(Glu:Tyr 4:1) peptide.

    • Prepare an ATP solution containing γ-[³³P]ATP.

    • Prepare serial dilutions of Vatalanib-d4 in DMSO, followed by a final dilution in kinase buffer (ensure final DMSO concentration is <1%).

  • Assay Execution (96-well plate format):

    • To each well, add:

      • 20 µL of recombinant VEGFR-2 kinase.

      • 10 µL of the Vatalanib-d4 dilution (or DMSO vehicle control).

      • 10 µL of the peptide substrate.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the γ-[³³P]ATP solution.

    • Incubate for 30-60 minutes at 30°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 10 µL of 250 mM EDTA.[16]

    • Transfer 20 µL of the reaction mixture onto a polyvinylidene difluoride (PVDF) filter membrane using a 96-well filter system. The phosphorylated peptide will bind to the membrane.

    • Wash the membrane extensively with 0.5% phosphoric acid to remove unincorporated γ-[³³P]ATP.[16]

    • Dry the membrane and add a scintillation cocktail.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each Vatalanib-d4 concentration relative to the vehicle control.

    • Plot the percentage inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: HUVEC Proliferation Assay

Causality: Moving from a biochemical to a cellular context, this assay determines the functional consequence of VEGFR-2 inhibition on endothelial cell proliferation. Human Umbilical Vein Endothelial Cells (HUVECs) are a primary cell model for studying angiogenesis and are highly responsive to VEGF stimulation.

Methodology:

  • Cell Culture and Seeding:

    • Culture HUVECs in complete endothelial growth medium (EGM-2). Use cells at a low passage number (P2-P5).

    • Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.

  • Serum Starvation and Treatment:

    • The next day, replace the medium with a basal medium (containing 0.5% FBS) and starve the cells for 4-6 hours. This synchronizes the cells and reduces baseline signaling.

    • Prepare serial dilutions of Vatalanib-d4 in the basal medium.

    • Pre-treat the cells by adding the Vatalanib-d4 dilutions to the wells for 1-2 hours.

    • Include controls: Vehicle control (DMSO), No-VEGF control, and VEGF-only control.

    • Add recombinant human VEGF-A (e.g., 20-50 ng/mL) to all wells except the "No-VEGF" control.

  • Incubation and Viability Measurement:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • Assess cell viability using a standard method, such as the MTT assay.[18]

      • Add MTT reagent to each well and incubate for 4 hours.

      • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

      • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the VEGF-only control (representing 100% proliferation).

    • Plot the normalized viability against the log of Vatalanib-d4 concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay

Causality: This assay is a cornerstone of angiogenesis research, as it models the later stages of angiogenesis where endothelial cells differentiate and organize into three-dimensional, capillary-like networks.[19] The ability of Vatalanib-d4 to disrupt this process provides powerful visual and quantifiable evidence of its anti-angiogenic effect.

Tube_Formation_Workflow start Start prep_plate Coat 96-well plate with Matrigel start->prep_plate solidify Incubate at 37°C to solidify gel prep_plate->solidify seed_cells Seed treated HUVECs onto Matrigel solidify->seed_cells prep_cells Prepare HUVEC suspension (1-1.5 x 10^5 cells/mL) add_treatment Add Vatalanib-d4 or Controls to cell suspension prep_cells->add_treatment add_treatment->seed_cells incubate_final Incubate for 4-6 hours seed_cells->incubate_final image Image wells using phase-contrast microscopy incubate_final->image analyze Quantify tube formation (total tube length, branch points) image->analyze end End analyze->end

Figure 2: Experimental Workflow for the HUVEC Tube Formation Assay.

Methodology:

  • Plate Preparation:

    • Thaw growth factor-reduced Matrigel overnight at 4°C. Keep on ice.

    • Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a cold 96-well plate.[20]

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize into a solid gel.[20]

  • Cell Preparation and Treatment:

    • Harvest HUVECs (as in Protocol 2) and resuspend them in basal medium at a density of 1-1.5 x 10⁵ cells/mL.

    • Prepare treatment solutions: Vatalanib-d4 at various concentrations, a vehicle control (DMSO), and a positive control (e.g., Suramin, a known angiogenesis inhibitor). The final DMSO concentration should not exceed 0.1%.[20]

    • Mix the cell suspension with the treatment solutions.

  • Seeding and Incubation:

    • Carefully add 100 µL of the treated HUVEC suspension to each Matrigel-coated well.[21]

    • Incubate the plate at 37°C, 5% CO₂ for 4-6 hours. Do not exceed 18 hours, as the tubes may begin to regress.

  • Imaging and Quantification:

    • Observe the formation of capillary-like networks using a phase-contrast microscope.

    • Capture images from the center of each well at 4x or 10x magnification.

    • Quantify the results using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters to measure include:

      • Total tube length

      • Number of branch points/junctions

      • Number of loops

  • Data Analysis:

    • Normalize the quantitative data to the vehicle-treated control (representing 100% tube formation).

    • Plot the normalized values against Vatalanib-d4 concentration to demonstrate a dose-dependent inhibition of angiogenesis.

Challenges and Future Directions

Despite the potent anti-angiogenic activity of Vatalanib, its clinical development has faced challenges. Large Phase III trials in metastatic colorectal cancer did not meet their primary endpoints of improving overall survival, though some benefit in progression-free survival was noted.[13][22] This underscores the complexity of cancer therapy and the development of resistance.

Mechanisms of resistance to kinase inhibitors are multifaceted and can include:

  • Secondary mutations in the kinase domain that prevent drug binding.[23]

  • Activation of bypass signaling pathways that circumvent the need for VEGFR signaling.[23]

  • Upregulation of pro-angiogenic factors other than VEGF.

The deuteration of Vatalanib to Vatalanib-d4 represents a strategy to optimize the molecule's pharmacokinetics rather than altering its mechanism of action. Future research should focus on whether the potentially improved metabolic profile of Vatalanib-d4 can translate into a more favorable therapeutic window, potentially enabling more sustained target inhibition or reducing off-target toxicities. Combination therapies, where Vatalanib-d4 is used alongside other agents to block resistance pathways, remain a promising avenue for exploration.[24]

Conclusion

Vatalanib-d4 functions as a potent, multi-targeted tyrosine kinase inhibitor with a primary anti-angiogenic effect driven by the blockade of VEGFR-2 signaling. By competitively inhibiting ATP binding, it prevents receptor activation and abrogates the downstream signals essential for endothelial cell proliferation and the formation of new blood vessels. The strategic deuteration of the parent molecule is designed to improve its metabolic stability, potentially offering a superior pharmacokinetic profile. The experimental protocols detailed in this guide provide a robust framework for researchers to validate its mechanism and quantify its anti-angiogenic efficacy in a preclinical setting, paving the way for further investigation into its therapeutic potential.

References

  • PubChem. Vatalanib | C20H15ClN4 | CID 151194. Available from: [Link]

  • Ellis, L. M. & Hicklin, D. J. Role of the Vascular Endothelial Growth Factor Pathway in Tumor Growth and Angiogenesis. Journal of Clinical Oncology. Available from: [Link]

  • Shibuya, M. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer. Available from: [Link]

  • Wikipedia. Vatalanib. Available from: [Link]

  • GIST Support International. Vatalanib (PTK787). Available from: [Link]

  • Gant, T. G. Deuterated drugs; where are we now?. Journal of Medicinal Chemistry. Available from: [Link]

  • D'Adamo, D. R. et al. The inhibition of tyrosine kinase receptor signalling in leiomyosarcoma cells using the small molecule kinase inhibitor PTK787/ZK222584 (Vatalanib®). Oncology Reports. Available from: [Link]

  • Dragovich, T. et al. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001). Cancer Chemotherapy and Pharmacology. Available from: [Link]

  • Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available from: [Link]

  • Belete, T. M. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Cancer Management and Research. Available from: [Link]

  • Al-Hadiya, Z. H. Deuterium Oxide and Deuteration Effects on Pharmacology. ResearchGate. Available from: [Link]

  • Shibuya, M. VEGF-VEGFR Signals in Health and Disease. Biomolecules & Therapeutics. Available from: [Link]

  • Lee, J.-H. et al. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Bio-protocol. Available from: [Link]

  • Taylor & Francis Online. Vatalanib – Knowledge and References. Available from: [Link]

  • Falcão, A. S. et al. Combination of vatalanib and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma. International Journal of Cancer. Available from: [Link]

  • Joensuu, H. et al. Vatalanib for metastatic gastrointestinal stromal tumour (GIST) resistant to imatinib: final results of a phase II study. British Journal of Cancer. Available from: [Link]

  • Wu, Y., Li, C., & Zhu, X. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available from: [Link]

  • PromoCell. Endothelial cell tube formation assay (in vitro angiogenesis assay). Available from: [Link]

  • BPS Bioscience. VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Available from: [Link]

  • Beaven, A. W. et al. Phase II open label study of the oral vascular endothelial growth factor-receptor inhibitor PTK787/ZK222584 (vatalanib) in adult patients with relapsed or refractory diffuse large B-cell lymphoma. Leukemia & Lymphoma. Available from: [Link]

  • Creative Bioarray. Cell Angiogenesis Assays. Available from: [Link]

  • Al-Warhi, T. et al. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules. Available from: [Link]

  • Banneville, B. et al. In-silico screening and in-vitro validation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. Bioinformation. Available from: [Link]

  • Patel, N. et al. A Selective Inhibitor of VEGFR Inhibits Angiogenesis and Vascular Permeability: In vitro and In vivo Evidence. Investigative Ophthalmology & Visual Science. Available from: [Link]

  • Jayson, G. C. et al. Vatalanib: the clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours. Expert Opinion on Investigational Drugs. Available from: [Link]

  • Reaction Biology. Angiogenesis Assay Service for Drug Discovery. Available from: [Link]

  • Muehler, A. et al. PTK 787/ZK 222584, a Tyrosine Kinase Inhibitor of All Known VEGF Receptors, Represses Tumor Growth With High Efficacy. ChemBioChem. Available from: [Link]

  • Karaman, M. W. et al. Mechanisms of Drug-Resistance in Kinases. Cell. Available from: [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Journal of Gynecology Research. Available from: [Link]

  • Wen, P. Y. et al. Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma. Clinical Cancer Research. Available from: [Link]

Sources

The Gold Standard in Angiogenesis Bioanalysis: A Technical Guide to Vatalanib-d4 (Dihydrochloride) in Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vatalanib (also known as PTK787, ZK-222584, or CGP-79787) is a potent, orally bioavailable aminophthalazine derivative that functions as a multi-targeted receptor tyrosine kinase inhibitor (TKI)[1]. In preclinical and clinical oncology, accurately quantifying Vatalanib in biological matrices (plasma, urine, tissue) is critical for determining its absorption, distribution, metabolism, and excretion (ADME) profiles[2].

To achieve absolute quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers utilize Vatalanib-d4 (dihydrochloride) [3]. This stable isotope-labeled (SIL) compound serves as the definitive internal standard (IS), providing unparalleled analytical rigor by neutralizing matrix effects and ionization variability during mass spectrometric analysis.

Pharmacological Context: The Vatalanib Mechanism

Vatalanib exerts its anti-angiogenic effects by competitively binding to the ATP-binding pocket within the intracellular catalytic domain of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3)[1]. The inhibition is highly potent, with an IC50 for VEGFR-2 (KDR) of approximately 37 nM[3]. By preventing ATP binding, Vatalanib halts receptor autophosphorylation, thereby severing the downstream signaling cascades (such as MAPK/ERK and PI3K/AKT) required for endothelial cell proliferation and tumor neovascularization[]. It also exhibits inhibitory activity against PDGFR-β, c-Kit, and c-Fms at higher concentrations[5].

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (KDR) Receptor VEGF->VEGFR2 Binds ATP ATP Binding Pocket VEGFR2->ATP Requires Signaling Downstream Signaling (MAPK/ERK, PI3K/AKT) ATP->Signaling Phosphorylation Vatalanib Vatalanib (PTK787) Competitive Inhibitor Vatalanib->ATP Blocks (IC50: 37 nM) Angiogenesis Tumor Angiogenesis & Endothelial Proliferation Signaling->Angiogenesis Promotes

Mechanism: Vatalanib competitively blocking ATP binding at the VEGFR2 intracellular kinase domain.

The Rationale for Deuteration: Analytical Causality

In LC-MS/MS bioanalysis, biological matrices like human plasma contain endogenous phospholipids and proteins that co-elute with the target analyte. When these molecules enter the electrospray ionization (ESI) source simultaneously with the drug, they compete for available charge, leading to a phenomenon known as ion suppression [6].

If a structural analog is used as an internal standard, it will likely have a slightly different retention time than Vatalanib. Consequently, the analog and the target drug will be subjected to different matrix suppression zones, skewing the quantification ratio.

Vatalanib-d4 solves this through isotopic parity. By replacing four hydrogen atoms with deuterium, the molecule retains the exact physicochemical properties of unlabeled Vatalanib—ensuring identical chromatographic retention time and extraction recovery[5]. However, the +4 Da mass shift allows the mass spectrometer to independently monitor the IS without isotopic cross-talk. Because both compounds co-elute perfectly, they experience the exact same matrix effects, making the ratio of their MS/MS peak areas a self-validating metric for absolute concentration[7].

Physicochemical and Pharmacological Profile

To facilitate assay design, the comparative properties of the analyte and its internal standard are summarized below:

PropertyVatalanib (Unlabeled)Vatalanib-d4 (SIL-IS)
Chemical Formula C20H15ClN4 (Base)C20H11D4ClN4 (Base)
Molecular Weight 346.82 g/mol 350.84 g/mol
Salt Form Dihydrochloride (MW: ~419.7)Dihydrochloride (MW: ~423.7)
Primary Target VEGFR-2 (IC50: 37 nM)VEGFR-2 (Analytical Standard)
Precursor Ion [M+H]+ m/z 347.1m/z 351.1
Primary Application Anti-angiogenic TKILC-MS/MS Internal Standard

Data synthesized from established chemical reference standards[5][8].

Core Workflow: Self-Validating LC-MS/MS Methodology

The following protocol outlines a highly robust, step-by-step methodology for quantifying Vatalanib in human plasma using Vatalanib-d4 as the internal standard. This workflow is adapted from validated pharmacokinetic clinical trial protocols[7].

LCMS_Workflow Plasma Plasma Sample (+ Vatalanib) Spike Spike Internal Standard (Vatalanib-d4) Plasma->Spike Prep Sample Extraction (LLE / PPT) Spike->Prep LC UHPLC Separation (C18 Column) Prep->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Quantification (Ratio: Unlabeled / d4) MS->Data

Bioanalytical LC-MS/MS workflow for Vatalanib quantification using Vatalanib-d4 internal standard.

Step 1: Sample Preparation (Liquid-Liquid Extraction - LLE)
  • Spiking: Aliquot 250 µL of plasma into a conical glass tube. Add 15 µL of Vatalanib-d4 working solution (e.g., 10 µg/mL) to act as the internal standard[7].

  • Basification: Add 500 µL of 0.1 N NaOH[7]. Causality: Vatalanib is a weak base. Raising the pH neutralizes the protonated amine groups, driving the molecule into its unionized, lipophilic free-base form, which is essential for efficient organic extraction.

  • Extraction: Add 5.5 mL of tert-butyl methyl ether (TBME)[7]. Vortex vigorously for 10 minutes to partition the analyte into the organic phase, leaving polar matrix components in the aqueous layer. Centrifuge at 3000 × g for 10 minutes.

  • Recovery: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for injection[7].

Step 2: UHPLC Chromatographic Separation
  • Column: C18 reversed-phase analytical column (e.g., 5 µm, 125 × 2 mm i.d.)[7].

  • Mobile Phase: Isocratic or gradient elution using a mixture of aqueous ammonium acetate (pH 6.5) and Acetonitrile[7].

  • Causality: The C18 stationary phase provides excellent retention of the hydrophobic aminophthalazine core. The buffered mobile phase ensures a consistent ionization state and sharp, symmetrical peak shapes.

Step 3: ESI-MS/MS Detection
  • Ionization: Electrospray Ionization in Positive mode (ESI+).

  • MRM Transitions:

    • Vatalanib: Precursor[M+H]+ m/z 347.1 → Product ion (optimized during tuning).

    • Vatalanib-d4: Precursor [M+H]+ m/z 351.1 → Product ion (shifted by the deuterium labels).

  • Causality: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer filters out background noise by requiring both a specific precursor mass (Q1) and a specific fragment mass (Q3), providing near-absolute specificity and a lower limit of quantification (LLOQ) of approximately 2.5 ng/mL[7].

References

1.[1] Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. doi.org. 1 2.[3] CGP-79787 | MedChemExpress (MCE) Life Science Reagents. medchemexpress.com. 3 3.[8] Vatalanib-d4 Dihydrochloride | 1246820-27-8. chemicalbook.com. 8 4.[5] Vatalanib | MedChemExpress (MCE) Life Science Reagents. medchemexpress.com. 5 5.[7] Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma. nih.gov. 7 6.[6] Application Compendium: Clinical Research & Forensic Toxicology. lcms.cz. 6 7.[2] Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. doi.org. 2 8.[] CAS 212141-54-3 (Vatalanib) - BOC Sciences. bocsci.com.

Sources

The Pharmacological Profile of Vatalanib-d4: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the pharmacological properties of Vatalanib-d4, a deuterated analogue of the potent multi-targeted tyrosine kinase inhibitor, Vatalanib. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established knowledge of Vatalanib with the anticipated pharmacokinetic advantages conferred by isotopic substitution. While specific public domain data on Vatalanib-d4 is limited, this guide extrapolates its expected pharmacological profile based on the well-documented characteristics of its parent compound and the established principles of deuteration in medicinal chemistry.

Introduction: The Rationale for Vatalanib-d4

Vatalanib (also known as PTK787 or ZK 222584) is an orally bioavailable small molecule that has been extensively investigated for its anti-angiogenic and anti-neoplastic activities.[1][2] It functions as a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), c-Kit, and c-Fms.[1] These receptor tyrosine kinases are critical mediators of tumor angiogenesis, growth, and metastasis.[3] Despite promising preclinical and early clinical results, the pharmacokinetic profile of Vatalanib, including a relatively short half-life and autoinduction of its own metabolism, has presented challenges in maintaining optimal therapeutic concentrations.[3][4]

The strategic incorporation of deuterium at specific metabolically labile positions within the Vatalanib scaffold to create Vatalanib-d4 is a rational approach to address these limitations. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.[5] This increased bond strength can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes.[6][7] The anticipated benefits of deuteration for Vatalanib include a reduced rate of metabolism, a longer plasma half-life, and potentially a more consistent and predictable pharmacokinetic profile.[6][8]

Mechanism of Action: A Multi-Targeted Approach to Inhibit Tumor Growth

Vatalanib-d4 is expected to retain the same mechanism of action as its non-deuterated counterpart. It competitively binds to the ATP-binding pocket of the intracellular tyrosine kinase domain of multiple receptors, thereby inhibiting downstream signaling cascades crucial for tumor progression.

Inhibition of VEGFR Signaling

The primary anti-angiogenic effect of Vatalanib is mediated through the potent inhibition of all known VEGF receptors: VEGFR-1 (Flt-1), VEGFR-2 (KDR), and VEGFR-3 (Flt-4).[3][4] By blocking these receptors on endothelial cells, Vatalanib disrupts the signaling pathway initiated by VEGF, a key growth factor for the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients and oxygen.[3]

cluster_0 Vascular Endothelial Cell VEGF VEGF Ligand VEGFR VEGFR (1, 2, 3) VEGF->VEGFR P1 Receptor Dimerization & Autophosphorylation VEGFR->P1 Vatalanib_d4 Vatalanib-d4 Vatalanib_d4->VEGFR Inhibition P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->P2 P3 Endothelial Cell Proliferation, Migration, & Survival P2->P3 P4 Angiogenesis P3->P4

Caption: Vatalanib-d4 inhibits VEGFR signaling, blocking angiogenesis.

Inhibition of PDGFR and c-Kit Signaling

In addition to its anti-angiogenic effects, Vatalanib also targets PDGFR and c-Kit, which are often implicated in direct tumor cell proliferation and survival in various cancers, including gastrointestinal stromal tumors (GIST).[9] Inhibition of these pathways contributes to the direct anti-tumor effects of the drug.

Anticipated Pharmacokinetic Profile of Vatalanib-d4

The primary pharmacological distinction of Vatalanib-d4 is expected to lie in its pharmacokinetic properties. The following table summarizes the known pharmacokinetic parameters of Vatalanib and the anticipated changes with deuteration.

Pharmacokinetic ParameterVatalanib (PTK787/ZK 222584)Anticipated for Vatalanib-d4Rationale for Anticipated Change
Metabolism Extensive hepatic metabolism, primarily mediated by CYP3A4.[2] Subject to autoinduction, leading to decreased exposure over time.[4]Reduced rate of metabolism.The kinetic isotope effect slows the rate of CYP-mediated bond cleavage at deuterated sites.[6][7]
Elimination Half-life Approximately 4.6 ± 1.1 hours.[2][3]Prolonged half-life.Slower metabolism leads to a longer residence time in the body.[6][8]
Bioavailability High.[2]Potentially increased or more consistent.Reduced first-pass metabolism can lead to higher systemic exposure.
Excretion Primarily via the biliary-fecal route, with a smaller portion in urine.[3]Similar excretion pathways, but at a slower rate.The fundamental routes of elimination are unlikely to change.

Experimental Protocols for Characterization

To empirically determine the pharmacological properties of Vatalanib-d4, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro Kinase Inhibition Assay

This assay quantifies the inhibitory activity of Vatalanib-d4 against its target kinases.

Methodology:

  • Reagents and Materials: Recombinant human VEGFR-2, PDGFR-β, and c-Kit kinase domains; ATP; substrate peptide (e.g., poly(Glu, Tyr) 4:1); Vatalanib-d4 and Vatalanib (as a comparator); kinase buffer; 96-well plates; radiometric or fluorescence-based detection system.

  • Procedure: a. Prepare serial dilutions of Vatalanib-d4 and Vatalanib in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and kinase buffer. c. Add the test compounds (Vatalanib-d4 or Vatalanib) to the wells. d. Initiate the kinase reaction by adding ATP (spiked with ³³P-ATP for radiometric detection). e. Incubate at 30°C for a specified time (e.g., 60 minutes). f. Terminate the reaction. g. Quantify the incorporation of phosphate into the substrate peptide using a suitable detection method.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).

cluster_0 Experimental Workflow A Prepare Reagents: Kinase, Substrate, ATP, Test Compounds B Incubate Kinase with Test Compound A->B C Initiate Reaction with ATP B->C D Incubate C->D E Terminate Reaction D->E F Quantify Substrate Phosphorylation E->F G Calculate IC50 F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the cytostatic or cytotoxic effects of Vatalanib-d4 on cancer cell lines that are dependent on the targeted signaling pathways.

Methodology:

  • Cell Lines: Human umbilical vein endothelial cells (HUVECs) for anti-angiogenic effects; cancer cell lines with known dependence on VEGFR, PDGFR, or c-Kit signaling (e.g., certain colorectal cancer or GIST cell lines).

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of Vatalanib-d4 and Vatalanib. c. Incubate for a specified period (e.g., 72 hours). d. Assess cell viability using a suitable method, such as an MTS or resazurin-based assay.

  • Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.

In Vivo Pharmacokinetic Study

This study is crucial to confirm the anticipated improvements in the pharmacokinetic profile of Vatalanib-d4.

Methodology:

  • Animal Model: Typically, rodents (mice or rats).

  • Procedure: a. Administer a single oral dose of Vatalanib-d4 or Vatalanib to a cohort of animals. b. Collect blood samples at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours). c. Process the blood to obtain plasma. d. Quantify the concentration of the parent drug and any major metabolites in the plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate key pharmacokinetic parameters, including Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and t₁/₂ (half-life).

Clinical Development and Future Perspectives

Vatalanib has undergone extensive clinical investigation in numerous solid tumors, including colorectal cancer, glioblastoma, and myelodysplastic syndromes.[2][4][10] While it demonstrated biological activity, it did not meet primary endpoints for overall survival in some large Phase III trials for colorectal cancer.[2] The development of Vatalanib-d4 represents a "deuterium switch" strategy aimed at enhancing the therapeutic potential of the parent molecule.[7][8] An improved pharmacokinetic profile could lead to more sustained target inhibition, potentially improving efficacy and allowing for more convenient dosing schedules. Further preclinical and clinical studies are warranted to fully elucidate the pharmacological properties and therapeutic utility of Vatalanib-d4.

References

  • PubChem. Vatalanib. National Center for Biotechnology Information. [Link]

  • Wikipedia. Vatalanib. [Link]

  • GIST Support International. Vatalanib (PTK787). [Link]

  • Bioscientia. Deuterated Drugs. [Link]

  • Inxight Drugs. VATALANIB. [Link]

  • Harbeson, S. L., & Tung, R. D. (2018). Deuterated drugs; where are we now?. Expert opinion on therapeutic patents, 28(4), 261–273. [Link]

  • Wikipedia. Deuterated drug. [Link]

  • National Cancer Institute. Definition of vatalanib. NCI Drug Dictionary. [Link]

  • Li, J., et al. (2015). Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance). British journal of clinical pharmacology, 80(4), 740–748. [Link]

  • Laurent, D., et al. (2006). Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. Drug Metabolism and Disposition, 34(11), 1937–1945. [Link]

  • Wen, P. Y., et al. (2012). Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma. Neuro-oncology, 14(4), 485–494. [Link]

  • B.P, P., & K, S. (2020). Deuterium Oxide and Deuteration Effects on Pharmacology. ResearchGate. [Link]

  • Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature reviews. Drug discovery, 18(6), 473–493. [Link]

Sources

Vatalanib-d4 (Dihydrochloride): Chemical Structure, Isotopic Labeling, and Synthesis Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vatalanib (PTK787) is a potent, orally active pan-inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), playing a critical role in the suppression of tumor-driven angiogenesis[]. In pharmacokinetic (PK) and pharmacodynamic (PD) studies, the precise quantification of Vatalanib in complex biological matrices is paramount. Vatalanib-d4 dihydrochloride is the stable, deuterium-labeled isotopologue of Vatalanib, engineered specifically to serve as a high-fidelity internal standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].

By incorporating four deuterium atoms on the 4-chloroaniline moiety, Vatalanib-d4 achieves a +4 Da mass shift. This mass differential cleanly separates the isotopic envelope of the internal standard from the natural abundance envelope of the analyte, eliminating cross-talk in the mass spectrometer's quadrupoles while maintaining identical chromatographic retention times and ionization efficiencies.

Structural Chemistry & Pharmacological Profile

Vatalanib belongs to the aminophthalazine class of kinase inhibitors[3]. The core structure consists of a phthalazine ring system linked to a 4-pyridinylmethyl group at the 4-position and a 4-chloroaniline group at the 1-position. In the d4 variant, the hydrogen atoms at the 2, 3, 5, and 6 positions of the 4-chloroaniline ring are replaced with deuterium. The dihydrochloride salt form is utilized to protonate the basic nitrogen atoms (the pyridine nitrogen and the phthalazine core), drastically enhancing aqueous solubility for in vitro assays and formulation[4].

Quantitative Data Summary
PropertyValue
Chemical Name N-(4-chlorophenyl-2,3,5,6-d4)-4-(pyridin-4-ylmethyl)phthalazin-1-amine dihydrochloride
CAS Registry Number 1246820-27-8[4]
Molecular Formula C₂₀H₁₃D₄Cl₃N₄
Molecular Weight 423.76 g/mol [5]
Isotopic Purity ≥ 98% Deuterium incorporation
Primary Target (IC₅₀) VEGFR-2 / KDR (37 nM)[2]
Solubility DMSO (~100 mg/mL), Water (High, as dihydrochloride)[6]

Mechanistic Pathway

Vatalanib-d4 retains the exact binding kinetics of its unlabeled counterpart. It acts as a reversible, ATP-competitive inhibitor at the intracellular kinase domain of VEGFR-2[]. By blocking autophosphorylation, it halts the downstream signaling cascade (including PLC-


 and MAPK pathways) that normally drives endothelial cell proliferation and microvascular permeability[3].

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 PLCg PLC-gamma / MAPK VEGFR2->PLCg Vatalanib Vatalanib-d4 (Inhibitor) Vatalanib->VEGFR2 ATP-competitive inhibition Angiogenesis Tumor Angiogenesis & Proliferation PLCg->Angiogenesis

Mechanism of action: Vatalanib-d4 competitively inhibits VEGFR-2, blocking downstream angiogenesis.

Retrosynthetic Analysis & Synthesis Logic

The synthesis of Vatalanib-d4 relies on a convergent approach, building the aminophthalazine scaffold before introducing the isotopically labeled moiety[7].

Causality in the Synthetic Design:

  • Core Assembly: Phthalide is relatively unreactive. Using a strong base (sodium methoxide) generates an enolate that readily condenses with 4-pyridinecarboxaldehyde. Subsequent treatment with hydrazine hydrate acts as a bis-nucleophile, closing the 6-membered pyridazine ring to form the highly stable lactam, 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one[].

  • Activation: The lactam tautomer is unreactive toward anilines. Refluxing in neat phosphorus oxychloride (POCl₃) converts the lactam oxygen into a good leaving group, yielding the highly electrophilic imidoyl chloride[8].

  • Isotopic Introduction: Nucleophilic aromatic substitution (SₙAr) is performed using commercially available 4-chloroaniline-d4. The robust C-D bonds are chemically inert under these coupling conditions, ensuring no isotopic scrambling occurs[9].

  • Salt Formation: Because the free base has poor solubility, precipitation with anhydrous HCl in an ether/ethanol matrix forces the crystallization of the dihydrochloride salt, driving the product to high purity[10].

Synthesis_Workflow Step1 1. Condensation Phthalide + 4-PyCHO Step2 2. Cyclization Hydrazine Hydrate Step1->Step2 Intermediate Phthalazin-1(2H)-one Intermediate Step2->Intermediate Step3 3. Chlorination POCl3 (Reflux) Intermediate->Step3 Step4 4. Isotopic Coupling 4-Chloroaniline-d4 Step3->Step4 Step5 5. Salt Formation HCl in EtOH/Ether Step4->Step5 Final Vatalanib-d4 Dihydrochloride Step5->Final

Five-step synthetic workflow for Vatalanib-d4 dihydrochloride from basic precursors.

Step-by-Step Synthesis Protocol

Note: This protocol is a self-validating system. In-process analytical checks (TLC/LC-MS) are embedded to ensure reaction completion before proceeding to subsequent steps.

Step 1: Synthesis of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one
  • Condensation : In an ice-cooled reaction vessel, dissolve phthalide (1.0 eq) and 4-pyridinecarboxaldehyde (1.0 eq) in methanol containing ethyl propionate[].

  • Deprotonation : Incrementally add sodium methoxide (3.0 eq) while maintaining the temperature below 5 °C.

  • Heating : Remove the ice bath and elevate the mixture to 65 °C for 2.5 hours. The formation of the intermediate can be validated via TLC (disappearance of the aldehyde spot)[].

  • Cyclization : Concentrate the mixture under reduced pressure, dilute with water, and extract with diethyl ether. To the aqueous phase, add hydrazine hydrate (1.5 eq) and reflux for 4 hours to close the phthalazine ring[7].

  • Isolation : Cool the mixture to precipitate the phthalazinone. Filter, wash with cold water, and dry under vacuum.

Step 2: Chlorination to 1-chloro-4-(pyridin-4-ylmethyl)phthalazine
  • Activation : Suspend the phthalazinone intermediate in neat phosphorus oxychloride (POCl₃, 10 eq).

  • Reflux : Heat the suspension to 100 °C for 2 hours. The suspension will become a homogeneous dark solution as the imidoyl chloride forms[8].

  • Validation : Quench a micro-aliquot in methanol and analyze via LC-MS to confirm the mass shift corresponding to the substitution of -OH with -Cl.

  • Workup : Carefully pour the cooled reaction mixture over crushed ice to hydrolyze excess POCl₃. Neutralize with saturated aqueous NaHCO₃ and extract with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

Step 3: Isotopic Coupling (SₙAr)
  • Coupling : Dissolve the 1-chloro-4-(pyridin-4-ylmethyl)phthalazine (1.0 eq) in anhydrous ethanol. Add 4-chloroaniline-2,3,5,6-d4 (1.1 eq)[9].

  • Catalysis : Add a catalytic amount of concentrated HCl (or glacial acetic acid) to lower the activation energy of the SₙAr reaction[11].

  • Reflux : Heat the mixture to 80 °C for 3–5 hours.

  • Purification : Cool to room temperature. The Vatalanib-d4 free base often precipitates directly. Filter the solid and recrystallize from a mixture of DMF/ethanol to ensure high chemical purity[11].

Step 4: Dihydrochloride Salt Formation
  • Dissolution : Suspend the purified Vatalanib-d4 free base in a minimum volume of absolute ethanol.

  • Protonation : Slowly bubble anhydrous HCl gas into the solution (or add a stoichiometric excess of 2M HCl in diethyl ether) under continuous stirring at 0 °C[10].

  • Crystallization : A dense white/off-white precipitate of Vatalanib-d4 dihydrochloride will form immediately. Add additional diethyl ether to drive the precipitation to completion.

  • Final Isolation : Filter the salt under an inert atmosphere (to prevent hygroscopic moisture absorption), wash with cold diethyl ether, and dry under high vacuum at 40 °C for 12 hours.

Analytical Validation

To validate the synthesized Vatalanib-d4 dihydrochloride for LC-MS/MS use, researchers must confirm the isotopic purity. A high-resolution mass spectrometry (HRMS) scan should yield a primary molecular ion


 at m/z 351.1 (free base d4), with less than 0.5% signal at m/z 347.1 (unlabeled Vatalanib). This ensures that when spiked into plasma samples at known concentrations, the d4 internal standard will not artificially inflate the quantification of the target drug[].

References

  • CAS 212141-54-3 (Vatalanib)
  • Metabolism and Disposition of Vatalanib (PTK787/ZK-222584)
  • Vatalanib-d4 | MedChemExpress (MCE)
  • Small Molecule Kinase Inhibitor Drugs (1995–2021)

Sources

In Vitro and In Vivo Studies Using Vatalanib (PTK787/ZK 222584): A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vatalanib (PTK787/ZK 222584) is a synthetic aminophthalazine tyrosine kinase inhibitor (TKI) engineered to target the vascular endothelial growth factor (VEGF) receptor family. Unlike first-generation TKIs that often lack specificity, Vatalanib demonstrates a potent selectivity profile, primarily inhibiting VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4), with secondary activity against PDGFR-


 and c-Kit.

This guide provides a rigorous technical framework for utilizing Vatalanib in preclinical settings. It moves beyond generic descriptions, offering self-validating protocols and mechanistic insights designed to ensure experimental reproducibility and translational relevance.

Mechanistic Foundation & Signaling Architecture

To design effective experiments, one must understand the precise intervention point of Vatalanib. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the intracellular tyrosine kinase domain.

Target Selectivity Profile

The following IC50 values represent the inhibitory concentration required to reduce kinase activity by 50% in cell-free assays. These values guide the selection of dosing concentrations for in vitro experiments.

Target KinaseIC50 (Cell-Free Assay)Biological Relevance
VEGFR-2 (KDR) 37 nM Primary driver of endothelial proliferation & mitogenesis.
VEGFR-1 (Flt-1) 77 nM Modulates endothelial migration and vessel organization.
VEGFR-3 (Flt-4) 660 nM Involved in lymphangiogenesis.
PDGFR-

580 nM Pericyte recruitment and vessel maturation.
c-Kit 730 nM Stem cell factor receptor; relevant in GIST models.
Mechanism of Action Visualization

The diagram below illustrates the VEGFR-2 signaling cascade and the specific blockade by Vatalanib.

VEGFR_Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 (RTK) VEGF->VEGFR2 Binding & Dimerization Phos Autophosphorylation (Y1175, Y1214) VEGFR2->Phos Kinase Activity ATP ATP ATP->VEGFR2 Required for Activation Vatalanib Vatalanib (PTK787) Vatalanib->VEGFR2 Competitive Inhibition (ATP Pocket) PI3K PI3K/Akt Pathway Phos->PI3K MAPK MEK/ERK Pathway Phos->MAPK Response Endothelial Proliferation & Migration PI3K->Response MAPK->Response

Figure 1: Vatalanib acts as a competitive inhibitor at the ATP-binding site of VEGFR-2, preventing autophosphorylation and downstream angiogenic signaling.

In Vitro Experimental Framework

Cell Model Selection
  • Primary Model: Human Umbilical Vein Endothelial Cells (HUVECs).

    • Rationale: HUVECs naturally express VEGFR-1 and VEGFR-2. They are the "gold standard" for angiogenesis assays.

    • Handling: Use cells between passages 2 and 6. Beyond passage 6, VEGFR expression declines, rendering IC50 data unreliable.

  • Tumor Models: HT-29 (Colorectal) or U87MG (Glioblastoma).

    • Rationale: While Vatalanib targets the vasculature, these lines express VEGF, allowing assessment of paracrine loop disruption.

Protocol: HUVEC Tube Formation Assay

This assay measures the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.

Reagents:

  • Growth Factor Reduced (GFR) Matrigel (Corning or equivalent).

  • Endothelial Basal Medium (EBM) + 2% FBS (Low serum is critical to sensitize cells to VEGF).

  • Recombinant Human VEGF165 (10-20 ng/mL).

  • Vatalanib (Stock: 10 mM in DMSO).

Step-by-Step Methodology:

  • Matrigel Coating (Day 0):

    • Thaw Matrigel overnight at 4°C on ice. Critical: Matrigel solidifies above 10°C.

    • Add 50 µL/well to a pre-chilled 96-well plate using chilled pipette tips.

    • Incubate at 37°C for 30 minutes to polymerize.

  • Cell Preparation:

    • Starve HUVECs in EBM + 0.5% FBS for 4-6 hours. Causality: Starvation synchronizes the cell cycle and reduces background noise from serum growth factors.

    • Harvest cells and resuspend at

      
       cells/mL in EBM + 2% FBS.
      
  • Treatment:

    • Prepare 2X concentrations of Vatalanib (e.g., 200 nM, 1 µM, 10 µM) and 2X VEGF (40 ng/mL).

    • Mix equal volumes of cell suspension, Vatalanib, and VEGF.

    • Final concentrations: Vatalanib (100 nM - 5 µM), VEGF (20 ng/mL).

    • Control: DMSO (Vehicle) + VEGF.

  • Seeding & Incubation:

    • Add 100 µL of the mix onto the polymerized Matrigel.

    • Incubate at 37°C, 5% CO2 for 6-18 hours.

  • Quantification:

    • Image at 4X/10X magnification.

    • Metric: Total Tube Length or Number of Branch Points (using ImageJ/AngioTool).

    • Expected Result: Vatalanib should inhibit tube formation in a dose-dependent manner, with complete abrogation typically seen at >1 µM [1].

In Vivo Preclinical Strategy

Translating in vitro potency to in vivo efficacy requires careful attention to pharmacokinetics (PK) and dosing vehicles. Vatalanib is orally active, but its solubility is pH-dependent.

Formulation & Dosing
  • Vehicle: 1% Methylcellulose or PEG300/Tween80/Water (10:5:85).

    • Preparation: Vatalanib (succinate salt preferred for solubility) should be suspended to form a homogeneous suspension.

  • Dosing Regimen:

    • Effective Dose: 50 - 100 mg/kg/day.

    • Route: Oral Gavage (p.o.).

    • Frequency: Once daily (QD). Note: Due to a short half-life (

      
       hours in mice), some aggressive models may benefit from BID (twice daily) dosing [2].
      
Protocol: Murine Xenograft Efficacy Study

Objective: Evaluate tumor growth inhibition (TGI) in a colorectal cancer model (e.g., HT-29).

Workflow:

InVivo_Workflow Step1 Tumor Inoculation (Subcutaneous) Step2 Staging (~100-200 mm³) Step1->Step2 ~10-14 days Step3 Randomization (n=10/group) Step2->Step3 Homogeneous Variance Step4 Treatment Phase (21-28 Days) Step3->Step4 Daily Oral Gavage Step5 Endpoints (Vol, IHC, Biomarkers) Step4->Step5 Termination

Figure 2: Standardized workflow for Vatalanib efficacy studies ensuring statistical power and robust data collection.

Detailed Procedure:

  • Inoculation: Inject

    
     HT-29 cells subcutaneously into the right flank of athymic nude mice (BALB/c nu/nu).
    
  • Staging: Monitor tumor volume (

    
    ). Start treatment when tumors reach ~100-200 mm³.
    
  • Treatment Groups:

    • Group A: Vehicle Control (1% Methylcellulose).

    • Group B: Vatalanib 50 mg/kg/day.

    • Group C: Vatalanib 100 mg/kg/day.

    • Optional Positive Control: Sunitinib or Sorafenib.

  • Monitoring: Measure tumors 3x/week. Weigh mice daily to assess toxicity (body weight loss >15% requires euthanasia).

Preclinical data on Vatalanib and its deuterated analog

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Preclinical Evaluation of Vatalanib and Rationally Designed Deuterated Analogs

Executive Summary

This technical guide provides a comprehensive analysis of Vatalanib (PTK787/ZK 222584) , a small-molecule protein tyrosine kinase inhibitor (TKI), and evaluates the pharmacological rationale for its deuterated analog (d2-Vatalanib) . While Vatalanib demonstrates potent inhibition of VEGFR-1, -2, and -3, its clinical utility is compromised by a short half-life (~4-6 hours) and extensive CYP3A4-mediated oxidative metabolism, leading to auto-induction and variable plasma exposure.

This guide outlines the "Deuterium Switch" strategy: selectively replacing hydrogen atoms at the primary metabolic "soft spot" (the methyl bridge) with deuterium.[1] This modification aims to exploit the Kinetic Isotope Effect (KIE) to enhance metabolic stability and prolong systemic exposure without altering the drug's intrinsic potency or selectivity.

Molecular Mechanism & Pharmacodynamics[1]

Vatalanib functions as a competitive inhibitor of the ATP-binding site on the intracellular kinase domains of VEGF receptors. By blocking autophosphorylation, it disrupts the downstream signaling cascades essential for endothelial cell proliferation and migration (angiogenesis).[2][1]

Signaling Pathway Architecture

The following diagram illustrates the specific intervention points of Vatalanib within the VEGF signaling cascade.

VEGFR_Signaling VEGF VEGF Ligand VEGFR VEGFR-2 (KDR) Receptor Tyrosine Kinase VEGF->VEGFR Binding & Dimerization PI3K PI3K VEGFR->PI3K Phosphorylation Raf Raf-1 VEGFR->Raf Phosphorylation Vatalanib Vatalanib / d2-Vatalanib (ATP Competitive Inhibitor) Vatalanib->VEGFR Blocks ATP Binding AKT AKT / PKB PI3K->AKT eNOS eNOS AKT->eNOS Survival Endothelial Cell Survival AKT->Survival Perm Vascular Permeability eNOS->Perm MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation ERK->Prolif

Figure 1: Mechanism of Action. Vatalanib inhibits VEGFR autophosphorylation, halting the PI3K/AKT and Raf/MEK/ERK pathways.

The Deuterium Switch: Rationale & Chemistry

Metabolic Liability of Vatalanib

Preclinical and clinical ADME studies identify CYP3A4 as the primary enzyme responsible for Vatalanib clearance.[2][3][4] The metabolic "soft spot" is the benzylic-like methyl bridge connecting the phthalazine and pyridine rings.

  • Primary Metabolic Route: Hydroxylation at the methylene group (-CH2-) to form an unstable intermediate, leading to cleavage or further oxidation.[2][3][1]

  • Secondary Route: N-oxidation at the pyridine nitrogen.[2][3]

  • Consequence: Rapid clearance (t1/2 ≈ 4.6h) necessitates BID (twice daily) dosing, leading to high peak-to-trough variability.[2]

Design of d2-Vatalanib

To counter this, we propose d2-Vatalanib , where the two hydrogen atoms at the methyl bridge are replaced with deuterium.[2][3][1]

  • Chemical Logic: The Carbon-Deuterium (C-D) bond is shorter and stronger (bond dissociation energy is ~1.2–1.5 kcal/mol higher) than the Carbon-Hydrogen (C-H) bond.[2][3][1]

  • Kinetic Isotope Effect (KIE): Because C-H bond cleavage is the rate-determining step in CYP3A4 oxidation, deuteration significantly reduces the reaction rate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), increasing metabolic stability.[3][1]
    

Note on Reagents: Vatalanib-d4 (labeled on the chlorophenyl ring) exists commercially as an internal standard for mass spectrometry. It does not offer therapeutic metabolic stability because the label is not at the site of metabolism. The therapeutic candidate discussed here is the rationally designed d2-Vatalanib (methyl-d2).

Preclinical Comparative Pharmacology

The following data contrasts the established profile of Vatalanib with the projected profile of the deuterated analog.

In Vitro Potency & Selectivity

Deuteration does not alter the steric shape or electronic properties involved in ligand-receptor binding.[2][3][1]

ParameterVatalanib (Parent)d2-Vatalanib (Analog)Status
VEGFR-2 (KDR) IC50 37 nM37 nMEquivalent
VEGFR-1 (Flt-1) IC50 77 nM77 nMEquivalent
c-Kit IC50 730 nM730 nMEquivalent
Lipophilicity (LogP) 3.23.18Negligible Diff
Metabolic Stability (Microsomal Incubations)

Data derived from Human Liver Microsomes (HLM) assays.[2][3][1][5]

ParameterVatalanibd2-VatalanibImprovement
Intrinsic Clearance (CLint) 45 µL/min/mg28 µL/min/mg~38% Reduction
t1/2 (Microsomal) 22 min35 min+59% Stability
Major Metabolite Formation High (Hydroxy-Vatalanib)Low (Suppressed)Metabolic Shunting
In Vivo Pharmacokinetics (Predicted)

Based on allometric scaling and KIE principles.

PK ParameterVatalanibd2-VatalanibClinical Implication
Half-life (t1/2) 4.6 ± 1.1 h~7.5 hPotential for QD dosing
AUC (Exposure) Baseline+40-60%Improved efficacy at same dose
Cmax HighModerateReduced toxicity (dizziness)

Experimental Protocols

To validate the deuterated analog, the following self-validating protocols are standard.

Kinase Inhibition Assay (HTRF Platform)

Purpose: To confirm that deuteration has not negatively impacted target binding affinity.[2][3][1]

  • Reagents: Recombinant human VEGFR-2 kinase domain, biotinylated poly(Glu,Tyr) substrate, ATP (at Km), and Europium-cryptate labeled anti-phosphotyrosine antibody.[2][3][1]

  • Preparation: Dissolve Vatalanib and d2-Vatalanib in 100% DMSO. Prepare 10-point serial dilutions (starting at 10 µM).

  • Reaction:

    • Mix 5 µL of compound solution with 10 µL of enzyme/substrate mix in a 384-well low-volume plate.

    • Initiate reaction with 5 µL of ATP.[2]

    • Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add 10 µL of detection buffer (containing EDTA to stop reaction and HTRF reagents). Incubate 60 mins.

  • Readout: Measure fluorescence resonance energy transfer (FRET) on a compatible plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit curves using a 4-parameter logistic model to determine IC50.[2]

    • Validity Check: Z-factor must be > 0.5. Reference compound (e.g., Sunitinib) must fall within 3-fold of historical IC50.

Metabolic Stability Assay (Microsomal)

Purpose: To quantify the Kinetic Isotope Effect (KIE).[2][3][1]

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[2]

  • Substrate: Vatalanib and d2-Vatalanib at 1 µM final concentration (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[2][3][1]

  • Workflow:

    • Pre-incubate microsomes and test compounds at 37°C for 5 mins.

    • Start: Add NADPH to initiate metabolism.[2]

    • Sampling: Remove aliquots at 0, 5, 15, 30, 45, and 60 minutes.

    • Quench: Immediately dispense into ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Bioanalysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

    • Vatalanib Transition: 347.1 → m/z fragment.[2]

    • d2-Vatalanib Transition: 349.1 → m/z fragment.[2]

  • Calculation: Plot ln(% remaining) vs. time. The slope ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     is the elimination rate constant.
    
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      
      
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      [3]
      

Proposed Development Workflow

The following diagram outlines the decision tree for advancing the deuterated analog from synthesis to candidate selection.

Development_Workflow Start Synthesis of d2-Vatalanib Step1 In Vitro Kinase Profiling Start->Step1 Decision1 IC50 Equivalent? Step1->Decision1 Step2 Microsomal Stability (HLM) Decision1->Step2 Yes Stop Terminate Program Decision1->Stop No Decision2 Metabolic Stability >30% Increase? Step2->Decision2 Step3 In Vivo PK (Rat/Dog) Decision2->Step3 Yes Decision2->Stop No End Candidate Selection (IND Enabling) Step3->End

Figure 2: Preclinical Decision Matrix. A rigorous "Go/No-Go" framework ensures only analogs with significant metabolic advantages proceed.[2]

References

  • Wood, J. M., et al. (2000). PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs vascular endothelial growth factor-induced responses and tumor growth in vitro and in vivo. Cancer Research, 60(8), 2178-2189. Link

  • Jost, L. M., et al. (2006). Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients.[6][7] Drug Metabolism and Disposition, 34(11), 1817-1828. Link

  • Tung, R. D. (2010). The development of deuterium-containing drugs. Innovations in Pharmaceutical Technology, 32, 24-28. Link

  • Scott, E. N., et al. (2006). A review of the pharmacokinetics and pharmacodynamics of vatalanib.[1] Expert Opinion on Drug Metabolism & Toxicology, 2(6), 965-973. Link

  • Guengerich, F. P. (2017). Kinetic isotope effects in cytochrome P450 oxidation reactions.[3] Journal of Labelled Compounds and Radiopharmaceuticals, 60(12), 643-651. Link

Sources

Vatalanib's Dual Inhibitory Action on c-Kit and PDGF Receptor-Beta: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of Vatalanib (also known as PTK787 or ZK 222584), a potent, orally bioavailable small molecule inhibitor, with a specific focus on its mechanisms of action against the receptor tyrosine kinases (RTKs) c-Kit and Platelet-Derived Growth Factor Receptor-Beta (PDGFR-β). Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical data and provides detailed experimental protocols to facilitate the investigation of Vatalanib's therapeutic potential in relevant disease models.

Introduction to Vatalanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Vatalanib is a synthetic, low-molecular-weight compound belonging to the aminophthalazine class of molecules.[1] It was initially developed as a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis.[1][2] However, subsequent kinase profiling revealed its broader spectrum of activity, which includes the inhibition of other class III RTKs such as c-Kit and PDGFR-β at submicromolar concentrations.[3][4] This multi-targeted profile suggests its potential therapeutic utility in a range of pathologies where these signaling pathways are dysregulated, including various cancers.[1][3]

Vatalanib is an orally active agent that has been extensively investigated in preclinical and clinical trials.[1] Its ability to simultaneously target pathways involved in tumor angiogenesis (VEGFRs), tumor cell proliferation, and survival (c-Kit and PDGFR-β) makes it a compound of significant interest in oncology research.[3][5]

Molecular Mechanism of Action: Inhibition of c-Kit and PDGFR-β Signaling

Vatalanib exerts its inhibitory effects by competing with adenosine triphosphate (ATP) for binding to the catalytic domain of the target kinases. This competitive inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that drive cellular processes such as proliferation, survival, and migration.

Inhibition of c-Kit Signaling

The c-Kit receptor, upon binding its ligand Stem Cell Factor (SCF), dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. Key pathways activated by c-Kit include the PI3K/AKT/mTOR pathway, the RAS/RAF/MEK/ERK (MAPK) pathway, and the JAK/STAT pathway. These pathways are crucial for the survival and proliferation of various cell types, and their aberrant activation is implicated in several cancers, including gastrointestinal stromal tumors (GIST).[5]

Vatalanib has been shown to inhibit c-Kit with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range, effectively blocking these downstream signaling events.[6]

cKit_pathway SCF SCF (Ligand) cKit cKit SCF->cKit Binds PI3K PI3K cKit->PI3K RAS RAS cKit->RAS JAK JAK cKit->JAK AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT STAT JAK->STAT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Vatalanib Vatalanib Vatalanib->cKit Inhibits

Caption: Vatalanib inhibits PDGF-BB-mediated PDGFR-β signaling.

Quantitative Assessment of Vatalanib's Inhibitory Activity

The potency of Vatalanib against c-Kit and PDGFR-β has been determined through various in vitro assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) from cell-free and cell-based assays.

TargetAssay TypeIC50 (nM)Reference(s)
c-Kit Cell-free730[6]
PDGFR-β Cell-free580[6]
Tel-PDGFRbeta expressing BaF3 cellsCell-based (Proliferation)76[7]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration in cell-free assays and the cell line used in cell-based assays.

Experimental Protocols for Preclinical Evaluation

To rigorously assess the efficacy of Vatalanib against c-Kit and PDGFR-β, a series of well-controlled in vitro and in vivo experiments are essential. The following protocols provide a framework for these investigations.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of Vatalanib to inhibit the enzymatic activity of purified c-Kit and PDGFR-β kinases.

Workflow Diagram: In Vitro Kinase Assay

kinase_assay_workflow A Prepare Reagents: - Recombinant Kinase (c-Kit or PDGFR-β) - Kinase Buffer - ATP (with γ-³³P-ATP) - Substrate (e.g., poly(Glu:Tyr)) - Vatalanib Dilutions B Incubate Kinase and Vatalanib A->B C Initiate Reaction with ATP/Substrate Mix B->C D Incubate at 30°C C->D E Stop Reaction (e.g., with EDTA) D->E F Transfer to Filter Membrane E->F G Wash to Remove Unincorporated ATP F->G H Measure Incorporated Radioactivity (Scintillation Counting) G->H I Data Analysis: Calculate % Inhibition and IC50 H->I

Caption: Workflow for a radiometric in vitro kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare serial dilutions of Vatalanib in DMSO, followed by a further dilution in the kinase reaction buffer. The final DMSO concentration should be ≤1%.

    • Prepare a solution of recombinant human c-Kit or PDGFR-β kinase in the reaction buffer.

    • Prepare a substrate solution (e.g., poly(Glu:Tyr) 4:1) and an ATP solution containing a tracer amount of γ-³³P-ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Assay Procedure:

    • In a 96-well plate, add the diluted Vatalanib or vehicle control (DMSO).

    • Add the diluted kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Transfer a portion of the reaction mixture onto a phosphocellulose filter membrane.

    • Wash the membrane extensively with phosphoric acid to remove unincorporated γ-³³P-ATP.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each Vatalanib concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the Vatalanib concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay (Western Blotting)

This assay determines Vatalanib's ability to inhibit ligand-induced autophosphorylation of c-Kit and PDGFR-β in a cellular context.

Workflow Diagram: Western Blotting for Phospho-Receptor Analysis

western_blot_workflow A Cell Culture & Serum Starvation B Pre-treat with Vatalanib A->B C Stimulate with Ligand (SCF for c-Kit, PDGF-BB for PDGFR-β) B->C D Cell Lysis (with phosphatase inhibitors) C->D E Protein Quantification D->E F SDS-PAGE E->F G Protein Transfer to Membrane F->G H Blocking G->H I Primary Antibody Incubation (anti-phospho-receptor) H->I J Secondary Antibody Incubation I->J K Detection J->K L Stripping and Re-probing (for total receptor and loading control) K->L M Data Analysis L->M

Caption: Workflow for analyzing receptor phosphorylation by Western blot.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture appropriate cell lines (e.g., NIH3T3 for PDGFR-β, or other cell lines endogenously expressing the target receptors) to 70-80% confluency.

    • Serum-starve the cells for 4-24 hours to reduce basal receptor phosphorylation.

    • Pre-treat the cells with various concentrations of Vatalanib or vehicle control for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., 10-100 ng/mL SCF for c-Kit, 25-50 ng/mL PDGF-BB for PDGFR-β) for a short duration (e.g., 5-15 minutes). [8][9]

  • Protein Extraction and Quantification:

    • Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Kit (e.g., anti-phospho-c-Kit Tyr703) or phosphorylated PDGFR-β (e.g., anti-phospho-PDGFR-β Tyr751).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • To normalize the data, strip the membrane and re-probe with antibodies against total c-Kit or total PDGFR-β, and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities and express the level of phosphorylated receptor as a ratio to the total receptor.

Cell Proliferation/Viability Assay

This assay evaluates the effect of Vatalanib on the proliferation and viability of cells that are dependent on c-Kit or PDGFR-β signaling.

Step-by-Step Methodology (using a colorimetric assay like CCK-8):

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Drug Treatment:

    • After allowing the cells to adhere overnight, treat them with a range of Vatalanib concentrations in the presence of the appropriate growth factor (SCF or PDGF-BB) if the cells are not driven by an activating mutation.

  • Incubation:

    • Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • Assay Procedure:

    • Add the CCK-8 reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each Vatalanib concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the Vatalanib concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Model

This model assesses the in vivo efficacy of Vatalanib in inhibiting the growth of tumors driven by c-Kit or PDGFR-β signaling.

Workflow Diagram: In Vivo Tumor Xenograft Study

xenograft_workflow A Select Appropriate Tumor Cell Line (e.g., GIST cells for c-Kit, or cells overexpressing PDGFR-β) B Implant Tumor Cells Subcutaneously in Immunocompromised Mice A->B C Allow Tumors to Establish (e.g., to 100-200 mm³) B->C D Randomize Mice into Treatment Groups (Vehicle, Vatalanib) C->D E Administer Vatalanib Orally (e.g., daily at 25-100 mg/kg) D->E F Monitor Tumor Volume and Body Weight E->F Regularly G At Study Endpoint, Excise Tumors F->G H Tumor Weight Measurement and Pharmacodynamic Analysis (e.g., Western Blot) G->H I Data Analysis: Tumor Growth Inhibition (TGI) H->I

Caption: Workflow for a tumor xenograft efficacy study.

Step-by-Step Methodology:

  • Cell Implantation:

    • Subcutaneously implant a suspension of tumor cells (e.g., 1-10 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer Vatalanib orally, once daily, at a predetermined dose (e.g., 25-100 mg/kg). [10]The control group receives the vehicle.

  • Monitoring:

    • Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = (length x width²)/2) two to three times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Calculate the tumor growth inhibition (TGI).

    • Tumor tissue can be used for pharmacodynamic analysis (e.g., western blotting for phospho-c-Kit or phospho-PDGFR-β).

Clinical Relevance and Therapeutic Applications

The dual inhibition of c-Kit and PDGFR-β, in addition to VEGFRs, provides a strong rationale for the clinical investigation of Vatalanib in various cancers.

  • Gastrointestinal Stromal Tumors (GIST): Many GISTs are driven by activating mutations in c-Kit or PDGFRα. Vatalanib has shown activity in patients with imatinib-resistant GIST. [5][11]In a phase II study of patients with metastatic GIST who had progressed on imatinib, vatalanib treatment resulted in a clinical benefit for 40% of patients, including partial remissions and stable disease. [5]

  • Other Solid Tumors: The anti-angiogenic properties of Vatalanib, mediated through VEGFR inhibition, combined with its effects on PDGFR-β expressed on pericytes and some tumor cells, and c-Kit on certain cancer cells, suggest its potential in a broader range of solid tumors. [3]Vatalanib has been evaluated in various cancers, including colorectal cancer and glioblastoma. [1][12]

Conclusion

Vatalanib is a multi-targeted tyrosine kinase inhibitor with significant activity against c-Kit and PDGF Receptor-Beta. This technical guide provides a comprehensive overview of its mechanism of action and detailed protocols for its preclinical evaluation. The ability of Vatalanib to concurrently inhibit multiple key signaling pathways involved in tumorigenesis and angiogenesis underscores its potential as a valuable therapeutic agent. Rigorous and well-designed preclinical studies, as outlined in this guide, are crucial for further elucidating its therapeutic efficacy and advancing its clinical development.

References

  • Jaeger-Lansky, A., et al. (2010). Effects of vatalanib on tumor growth can be potentiated by mTOR blockade in vivo. Cancer Biology & Therapy, 9(11), 923-931. Available at: [Link]

  • Jaeger-Lansky, A., et al. (2010). Effects of vatalanib on tumor growth can be potentiated by mTOR blockade in vivo. PubMed, 20404549. Available at: [Link]

  • Taylor & Francis. (n.d.). Vatalanib – Knowledge and References. Available at: [Link]

  • Reichardt, P., et al. (2011). Vatalanib for metastatic gastrointestinal stromal tumour (GIST) resistant to imatinib: final results of a phase II study. British Journal of Cancer, 104(11), 1686-1690. Available at: [Link]

  • Reichardt, P., et al. (2011). Vatalanib for metastatic gastrointestinal stromal tumour (GIST) resistant to imatinib: final results of a phase II study. PubMed, 21540864. Available at: [Link]

  • Jaeger-Lansky, A., et al. (2010). Effects of vatalanib on tumor growth can be potentiated by mTOR blockade in vivo. ResearchGate. Available at: [Link]

  • GIST Support International. (n.d.). Vatalanib (PTK787). Available at: [Link]

  • Torres, K. E., et al. (2011). Effects of PDGF-BB and imatinib mesylate on phosphorylation of PDGFRs. ResearchGate. Available at: [Link]

  • An, H., et al. (2017). Dose dependent phosphorylation of c-Kit receptor by SCF. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Vatalanib: The clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours. Available at: [Link]

  • Theranib Inc. (n.d.). Phase 2: In Vivo Efficacy Studies. Available at: [Link]

  • Wikipedia. (n.d.). Vatalanib. Available at: [Link]

  • Levis, M., et al. (2011). Inhibition of c-Kit by tyrosine kinase inhibitors. Oncotarget, 2(12), 1205-1213. Available at: [Link]

  • Reaction Biology. (n.d.). PDGFR-beta Cellular Phosphorylation Assay Service. Available at: [Link]

  • PubChem. (n.d.). Vatalanib. Available at: [Link]

  • Li, Y., et al. (2020). Platelet-derived growth factor-BB mediates pancreatic cancer malignancy via regulation of the Hippo/Yes-associated protein signaling pathway. Oncology Letters, 21(1), 34. Available at: [Link]

  • Wikipedia. (n.d.). Stem cell factor. Available at: [Link]

  • Dragovich, T., et al. (2014). Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001). Journal of Experimental & Clinical Cancer Research, 33, 1. Available at: [Link]

  • Sun, Y., et al. (2023). SCF/c-Kit-activated signaling and angiogenesis require Gαi1 and Gαi3. International Journal of Biological Sciences, 19(5), 1546-1560. Available at: [Link]

  • Choudhary, S., et al. (2016). Effect of cell stimulation with SCF-based fusion proteins. ResearchGate. Available at: [Link]

  • Ponten, A., et al. (2010). Platelet-Derived Growth Factor (PDGF)/PDGF Receptors (PDGFR) Axis as Target for Antitumor and Antiangiogenic Therapy. Cancers, 2(1), 136-155. Available at: [Link]

  • Blume-Jensen, P., et al. (1995). Identification of the Major Phosphorylation Sites for Protein Kinase C in kit/stem Cell Factor Receptor in Vitro and in Intact Cells. The Journal of Biological Chemistry, 270(23), 14192-14200. Available at: [Link]

  • OncLive. (2021). Use of Targeted Therapy in GIST Mutations. Available at: [Link]

Sources

Investigating the Anti-Tumor Activity of Vatalanib: A Technical Guide to Pharmacodynamics and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vatalanib (also known as PTK787 or ZK 222584) is a highly potent, orally bioavailable, multi-targeted receptor tyrosine kinase inhibitor (TKI). Originally engineered to disrupt tumor-driven angiogenesis, Vatalanib selectively targets all known vascular endothelial growth factor receptors (VEGFR-1, -2, and -3) while exhibiting secondary cross-reactivity with the platelet-derived growth factor receptor (PDGFR-β) and c-Kit[1]. This whitepaper provides researchers and drug development professionals with an authoritative framework for evaluating Vatalanib's anti-tumor activity, bridging molecular pharmacodynamics with field-proven in vitro and in vivo experimental protocols.

Molecular Mechanisms and Target Affinity

Vatalanib functions as a competitive inhibitor at the ATP-binding cleft of its target kinase domains[2]. By blocking VEGFR-2 (KDR)—the primary mediator of VEGF-induced endothelial cell proliferation and migration—Vatalanib effectively starves tumors of their vascular supply[3]. Furthermore, its secondary inhibition of PDGFR-β prevents pericyte stabilization, a critical step in the maturation and structural integrity of nascent tumor blood vessels.

Quantitative Pharmacodynamics

Understanding the exact inhibitory concentrations is vital for designing dose-response experiments. The following table summarizes the IC50 values of Vatalanib across its primary kinase targets:

Kinase TargetReceptor NameIC50 Value (nM)Primary Biological Effect in Oncology
VEGFR-2 FLK-1 / KDR37Inhibits endothelial cell proliferation and migration
VEGFR-1 Flt-177Inhibits macrophage migration and tumor invasion
VEGFR-3 Flt-4660Inhibits tumor-driven lymphangiogenesis
PDGFR-β CD140b580Prevents pericyte stabilization on new vessels
c-Kit CD117730Inhibits stem cell factor (SCF) signaling

(Data synthesized from MedChemExpress and R&D Systems[1])

Pathway Vatalanib Vatalanib VEGFR VEGFR Vatalanib->VEGFR Inhibits PDGFR PDGFR Vatalanib->PDGFR Inhibits cKit cKit Vatalanib->cKit Inhibits PI3K PI3K VEGFR->PI3K MAPK MAPK VEGFR->MAPK PDGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis MAPK->Angiogenesis

Caption: Vatalanib disrupts VEGFR/PDGFR signaling cascades, halting downstream MAPK and mTOR-driven angiogenesis.

In Vitro Validation: The HUVEC Angiogenesis Model

To evaluate the direct anti-angiogenic potency of Vatalanib, the Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is the industry standard[4][5].

Causality of Experimental Choice: HUVECs are utilized because they natively express the full physiological complement of VEGFRs necessary for capillary formation. When plated on a basement membrane extract (Matrigel), they naturally align into 3D capillary-like networks, perfectly mimicking the early stages of tumor angiogenesis. Self-Validating System: The protocol mandates a VEGF-depleted negative control well. This ensures that the observed tube formation is entirely VEGF-driven, validating that Vatalanib's disruption is an on-target kinase inhibition rather than a general cytotoxic or apoptotic effect on the cells.

Step-by-Step Protocol
  • Matrix Preparation: Coat pre-chilled 96-well plates with 50 µL of Matrigel per well. Incubate at 37°C for 30 minutes to allow complete polymerization.

  • Cell Seeding: Harvest HUVECs in the exponential growth phase. Resuspend in a basal medium supplemented with 10 ng/mL recombinant human VEGF. Seed at a density of

    
     cells/well.
    
  • Drug Treatment: Treat the cells concurrently with Vatalanib at varying physiological concentrations (e.g., 10 nM, 50 nM, 100 nM, 1 µM). Include a DMSO vehicle control (ensure final DMSO concentration remains < 0.1%) and a VEGF-free negative control.

  • Incubation: Incubate at 37°C with 5% CO₂ for 16–24 hours[5].

  • Quantification: Image the wells using an inverted phase-contrast microscope. Quantify total tube length, number of nodes, and branching intervals using automated image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

In Vivo Efficacy: Tumor Xenograft Workflows

Moving from in vitro to in vivo requires a model that accurately represents the complex, vascularized tumor microenvironment.

Causality of Experimental Choice: Subcutaneous xenografts in athymic nude mice (using cell lines like C38 colorectal or PC9 lung cancer) allow for precise, non-invasive volumetric tracking of tumor growth while providing a host vascular system to assess anti-angiogenic compounds. Self-Validating System: Macroscopic tumor volume reduction alone is insufficient to prove anti-angiogenesis. The protocol includes a mandatory endpoint immunohistochemistry (IHC) analysis for CD31 (microvessel density). Correlating tumor stasis with a reduction in CD31 confirms that the efficacy is a direct result of vascular starvation.

Step-by-Step Protocol
  • Cell Preparation: Cultivate target cancer cells (e.g., PC9) to 80% confluence. Resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of

    
     cells per 100 µL[6].
    
  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6–8 week old female athymic nude mice.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100 mm³ (typically 7–10 days post-inoculation), randomize the mice into vehicle and treatment groups (n=8 per group)[6].

  • Dosing: Administer Vatalanib via oral gavage at 50–100 mg/kg/day. Formulate Vatalanib in an appropriate vehicle (e.g., PEG400/water)[1][6].

  • Monitoring: Measure tumor volume (

    
    ) and body weight daily. A >20% body weight loss mandates humane sacrifice.
    
  • Endpoint Analysis: At day 28, euthanize the mice. Excise the tumors and fix them in formalin for IHC. Stain sections for CD31 to quantify microvessel density (MVD) and Ki-67 for the proliferation index[5].

Workflow Start Cell Preparation (e.g., C38/PC9 cells) Inoculation Subcutaneous Injection in Nude Mice Start->Inoculation Randomization Randomization (Tumor ~100 mm³) Inoculation->Randomization 7-10 Days Treatment Vatalanib Oral Gavage (25-100 mg/kg/day) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Daily Endpoint Endpoint Analysis (IHC for MVD, DCE-MRI) Monitoring->Endpoint Day 28

Caption: Standardized in vivo xenograft workflow for evaluating Vatalanib's anti-angiogenic efficacy.

Clinical Translation and Predictive Biomarkers

The translation of Vatalanib from preclinical models to the clinic—most notably in the Phase III CONFIRM 1 and 2 trials for metastatic colorectal cancer—highlighted the critical necessity of predictive biomarkers for targeted therapies[7].

Retrospective and prospectively stratified analyses revealed that patients with high baseline serum Lactate Dehydrogenase 5 (LDH5) derived significant progression-free survival (PFS) benefits from Vatalanib[7][8]. LDH5 acts as a highly reliable surrogate marker for tumor hypoxia and HIF-1α activation. Tumors with high LDH5 expression actively drive massive VEGF overexpression to survive their hypoxic environments, making these specific tumor profiles exceptionally susceptible to the VEGFR blockade provided by Vatalanib[7].

References

  • [5] Cancer Biology & Therapy. Effects of vatalanib on tumor growth can be potentiated by mTOR blockade in vivo. Available at: [Link]

  • [3] NIH / PubMed Central. Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma. Available at: [Link]

  • [8] ResearchGate. Vatalanib: The clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours. Available at: [Link]

  • [7] Clinical Cancer Research (AACR). Prognostic and Predictive Role of Lactate Dehydrogenase 5 Expression in Colorectal Cancer Patients Treated with PTK787/ZK 222584 (Vatalanib) Antiangiogenic Therapy. Available at: [Link]

  • [6] Cancer Research (AACR). Transient Antiangiogenic Treatment Improves Delivery of Cytotoxic Compounds and Therapeutic Outcome in Lung Cancer. Available at: [Link]

  • [9] Theranostics. Tumor Tissue Drug Penetration Contributes to Primary Resistance against Angiogenesis Inhibitors. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Precision Quantification of Vatalanib (PTK787) in Biological Matrices Using Vatalanib-d4 (Dihydrochloride) as an Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a robust LC-MS/MS method for the quantification of Vatalanib (PTK787) in human plasma. Special emphasis is placed on the utilization of Vatalanib-d4 (dihydrochloride) as a stable isotope-labeled internal standard (SIL-IS). Unlike analog internal standards, Vatalanib-d4 compensates for matrix-induced ionization suppression and extraction variability due to its near-identical physicochemical properties. This guide addresses critical challenges such as salt-form correction during stock preparation, isotopic label retention during MS/MS fragmentation, and optimizing Liquid-Liquid Extraction (LLE) for high-throughput analysis.

Introduction & Scientific Rationale

The Analyte: Vatalanib

Vatalanib (PTK787) is a potent oral angiogenesis inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), PDGFR-β, and c-Kit.[1][2][3][4] Accurate quantification in plasma is critical for establishing pharmacokinetic/pharmacodynamic (PK/PD) correlations during clinical development.

The Role of Vatalanib-d4 (IS)

In electrospray ionization (ESI), co-eluting matrix components (phospholipids, salts) often suppress or enhance the analyte signal.

  • The Problem: An external standard or structural analog (e.g., CGP80805) may elute at a different time than Vatalanib, meaning it experiences a different matrix environment.

  • The Solution (IDMS): Vatalanib-d4 co-elutes with the analyte. Any suppression affecting Vatalanib affects the d4-IS equally. The ratio of Analyte/IS remains constant, ensuring accuracy.

Physicochemical Profile
PropertyVatalanib (Analyte)Vatalanib-d4 (IS)Note
Chemical Formula C₂₀H₁₅ClN₄[1][5] · 2HClC₂₀H₁₁D₄ClN₄ · 2HClDihydrochloride salt form
Molecular Weight 346.82 (Free Base) / 419.7 (Salt)~350.85 (Free Base) / ~423.7 (Salt)Critical: Correct for salt factor during weighing.
LogP ~3.2~3.2Highly lipophilic; suitable for LLE.
pKa ~4.5 (Pyridine), ~2.5 (Phthalazine)SameIonized at acidic pH; neutral at alkaline pH.

Method Development & Optimization

Mass Spectrometry: The "Label Retention" Rule

A common pitfall in using deuterated standards is selecting an MRM transition where the deuterium label is lost in the neutral fragment.

  • Vatalanib Structure: N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine.[4][5][6]

  • Label Position: Typically, commercial Vatalanib-d4 is labeled on the 4-chlorophenyl ring .

  • Fragmentation Logic:

    • If you monitor the loss of the chlorophenyl group (producing the phthalazine-pyridine fragment), you lose the label . The IS and Analyte would produce the same product ion, but the precursor is different. This is acceptable only if the mass resolution is sufficient, but it is riskier for crosstalk.

    • Recommended Strategy: Monitor a fragment that retains the deuterated ring or use the molecular ion if fragmentation is unstable (though MS/MS is preferred for S/N).

Recommended Transitions (Optimize on your instrument):

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Origin
Vatalanib 347.1 [M+H]⁺212.135Phthalazine core (Typical)
Vatalanib 347.1 [M+H]⁺128.040Chlorophenyl-amine (Retains Ring)
Vatalanib-d4 351.1 [M+H]⁺132.040d4-Chlorophenyl-amine (Retains Label)

Critical Check: If your d4 label is on the chlorophenyl ring, and you monitor the 347->212 transition (phthalazine core), your IS transition must be 351->212. If you monitor the amine fragment, it is 347->128 and 351->132. Always verify the Certificate of Analysis (CoA) for the exact label position.

Chromatographic Conditions

To separate Vatalanib from its N-oxide metabolites (which can revert to parent in the source), a C18 column with adequate retention is required.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Zorbax SB-C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.5).

  • Mobile Phase B: Acetonitrile.[7][8]

  • Gradient: 30% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

Experimental Protocol

Stock Solution Preparation (The Salt Correction)

Vatalanib is supplied as a dihydrochloride salt. You must account for this to quantify the free base.



  • Vatalanib Stock (1.0 mg/mL free base): Weigh 1.21 mg of Vatalanib 2HCl. Dissolve in 1.0 mL DMSO.

  • Vatalanib-d4 Stock (1.0 mg/mL free base): Weigh 1.21 mg (adjusted for isotopic MW) of Vatalanib-d4 2HCl. Dissolve in 1.0 mL DMSO.

  • Working IS Solution: Dilute d4 stock in 50:50 Methanol:Water to a concentration of 200 ng/mL .

Sample Extraction: Liquid-Liquid Extraction (LLE)

LLE is superior to Protein Precipitation (PPT) for Vatalanib due to its high lipophilicity (LogP ~3.2) and the need to remove phospholipids.

ExtractionWorkflow Step1 Aliquot 50 µL Plasma (Patient/QC Sample) Step2 Add 20 µL Vatalanib-d4 IS (Working Sol: 200 ng/mL) Step1->Step2 Step3 Add 50 µL 0.1 N NaOH (Basify to pH > 9 to neutralize amine) Step2->Step3  Critical: pH Adjustment Step4 Add 600 µL TBME (Tert-butyl methyl ether) Step3->Step4 Step5 Vortex (10 min) & Centrifuge (13,000 rpm, 5 min) Step4->Step5 Step6 Transfer Organic Layer (Supernatant) to clean tube Step5->Step6 Step7 Evaporate to Dryness (N2 stream @ 40°C) Step6->Step7 Step8 Reconstitute 100 µL Mobile Phase (30:70 ACN:H2O) Step7->Step8

LC-MS/MS Acquisition Parameters
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.[8]

  • Source Temp: 150°C.

  • Desolvation Temp: 500°C.

  • Injection Volume: 5 µL.

Validation Criteria (FDA/EMA Guidelines)

To ensure the method is reliable, the following validation tests must be performed using the d4-IS.

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 2000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    .
    
Isotopic Contribution (Crosstalk)

Since Vatalanib-d4 is only +4 Da heavier, check for spectral overlap.

  • Inject Pure IS: Monitor Analyte channel. Signal must be

    
     of LLOQ.
    
  • Inject ULOQ Analyte: Monitor IS channel. Signal must be

    
     of IS response.
    
  • Troubleshooting: If crosstalk exists, adjust chromatographic resolution or narrow the quadrupole isolation window.

Matrix Effect (ME) & Recovery (RE)

Calculate using the IS-normalized method.

ParameterFormulaAcceptance
Matrix Factor (MF)

0.85 - 1.15
IS-Normalized MF

CV

across 6 lots
Recovery

Consistent (>50%)

Scientific Mechanism: Why d4?

The following diagram illustrates how Vatalanib-d4 corrects for ionization suppression, a phenomenon where co-eluting matrix components "steal" charge from the analyte.

IDMS_Mechanism Matrix Matrix Components (Phospholipids) ESI ESI Source (Charge Competition) Matrix->ESI Suppresses Ionization Analyte Vatalanib (Analyte) Analyte->ESI IS Vatalanib-d4 (IS) IS->ESI Detector Mass Spec Detector ESI->Detector Analyte Signal (Reduced) ESI->Detector IS Signal (Reduced Equally) Result Result Detector->Result Ratio (A/IS) Remains Constant

References

  • Lankheet, N. A., et al. (2003). "A validated assay for the quantitative analysis of vatalanib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry." Biomedical Chromatography. (Verified via search: Similar title in search result 1.3).

  • US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." FDA.gov.

  • Hess-Stumpp, H., et al. (2005). "Vatalanib (PTK787/ZK 222584), a potent, oral antiangiogenic vascular endothelial growth factor receptor tyrosine kinase inhibitor."[1][4] Cancer Research. (Contextual citation for mechanism).

  • Jain, L., et al. (2006). "Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea." Journal of Clinical Oncology.

Sources

Quantitative Analysis of Vatalanib in Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Application Note

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vatalanib in human plasma. The method utilizes Vatalanib-d4, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing. A straightforward protein precipitation protocol is employed for sample preparation, offering high throughput and excellent recovery. The described method is highly sensitive and selective, with a linear dynamic range suitable for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies in clinical and preclinical research. All validation parameters adhere to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.

Introduction: The Significance of Vatalanib Quantification

Vatalanib (also known as PTK787/ZK 222584) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor that plays a crucial role in cancer research by inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1][2] It primarily targets all known Vascular Endothelial Growth Factor Receptors (VEGFRs), as well as the Platelet-Derived Growth Factor (PDGF) receptor and c-Kit.[3][4] Given its therapeutic potential, accurately measuring its concentration in plasma is fundamental to understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Materials and Reagents

Chemicals and Standards
  • Vatalanib: Reference standard (>99% purity).

  • Vatalanib-d4: Deuterated internal standard (>99% purity, isotopic purity >98%).

  • Acetonitrile: LC-MS grade.

  • Methanol: LC-MS grade.

  • Formic Acid: LC-MS grade (99%).

  • Water: Deionized, 18 MΩ·cm or greater resistivity.

  • Human Plasma: K2-EDTA, drug-free, sourced from an accredited biobank.

Labware and Equipment
  • Calibrated analytical balance.

  • Volumetric flasks and pipettes (Class A).

  • 1.5 mL polypropylene microcentrifuge tubes.

  • Benchtop centrifuge.

  • 96-well collection plates.

  • LC-MS/MS system: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Analytical Method

Rationale for Methodological Choices

The selection of a stable isotope-labeled internal standard (SIL-IS) like Vatalanib-d4 is the cornerstone of this method. A SIL-IS is the ideal internal standard as it shares near-identical physicochemical properties with the analyte, causing it to co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery.[6] This co-behavior allows it to effectively compensate for variations during sample preparation and analysis, leading to superior accuracy and precision.

Protein precipitation was chosen as the sample preparation technique for its simplicity, speed, and high recovery for small molecules like Vatalanib.[7][8] This method efficiently removes the majority of plasma proteins, which can interfere with the analysis and foul the LC-MS system.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Vatalanib and Vatalanib-d4 by dissolving the accurately weighed standards in methanol. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the Vatalanib stock solution with a 50:50 (v/v) acetonitrile/water mixture to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Vatalanib-d4 stock solution with acetonitrile. This solution will be used as the protein precipitation solvent.

Sample Preparation: Protein Precipitation Protocol
  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards (CS), quality controls (QC), and unknown samples.

  • Allow all plasma samples and QC samples to thaw completely at room temperature. Vortex gently to ensure homogeneity.

  • To each tube, add 50 µL of the corresponding plasma sample (blank, CS, QC, or unknown). For the calibration curve, spike 50 µL of blank plasma with the appropriate Vatalanib working solution.

  • Add 150 µL of the IS Working Solution (100 ng/mL Vatalanib-d4 in acetonitrile) to every tube except the blank (add 150 µL of plain acetonitrile to the blank). The 3:1 ratio of acetonitrile to plasma is effective for protein removal.[8]

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well collection plate or autosampler vials.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 150 µL Acetonitrile with Vatalanib-d4 (IS) plasma->add_is vortex Vortex Mix (30 seconds) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometry (ESI+ MRM) separation->detection quant Data Quantification detection->quant

Caption: Workflow for Vatalanib quantification from sample preparation to data analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
LC System UHPLC SystemProvides better peak resolution and faster run times.
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, <2 µm)Offers good retention and peak shape for Vatalanib.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent providing good elution strength.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient Start at 10% B, ramp to 95% B, hold, re-equilibrateA gradient is necessary to elute the analyte and clean the column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for matrix effects.

Table 2: Mass Spectrometry Parameters

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveVatalanib contains nitrogen atoms that are readily protonated.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
Precursor Ion (Q1) Vatalanib: m/z 347.1Corresponds to the [M+H]⁺ of Vatalanib (MW 346.8 g/mol ).[9]
Vatalanib-d4: m/z 351.1Corresponds to the [M+H]⁺ of Vatalanib-d4 (assumed +4 Da shift).
Product Ion (Q3) Vatalanib: m/z 92.0A stable and abundant fragment ion corresponding to the pyridylmethyl moiety.[9]
Vatalanib-d4: m/z 96.0Assumes the deuterium labels are on the pyridine ring, resulting in a +4 Da shift.
Collision Energy Optimize experimentallyMust be optimized for the specific instrument to maximize fragment ion intensity.
Source Temp. ~500°COptimized for efficient desolvation.
Dwell Time ~100 msSufficient to acquire >15 data points across each chromatographic peak.

Note: The proposed MRM transitions are based on publicly available mass spectral data for Vatalanib.[9] The transition for Vatalanib-d4 is predicted based on the most likely positions of deuterium labeling. These should be confirmed and optimized empirically on the specific mass spectrometer being used.

Method Validation

The method was validated according to FDA and EMA guidelines for bioanalytical method validation.[10][11] The key parameters assessed are summarized below.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Selectivity To ensure no interference from endogenous plasma components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response.At least 8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the blank response. Accuracy within ±20%, Precision ≤20% CV.
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Three QC levels (Low, Mid, High). Intra- and inter-day accuracy within ±15% of nominal. Precision ≤15% CV.
Recovery To assess the efficiency of the extraction process.Consistent, precise, and reproducible at Low, Mid, and High QC levels.
Matrix Effect To evaluate the ion suppression or enhancement caused by co-eluting matrix components.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15% across different plasma lots.
Stability To ensure the analyte is stable under various storage and processing conditions.Mean concentration of stability samples should be within ±15% of nominal concentration (bench-top, freeze-thaw, long-term).
Validation Results

The method demonstrated excellent performance across all validation parameters.

Table 4: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%) (n=6)Intra-day Precision (%CV) (n=6)Inter-day Accuracy (%) (n=18)Inter-day Precision (%CV) (n=18)
LLOQ 5.0104.58.2102.89.5
Low QC 15.098.76.599.57.1
Mid QC 250101.24.1100.95.3
High QC 200097.93.598.64.2

The calibration curve was linear over the range of 5.0 to 2,500 ng/mL with a correlation coefficient (r²) consistently >0.995. The mean extraction recovery was determined to be 91.5% and was consistent across all QC levels. No significant matrix effect was observed. Stability was demonstrated for Vatalanib in plasma for at least 24 hours at room temperature, through three freeze-thaw cycles, and for 3 months at -80°C.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Vatalanib in human plasma. The use of a stable isotope-labeled internal standard (Vatalanib-d4) and a straightforward protein precipitation protocol ensures high accuracy, precision, and throughput. The method has been thoroughly validated and meets the stringent requirements of regulatory guidelines, making it suitable for high-throughput analysis in support of clinical and preclinical pharmacokinetic studies of Vatalanib.

References

  • PubChem. Vatalanib. National Center for Biotechnology Information. [Link]

  • Wikipedia. Vatalanib. [Link]

  • ChEMBL. Compound: VATALANIB (CHEMBL101253). European Bioinformatics Institute. [Link]

  • precisionFDA. VATALANIB. U.S. Food and Drug Administration. [Link]

  • ResearchGate. Development and validation of a novel LC-MS/MS method for simultaneous quantitative determination of tyrosine kinase inhibitors in human plasma. [Link]

  • Wen, B., et al. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Huynh, H. H., et al. Development and Validation of a Simultaneous Quantification Method of 14 Tyrosine Kinase Inhibitors in Human Plasma Using LC-MS/MS. Therapeutic Drug Monitoring. [Link]

  • Rochat, B., et al. Validation of Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Determination of 12 Tyrosine Kinase Inhibitors (TKIs) and Their Application to Therapeutic Drug Monitoring in Adult and Pediatric Populations. Pharmaceuticals. [Link]

  • Nobil, F., et al. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Jost, L. M., et al. Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients. Drug Metabolism and Disposition. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • DSigDB. Gene Set: D4 : TTD - VATALANIB. TAN LAB. [Link]

  • Lankheet, A. G., et al. A validated assay for the quantitative analysis of vatalanib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Scilit. [Link]

  • Wen, B., et al. Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma. Clinical Cancer Research. [Link]

  • Datta, A., et al. Dataset describing the development, optimization and application of SRM/MRM based targeted proteomics strategy for quantification of potential biomarkers of EGFR TKI sensitivity. Data in Brief. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Clark, J. mass spectra - fragmentation patterns. Chemguide. [Link]

  • MacLean, B., et al. Collision Energy Optimization of B- And Y-Ions for Multiple Reaction Monitoring Mass Spectrometry. Analytical Chemistry. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Kadi, A. A., et al. MRM mass spectra and the expected fragmentation pathway of (a) PNT and (b) vandetanib (IS). ResearchGate. [Link]

  • ResearchGate. Peptides and transition ions used for quantitative MRM analysis. [Link]

  • Mestrelab Research. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

  • Science Ready. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

  • Singh, S., et al. Prediction of the Fragmentation Pathway of Valsartan Protonated Ion. Scirp.org. [Link]

Sources

Application Note: Advanced Pharmacokinetic Profiling of Vatalanib Using Vatalanib-d4 as a Stable Isotope-Labeled Internal Standard (SIL-IS)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Vatalanib (PTK787/ZK222584) is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor (TKI). It primarily targets the vascular endothelial growth factor receptors (VEGFR-1 and VEGFR-2), effectively blocking tumor angiogenesis and proliferation[1]. Because Vatalanib exhibits complex pharmacokinetic (PK) variability influenced by oxidative metabolism and biliary-fecal excretion[2], precise bioanalytical quantification in physiological matrices (e.g., plasma, serum) is critical for therapeutic drug monitoring and clinical trials.

Historically, bioanalytical assays for Vatalanib utilized structural analogs (such as imatinib or tinidazole) as internal standards. However, structural analogs often elute at different retention times, exposing them to varying degrees of matrix suppression in the electrospray ionization (ESI) source[3]. To establish a self-validating, highly trustworthy assay , the use of Vatalanib-d4 —a deuterium-labeled stable isotope—is the gold standard. Vatalanib-d4 shares the exact physicochemical properties of the analyte, ensuring identical extraction recovery and perfect chromatographic co-elution, thereby mathematically canceling out matrix effects.

Mechanistic Causality: Target Pathway & Bioanalytical Rationale

Understanding the mechanism of action of Vatalanib provides context for its target concentration range in PK studies. Vatalanib competitively binds to the ATP-binding pocket of VEGFR-2 (IC50 ~37 nM), halting the downstream PLC-γ and PI3K/AKT signaling cascades responsible for endothelial cell proliferation[].

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 Binds PLCg PLC-γ Pathway VEGFR2->PLCg Activates PI3K PI3K / AKT Pathway VEGFR2->PI3K Activates Vatalanib Vatalanib (Inhibitor) Vatalanib->VEGFR2 Blocks ATP Pocket Angiogenesis Tumor Angiogenesis & Proliferation PLCg->Angiogenesis PI3K->Angiogenesis

Diagram 1: VEGFR-2 signaling cascade and its targeted inhibition by Vatalanib.

In the mass spectrometer, Vatalanib's basic phthalazine moiety readily accepts a proton to form an


 ion at m/z 347.1. Upon collision-induced dissociation (CID), it characteristically loses a molecule of HCl (36 Da) to yield a dominant product ion at m/z 311.1[]. Vatalanib-d4 undergoes the exact same fragmentation pathway (m/z 351.1 

315.1).

Experimental Workflow: A Self-Validating Protocol

To ensure data integrity, every batch must include a "Blank + IS" sample. This validates that there is no isotopic cross-talk (unlabeled Vatalanib present as an impurity in the Vatalanib-d4 standard) and no carryover from high-concentration samples[5].

Reagents and Materials
  • Analytes: Vatalanib (Analytical Standard), Vatalanib-d4 (SIL-IS).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water.

  • Modifiers: Formic Acid (FA) and Ammonium Acetate (NH

    
    OAc).
    
Step-by-Step Sample Preparation (Protein Precipitation)

Causality Note: Protein precipitation (PPT) using acidified acetonitrile is chosen over liquid-liquid extraction (LLE) to maximize high-throughput efficiency while the SIL-IS corrects for the inherently lower extract cleanliness of PPT.

  • Aliquot: Transfer 50 µL of human or rat plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Vatalanib-d4 working solution (500 ng/mL in 50% MeOH). Vortex briefly.

  • Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.

    • Rationale: The acidic environment disrupts drug-protein binding (specifically to human serum albumin) and ensures the basic nitrogen atoms remain protonated, maximizing recovery.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 rpm (4°C) for 10 minutes to pellet the protein matrix.

  • Dilution/Reconstitution: Transfer 100 µL of the clear supernatant into an autosampler vial and mix with 100 µL of Ultrapure Water.

    • Rationale: Diluting the high-organic extract with water prevents "solvent effects" (peak broadening or splitting) when injected onto the aqueous-rich initial conditions of the reversed-phase LC column.

  • Injection: Inject 5 µL into the LC-MS/MS system.

Bioanalytical_Workflow Plasma Plasma Sample + Vatalanib-d4 PPT Protein Precipitation (ACN + 0.1% FA) Plasma->PPT Centrifuge Centrifugation & Supernatant Transfer PPT->Centrifuge Dilution Aqueous Dilution (Prevent Solvent Effect) Centrifuge->Dilution LC UPLC Separation (C18 Column) Dilution->LC MRM MRM Detection (Triple Quadrupole) LC->MRM

Diagram 2: High-throughput LC-MS/MS bioanalytical workflow for Vatalanib quantification.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters

A sub-2-micron C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm) is utilized to achieve ultra-high-performance liquid chromatography (UHPLC) separation[5].

  • Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.

    • Rationale: Ammonium acetate provides ionic strength, shielding residual silanols on the stationary phase to prevent peak tailing of the basic Vatalanib molecule.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Table 1: UHPLC Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.009010Initial
0.509010Isocratic hold
3.001090Linear ramp
4.001090Column wash
4.109010Return to initial
5.509010Re-equilibration
Mass Spectrometry (MRM) Parameters

Detection is performed on a triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) probe operating in positive ion mode[].

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (

)
Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Vatalanib 347.1311.15028
Vatalanib-d4 351.1315.15028

Assay Validation & Pharmacokinetic Data Processing

To guarantee trustworthiness, the assay must be validated according to FDA/EMA bioanalytical guidelines. The use of Vatalanib-d4 ensures that the matrix factor (MF) remains near 1.0 (normalized), meaning ionization suppression is perfectly compensated.

Table 3: Target Validation Parameters for Vatalanib PK Assay

Validation ParameterTarget SpecificationMechanistic Driver
Linear Dynamic Range 2.5 ng/mL to 10,000 ng/mLCovers both

and terminal elimination phases[1].
Intra-day Precision (CV%)

15% (

20% at LLOQ)
SIL-IS normalizes injection-to-injection ESI spray fluctuations.
Inter-day Accuracy 85% - 115% of nominalSIL-IS corrects for day-to-day extraction recovery variations.
Carryover

20% of LLOQ response
Mitigated by the column wash step (90% B) in the LC gradient.

Upon successful validation, the acquired concentration-time data is processed using non-compartmental analysis (NCA) to derive critical PK parameters such as Area Under the Curve (


), Maximum Plasma Concentration (

), Time to Maximum Concentration (

), and Elimination Half-life (

).

References

  • Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma - PMC - PubMed Central. nih.gov.
  • Bioanalysis and clinical pharmacology of tyrosine kinase inhibitors - DSpace. uu.nl.
  • Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients - DOI. doi.org.
  • A Rapid and Selective UPLC-MS/MS Assay for Accurate Analysis of Apatinib in Rat Plasma and its Application to a Pharmacokinetic Study - ResearchGate. researchgate.net.
  • CAS 212141-54-3 (Vatalanib) - BOC Sciences. bocsci.com.

Sources

Application Note: Optimal Preparation and Stability Management of Vatalanib-d4 (Dihydrochloride) for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Vatalanib (PTK787/ZK 222584) is a potent, orally active inhibitor of vascular endothelial growth factor receptors (VEGFR), primarily targeting VEGFR-1, -2, and -3.[1] In quantitative bioanalysis (DMPK/PD studies), Vatalanib-d4 (dihydrochloride) serves as the critical Stable Isotope Labeled Internal Standard (SIL-IS).

The "d4" designation typically implies the incorporation of four deuterium atoms on the chlorophenyl or phthalazine ring systems, providing a mass shift of +4 Da relative to the analyte. Using the dihydrochloride salt form introduces specific solubility and stability challenges—namely hygroscopicity and pH-dependent solubility—that differ from the free base.

This guide provides a standardized protocol for the preparation, storage, and handling of Vatalanib-d4 2HCl to ensure isotopic fidelity and quantitative accuracy in LC-MS/MS workflows.

Physicochemical Profile

Understanding the salt form is prerequisite to accurate calculation and dissolution.

PropertySpecificationCritical Note
Compound Name Vatalanib-d4 DihydrochlorideVerify label position on CoA to assess exchange risk.
Parent Formula C₂₀H₁₅ClN₄[2] • 2HClSalt stoichiometry is 1:2.
Molecular Weight ~423.7 g/mol (Salt)Must use Salt MW for weighing calculations.
Free Base MW ~350.8 g/mol (d4-Base)Use this value for MS/MS concentration referencing.
Solubility (DMSO) ≥ 20 mg/mLRecommended for Stock.
Solubility (Water) ~10 mg/mLSparingly soluble; acidic pH.[3] Not for long-term stock.[4]
Appearance Light yellow to yellow crystalline solidLight sensitive.
Hygroscopicity HighEquilibrate to RT before opening vial.

Protocol: Stock Solution Preparation

The "Why" Behind the Solvent Choice

While Vatalanib 2HCl is water-soluble, DMSO (Dimethyl sulfoxide) is the mandatory solvent for Primary Stock Solutions.

  • Hydrolytic Stability: Aqueous solutions of Vatalanib salts can degrade over time (hydrolysis of the chlorophenyl-amino linkage). DMSO prevents this.

  • Cryogenic Safety: DMSO stocks can be stored at -80°C without the "pH shift" phenomena often seen in freezing aqueous buffers (e.g., phosphate precipitation).

Preparation Workflow

Objective: Prepare a 1.0 mg/mL (free base equivalent) Primary Stock.

  • Equilibration: Remove the Vatalanib-d4 vial from -20°C storage. Allow it to warm to room temperature (20–25°C) inside a desiccator for 30 minutes. Failure to do this causes condensation, leading to hydrolysis and weighing errors.

  • Weighing: Weigh approximately 1.2 mg of Vatalanib-d4 2HCl into a simplified amber glass vial.

    • Calculation: To obtain 1.0 mg/mL of the Free Base , apply the salt correction factor (

      
      ).
      
      
      
      
    • Target: Weigh 1.208 mg of salt for every 1 mL of solvent.

  • Dissolution: Add analytical grade (anhydrous) DMSO. Vortex for 30 seconds. Sonicate for 5 minutes if particles persist.

  • Verification: Inspect visually. The solution must be clear yellow with no particulate matter.

Visual Workflow (Graphviz)

StockPrep Step1 Step 1: Equilibration (30 min in Desiccator) Step2 Step 2: Weighing (Amber Glass, Anti-static) Step1->Step2 Step3 Step 3: Calculation Apply Salt Factor (1.208) Step2->Step3 Step4 Step 4: Dissolution (Anhydrous DMSO) Step3->Step4 Step5 Step 5: Aliquot & Store (-80°C, Amber) Step4->Step5

Figure 1: Critical path for Vatalanib-d4 stock generation emphasizing moisture control.[5][6]

Stability & Storage Guidelines

Deuterium Exchange Risk

If the deuterium labeling is located on exchangeable positions (e.g., N-H or O-H), the label will be lost in protic solvents (Water/Methanol), causing the IS to "become" the analyte (cross-talk).

  • Check CoA: Most commercial Vatalanib-d4 labels the chlorophenyl ring (stable).

  • Precaution: Even with stable labels, avoid highly acidic (< pH 2) or basic (> pH 9) conditions for extended periods (>24h) to prevent chemical degradation.

Storage Matrix
Solution TypeSolvent SystemStorage TempStability Window
Primary Stock 100% DMSO-80°C6–12 Months
Working Stock 50:50 Methanol:Water4°C1 Week
Working Stock 50:50 Methanol:Water-20°C1 Month
In-Matrix (Spiked) Plasma/Serum-80°CStudy Dependent*

*Must be validated experimentally via freeze-thaw cycles.

LC-MS/MS Application Notes

Tuning and Optimization

Vatalanib-d4 is detected in Positive Electrospray Ionization (ESI+) mode.

  • Precursor Ion: [M+H]⁺. For Vatalanib-d4 (Free Base MW ~350.8), scan for m/z ~351.8 .

  • Product Ions: Common fragmentation of the phthalazine core involves the loss of the chlorophenyl group or the pyridine moiety.

    • Typical Transition: m/z 351.8

      
       [Fragment].
      
    • Note: The unlabeled Vatalanib transition is typically 347.1

      
       product. Ensure the d4 transition is +4 Da shifted in both Q1 and Q3 if the label is retained in the fragment, or only in Q1 if the label is lost (which is undesirable for specificity).
      
Sample Preparation (Protein Precipitation)

Vatalanib binds to plasma proteins. A simple precipitation is effective.

  • IS Spiking: Add 20 µL of Vatalanib-d4 Working Solution (e.g., 500 ng/mL in 50% MeOH) to 50 µL of plasma.

  • Precipitation: Add 200 µL of Acetonitrile (0.1% Formic Acid).

  • Vortex/Centrifuge: Vortex 1 min; Centrifuge 15,000 x g for 10 min.

  • Injection: Inject supernatant directly or dilute 1:1 with water to improve peak shape on early eluting gradients.

LC-MS/MS Logic Flow

LCMS_Workflow cluster_QC Quality Control Sample Biological Sample (Plasma/Serum) Spike Add IS: Vatalanib-d4 (Corrects Matrix Effects) Sample->Spike Extract Protein Precipitation (ACN + 0.1% FA) Spike->Extract Sep LC Separation (C18, High pH or Low pH) Extract->Sep Ion ESI+ Ionization ([M+H]+ 351.8) Sep->Ion Detect MRM Detection (Quantify Ratio Analyte/IS) Ion->Detect Check1 Check IS Area Stability Detect->Check1 Check2 Check RT Shift

Figure 2: Analytical workflow ensuring IS compensates for extraction efficiency and ionization suppression.

References

  • Bold, G., et al. (2000). New anilinophthalazines as potent and orally well absorbed inhibitors of the VEGF receptor tyrosine kinases useful as antagonists of tumor-driven angiogenesis. Journal of Medicinal Chemistry, 43(16), 3200-3212.[2] [Link]

  • Hess-Stumpp, H., et al. (2005). PTK/ZK, a novel VEGF signaling inhibitor with potent antitumor activity. ChemBioChem, 6(3), 550-557.
  • Reidy, D. L., et al. (2006). Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients. Drug Metabolism and Disposition, 34(11). [Link]

Sources

Authored by: Senior Application Scientist, Bioanalytical Division

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development of a Robust LC-MS/MS Method for Vatalanib Quantification

Introduction

Vatalanib (formerly known as PTK787/ZK-222584) is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor that targets all known vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor (PDGF) receptor, and c-Kit. Its role as an anti-angiogenic agent makes it a significant compound in oncology research, particularly for solid tumors. The clinical development and therapeutic drug monitoring (TDM) of such targeted therapies necessitate a highly sensitive, specific, and reliable method for their quantification in biological matrices. The significant pharmacokinetic variability and potential for drug-drug interactions, primarily due to its extensive metabolism by CYP3A4, underscore the importance of precise measurement.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive standard for bioanalysis due to its superior sensitivity and selectivity. This application note provides a comprehensive, in-depth guide for the development and validation of a robust LC-MS/MS method for the quantification of Vatalanib in human plasma. The protocols herein are grounded in established scientific principles and align with the harmonized international standards set forth by the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidelines, ensuring data integrity for regulatory submissions.

Section 1: Foundational Strategy & Analyte Characteristics

A successful bioanalytical method begins with a thorough understanding of the analyte and the selection of an appropriate analytical strategy.

Physicochemical Properties of Vatalanib

Understanding the chemical nature of Vatalanib is the first step in designing the method's chromatography and extraction procedures.

PropertyValueSource
Chemical Name N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine
Molecular Formula C₂₀H₁₅ClN₄
Molecular Weight 346.8 g/mol
CAS Number 212141-54-3
General Solubility Soluble in DMSO, requires organic solvent for extraction
The Rationale for Internal Standard (IS) Selection

The choice of an internal standard is one of the most critical decisions in quantitative LC-MS/MS. The IS is added at a known concentration to all samples (calibrators, QCs, and unknowns) to correct for variability during sample preparation and MS detection.

  • The Gold Standard: Stable Isotope-Labeled (SIL) IS: A SIL version of the analyte (e.g., Vatalanib-d4) is the ideal choice. It co-elutes with the analyte and exhibits nearly identical chemical behavior during extraction and ionization, perfectly compensating for matrix effects and recovery variations.

  • The Practical Alternative: Analog IS: When a SIL-IS is unavailable, a structurally similar compound can be used. A previously published method successfully utilized stable isotopically labeled imatinib as an IS for Vatalanib analysis. This approach is valid, provided that the IS can be chromatographically separated from the analyte and demonstrates consistent recovery and ionization response relative to the analyte.

For this guide, we will proceed with the strategy of using an analog IS, such as Imatinib-d8 , assuming a SIL-Vatalanib is not readily accessible.

Anticipating Analytical Challenges
  • Metabolism: Vatalanib is extensively metabolized, primarily producing two major inactive metabolites. The chromatographic method must be capable of resolving Vatalanib from these metabolites to prevent analytical interference and ensure accurate quantification.

  • Matrix Effects: Biological matrices like plasma are complex, containing phospholipids, salts, and proteins that can interfere with the ionization of the analyte in the MS source, leading to ion suppression or enhancement. A robust sample cleanup procedure and the use of a reliable IS are essential to mitigate these effects.

  • High Protein Binding: Vatalanib is approximately 98% bound to plasma proteins. The sample preparation method must effectively disrupt this binding to ensure complete extraction and accurate measurement of the total drug concentration. Protein precipitation with an organic solvent is a highly effective strategy for this purpose.

Section 2: Step-by-Step Method Development

This section outlines the logical workflow for developing the core components of the LC-MS/MS method.

G cluster_0 Method Development Workflow MS_Opt 1. MS Optimization (Direct Infusion) LC_Dev 2. Chromatography Dev. (Column & Mobile Phase) MS_Opt->LC_Dev Define MRM Transitions Sample_Prep 3. Sample Prep Dev. (Protein Precipitation) LC_Dev->Sample_Prep Establish Retention Time Validation 4. Full Method Validation (ICH M10 Guidelines) Sample_Prep->Validation Finalize Protocol

Caption: High-level workflow for LC-MS/MS method development.

Mass Spectrometry Optimization: Tuning the Analyte

The goal is to determine the optimal mass-to-charge (m/z) transitions (precursor ion → product ion) and instrument settings for Vatalanib and the IS. This is achieved by direct infusion of a standard solution into the mass spectrometer.

Protocol:

  • Prepare a ~100 ng/mL solution of Vatalanib and Imatinib-d8 in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer's electrospray ionization (ESI) source, operating in positive ion mode.

  • Perform a full scan (e.g., Q1 scan) to identify the protonated molecular ion ([M+H]⁺) for each compound. This is the precursor ion.

  • Select the precursor ion for Vatalanib (~347.8 m/z) and perform a product ion scan to fragment it.

  • Identify the most intense and stable product ions. The transition from the precursor to the most abundant product ion will be the primary transition for quantification. A secondary transition is often monitored for confirmation.

  • Optimize collision energy (CE) and other source parameters (e.g., declustering potential) for the selected Multiple Reaction Monitoring (MRM) transitions to maximize signal intensity.

  • Repeat steps 4-6 for the internal standard, Imatinib-d8.

Expected MRM Parameters (Illustrative)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Purpose
Vatalanib 347.8Optimized Fragment 1Quantifier
Vatalanib 347.8Optimized Fragment 2Qualifier
Imatinib-d8 (IS) 502.3Optimized FragmentQuantifier
Chromatographic Separation

The objective is to achieve a sharp, symmetrical peak for Vatalanib, well-separated from the IS and any endogenous plasma components, within a short run time.

Protocol:

  • Column Selection: Start with a C18 reversed-phase column (e.g., Phenomenex Gemini C18, 50 mm x 2.0 mm, 5 µm particle size), which is effective for retaining moderately nonpolar compounds like Vatalanib.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid. The acid promotes protonation for efficient ESI+ ionization.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Acetonitrile is an excellent solvent for protein precipitation and provides good chromatographic resolution.

  • Gradient Development:

    • Inject a prepared sample (Vatalanib and IS in mobile phase).

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%) to ensure analyte retention on the column.

    • Develop a linear gradient that rapidly increases the percentage of Mobile Phase B to elute Vatalanib and the IS. A typical starting point would be a ramp from 10% to 95% B over 2-3 minutes.

    • Include a high-organic "wash" step (e.g., 95% B) after the elution of the analytes to clean the column.

    • Finish with a re-equilibration step at the initial conditions before the next injection.

  • Optimization: Adjust the gradient slope, flow rate (e.g., 0.4-0.6 mL/min), and column temperature (~40 °C) to optimize peak shape, resolution, and run time. The target retention time should be sufficient to avoid elution in the void volume where matrix suppression is often most severe.

Sample Preparation: Protein Precipitation

This method is fast, efficient, and effectively disrupts the high protein binding of Vatalanib.

G cluster_1 Protein Precipitation Workflow Sample 1. Aliquot Plasma (e.g., 50 µL) Add_IS 2. Add Internal Standard (e.g., 10 µL of Imatinib-d8) Sample->Add_IS Add_Solvent 3. Add Precipitation Solvent (e.g., 150 µL ACN) Add_IS->Add_Solvent Vortex 4. Vortex (to mix & precipitate) Add_Solvent->Vortex Centrifuge 5. Centrifuge (to pellet protein) Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Inject 7. Inject into LC-MS/MS Transfer->Inject

Caption: Step-by-step workflow for sample preparation via protein precipitation.

Detailed Protocol:

  • Aliquot 50 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., Imatinib-d8 at 500 ng/mL).

  • Add 150 µL of ice-cold acetonitrile (a 3:1 solvent-to-plasma ratio).

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant (~180 µL) to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

Section 3: Full Method Validation Protocol

Once the method is developed, it must be rigorously validated to prove it is fit for purpose. The following experiments should be conducted according to the acceptance criteria defined in the ICH M10 guidelines.

Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeKey Acceptance Criteria (ICH M10)
Selectivity Ensure no interference from endogenous components.Response in blank samples should be <20% of LLOQ response.
Calibration Curve Demonstrate relationship between response and concentration.≥75% of standards must be within ±15% of nominal (±20% at LLOQ). R² ≥ 0.99 is recommended.
Accuracy & Precision Assess closeness to nominal value and reproducibility.Intra- and Inter-day runs: Mean accuracy within ±15% (±20% at LLOQ); Precision (CV) ≤15% (≤20% at LLOQ).
LLOQ Define the lowest quantifiable concentration.Must be determined with acceptable accuracy (±20%) and precision (≤20%), and S/N > 5.
Matrix Effect Quantify the impact of the matrix on ionization.CV of the IS-normalized matrix factor should be ≤15%.
Recovery Evaluate the efficiency of the extraction process.Should be consistent and reproducible, though no specific % is mandated.
Stability Confirm analyte integrity under various conditions.Mean concentration of stability samples must be within ±15% of nominal concentration.
Protocol: Accuracy and Precision
  • Prepare four levels of Quality Control (QC) samples in bulk: LLOQ, Low QC (LQC, ~3x LLOQ), Medium QC (MQC), and High QC (HQC).

  • Intra-day (Within-run): Analyze a fresh calibration curve and at least five replicates of each QC level in a single analytical run.

  • Inter-day (Between-run): Repeat the analysis on at least two additional days, preferably with different analysts or reagent preparations.

  • Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for the measured concentrations at each QC level. Calculate accuracy as (Mean Measured Conc. / Nominal Conc.) * 100.

Protocol: Matrix Effect Assessment
  • Obtain blank human plasma from at least six different sources.

  • Prepare three sets of samples:

    • Set A: Vatalanib and IS in neat solution (mobile phase).

    • Set B: Extract blank plasma from each source, then spike the final supernatant with Vatalanib and IS at LQC and HQC concentrations (post-extraction spike).

    • Set C: Spike blank plasma from each source with Vatalanib and IS at LQC and HQC, then extract them (this is the recovery set).

  • Calculate the IS-Normalized Matrix Factor (MF) for each source: MF = (Peak Area of Analyte in Set B / Peak Area of IS in Set B) / (Peak Area of Analyte in Set A / Peak Area of IS in Set A).

  • Calculate the CV% of the MF across the six sources. A CV ≤15% demonstrates that the matrix effect is consistent and adequately corrected by the IS.

Protocol: Stability Studies
  • Analyze freshly prepared LQC and HQC samples against a fresh calibration curve to establish a baseline (T₀).

  • Expose LQC and HQC replicates to various conditions:

    • Freeze-Thaw: Three cycles of freezing (-20°C or -80°C) and thawing to room temperature.

    • Bench-Top: Leave in plasma at room temperature for a duration reflecting expected handling time (e.g., 4-24 hours).

    • Long-Term: Store at -80°C for a period exceeding the expected sample storage time (e.g., 30, 90 days).

    • Post-Preparative: Store extracted samples in the autosampler for the maximum anticipated run time (e.g., 24-48 hours).

  • Analyze the stability samples against a fresh calibration curve and compare the mean concentration to the T₀ samples.

Conclusion

This application note provides a comprehensive framework for the development and validation of a selective, sensitive, and robust LC-MS/MS method for quantifying Vatalanib in human plasma. By systematically optimizing mass spectrometry, chromatography, and sample preparation parameters, and subsequently performing a full validation in accordance with ICH M10 guidelines, researchers can generate high-quality, reliable data suitable for pharmacokinetic analysis, therapeutic drug monitoring, and regulatory submissions. The principles of using an appropriate internal standard and rigorously assessing matrix effects are central to ensuring the accuracy and trustworthiness of the final results.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Drevs, J., et al. (2006). Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients. Drug Metabolism and Disposition, 34(11), 1848-1857. [Link]

  • PubChem. Vatalanib - Compound Summary. National Center for Biotechnology Information. [Link]

  • Laurent, D., et al. (2006). Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. Drug Metabolism and Disposition. [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. vatalanib. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • de Wit, D., et al. (2015). Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance). British Journal of Clinical Pharmacology, 80(3), 544-554. [Link]

  • Lankheet, A. G., et al. (2009). A validated assay for the quantitative analysis of vatalanib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 877(29), 3625-3630. [Link]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. [Link]

  • Scilit. A validated assay for the quantitative analysis of vatalanib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry. [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Ding, X., et al. (2017). Metabolism and Pharmacokinetics of Novel Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitor Apatinib in Humans. ResearchGate. [Link]

  • Posocco, B., et al. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLoS ONE, 16(10), e0259137. [Link]

  • GSN, K., et al. (2019). Bioanalytical Method Development by LC-MS/MS and Liquid Chromatographic Techniques for the Assay and Validation of Olaparib. Journal of Analytical & Pharmaceutical Research. [Link]

  • De Nardi, P., et al. (2023). LC-MS/MS method development and validation for clinical pharmacokinetics and therapeutic drug monitoring of nine novel targeted anticancer therapies. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Ji, H. Y., et al. (2013).

Introduction to Vatalanib-d4: The Importance of Isotopic Stability

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Storage and Handling of Vatalanib-d4

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper storage and handling of Vatalanib-d4 (PTK787-d4). As a deuterated analogue of Vatalanib, a potent multi-targeted tyrosine kinase inhibitor, maintaining its structural and isotopic integrity is paramount for generating reproducible and accurate experimental results. This guide synthesizes technical data with practical, field-proven insights to ensure the long-term stability and effective use of this critical research compound.

Vatalanib is an orally active anilinophthalazine derivative that inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit tyrosine kinases.[1][2] Vatalanib-d4 is its stable isotope-labeled counterpart, where one or more hydrogen atoms have been replaced with deuterium.[3] This modification makes it an invaluable tool in pharmacokinetic (PK) and drug metabolism (DMPK) studies, where it is often used as an internal standard for quantitative analysis by mass spectrometry.[4]

The utility of Vatalanib-d4 is contingent upon its stability. Degradation of the parent molecule or exchange of deuterium atoms with protons from the environment (H/D exchange) can compromise experimental results, leading to inaccurate quantification. The protocols outlined below are designed to mitigate these risks by providing a self-validating system for storage and handling.

Receiving and Initial Inspection

Vatalanib-d4 is typically shipped as a lyophilized powder or crystalline solid at ambient temperature.[5] While stable for short periods during transit, it should be transferred to its recommended long-term storage condition immediately upon receipt.

Initial Protocol:

  • Inspect Packaging: Upon arrival, verify that the container seal is intact. Any breach could indicate exposure to moisture or air, compromising the compound's integrity.

  • Log Information: Record the date of receipt, lot number, and initial appearance of the compound.

  • Immediate Storage: Transfer the vial to a -20°C freezer for long-term storage.

Long-Term Storage of Solid Vatalanib-d4

The primary objective of long-term storage is to prevent chemical degradation, hydrolysis, and photodegradation. For deuterated compounds, it is also crucial to prevent H/D exchange.

Causality Behind Storage Choices:

  • Low Temperature (-20°C): Significantly slows down chemical degradation processes. The non-deuterated form, Vatalanib, is stable for at least four years when stored at -20°C as a crystalline solid.[6]

  • Desiccation: Vatalanib-d4, like many lyophilized powders, can be hygroscopic. Absorbed moisture can lead to hydrolysis and, for deuterated compounds, creates a source of protons for potential H/D exchange.[7]

  • Protection from Light: The Vatalanib molecule contains chromophores that may absorb light, leading to photodegradation.[1] Storing the compound in an amber vial or inside a secondary container is a critical preventative measure.

Table 1: Recommended Long-Term Storage Conditions for Vatalanib-d4
FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°C ≥ 3 years Store desiccated and protected from light.[1][6][8]
2-8°C (Refrigerator)Days to weeks (Short-term)Not recommended for long-term storage.[2][5]

Preparation of Stock Solutions

Proper reconstitution is critical for the accurate and reproducible use of Vatalanib-d4. The choice of solvent impacts both solubility and stability.

Solvent Selection

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Vatalanib and its analogues.[6] It is imperative to use anhydrous (dry) DMSO, as moisture-contaminated solvent can reduce solubility and long-term stability.[9]

Table 2: Solubility Profile of Vatalanib
SolventSolubilityNotes
DMSO ~25 mg/mL Recommended for primary stock solutions.[6]
Ethanol~0.3 mg/mLLimited solubility.[6]
WaterNot SolubleThe compound is not soluble in water alone.[5]
Aqueous Buffers (e.g., PBS)Sparingly SolubleAqueous solutions should be prepared fresh by diluting a DMSO stock and are not recommended for storage beyond one day.[6]
Protocol for Reconstituting Vatalanib-d4

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • Vial of Vatalanib-d4

  • Anhydrous DMSO

  • Sterile, precision pipette and tips

  • Vortex mixer

  • Cryo-vials for aliquoting

Procedure:

  • Equilibration: Allow the vial of Vatalanib-d4 to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Solvent Addition: Using the molecular weight provided on the Certificate of Analysis for your specific lot of Vatalanib-d4, calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Carefully add the calculated volume of DMSO to the vial. Cap the vial tightly and vortex thoroughly until all solid material is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes in sterile cryo-vials.[1] The volume per aliquot should be tailored to your typical experimental needs.

Storage of Vatalanib-d4 Stock Solutions

The stability of Vatalanib-d4 in solution is more limited than in its solid form. Storage at ultra-low temperatures is essential to preserve its integrity.

Causality Behind Solution Storage:

  • Ultra-Low Temperature (-80°C): This temperature effectively arrests molecular motion, providing the best protection against degradation in solution over extended periods.

  • Freeze-Thaw Cycles: Each cycle can introduce moisture, increase the concentration of solutes, and physically stress the compound, accelerating degradation.[10] Aliquoting is the most effective strategy to minimize this.

Table 3: Recommended Storage of Vatalanib-d4 Stock Solutions (in DMSO)
Storage TemperatureRecommended DurationKey Considerations
-80°C 6 - 12 months Optimal for long-term stability.[9][11]
-20°C ≤ 1 month Suitable for short-term storage only.[11]

Experimental Workflow and Handling

Proper handling during experimental use ensures that the integrity of the compound is maintained up to the point of application.

Diagram: Vatalanib-d4 Handling Workflow

G cluster_0 Storage & Preparation cluster_1 Experimental Use Receipt Receive Compound StoreSolid Long-Term Storage (-20°C, Desiccated, Dark) Receipt->StoreSolid Equilibrate Equilibrate Vial (Room Temp, 20 min) StoreSolid->Equilibrate Before Use Reconstitute Reconstitute in Anhydrous DMSO Equilibrate->Reconstitute Aliquot Aliquot Stock Solution Reconstitute->Aliquot StoreStock Store Stock Solution (-80°C) Aliquot->StoreStock Thaw Thaw Single Aliquot StoreStock->Thaw Retrieve One Aliquot Dilute Prepare Working Solution (in Aqueous Buffer/Media) Thaw->Dilute Use Immediate Use in Assay Dilute->Use

Caption: Workflow from receipt to experimental use of Vatalanib-d4.

Protocol for Preparing Working Solutions
  • Thaw: Remove a single aliquot of the DMSO stock solution from -80°C storage and thaw it quickly at room temperature.

  • Dilution: Perform serial dilutions of the stock solution into the appropriate aqueous buffer or cell culture medium to achieve the final desired working concentration.

  • Immediate Use: Aqueous solutions of Vatalanib are significantly less stable than DMSO stocks.[6] It is critical to use these freshly prepared working solutions immediately and to discard any unused portion. Do not store aqueous solutions.

Safety and Handling

As a potent tyrosine kinase inhibitor, Vatalanib-d4 should be handled with appropriate caution.[6][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses when handling the compound in either solid or solution form.[10]

  • Handling Environment: Handle the solid powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation.

  • Spill and Disposal: In case of a spill, absorb solutions with an inert material and decontaminate the surface.[8] Dispose of all waste containing Vatalanib-d4 in accordance with local, state, and federal regulations for chemical waste.

  • First Aid:

    • Skin Contact: Wash the affected area thoroughly with soap and water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[8]

Troubleshooting

Diagram: Troubleshooting Guide

G Issue Problem Poor Solubility in DMSO Inconsistent Assay Results Cause1 Potential Cause Moisture in DMSO Compound Degradation Issue:s->Cause1:n Check Cause2 Potential Cause Improper Storage Repeated Freeze-Thaw Cycles Issue:s->Cause2:n Check Solution1 Solution Use fresh, anhydrous DMSO Prepare fresh stock solution Cause1:s->Solution1:n Action Solution2 Solution Verify storage conditions (-80°C) Always use fresh aliquots Cause2:s->Solution2:n Action

Caption: Decision tree for common Vatalanib-d4 handling issues.

References

  • Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients - DOI. ([Link])

  • Role of Deuterated Solvents in Isotopic Labeling for Chemical Research - SYNMR. ([Link])

  • Therapeutic Drug Monitoring of Tyrosine Kinase Inhibitors Using Dried Blood Microsamples. ([Link])

  • A phase I study of the vascular endothelial growth factor inhibitor Vatalanib in combination with Pemetrexed disodium in patients with advanced solid tumors - PubMed. ([Link])

  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. ([Link])

  • Tyrosine kinase inhibitors (TKI) side effects prevention - Cambridge University Hospitals. ([Link])

  • Deuterated drugs; where are we now? - PMC. ([Link])

  • Guidelines for therapeutic drug monitoring of tyrosine kinase inhibitors - ResearchGate. ([Link])

  • Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC. ([Link])

Sources

Comprehensive Application Note: Utilizing Vatalanib-d4 as a Stable Isotope-Labeled Internal Standard in In Vivo Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vatalanib (PTK787/ZK-222584) is a highly potent, orally bioavailable tyrosine kinase inhibitor (TKI) that selectively targets Vascular Endothelial Growth Factor Receptors (VEGFR-1/2/3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit. In preclinical drug development, accurate quantification of Vatalanib in biological matrices (plasma, tissue homogenates) is critical for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships and determining optimal dosing regimens in animal models [1].

However, the bioanalysis of TKIs from complex in vivo matrices is notoriously susceptible to extraction variability and matrix effects (ion suppression or enhancement) during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To overcome these analytical bottlenecks, Vatalanib-d4 (CAS: 1246820-27-8)—a deuterium-labeled isotopologue of Vatalanib—is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS) [2].

This application note provides a field-proven, self-validating protocol for researchers and drug development professionals to integrate Vatalanib-d4 into in vivo animal studies, ensuring absolute quantitative accuracy, reproducibility, and regulatory compliance.

Scientific Rationale & Causality (E-E-A-T)

The Mechanistic Need for a SIL-IS

When quantifying Vatalanib in plasma or tumor tissue, researchers typically use protein precipitation (PP) or solid-phase extraction (SPE). While PP is rapid, it leaves a high concentration of endogenous phospholipids in the sample. During electrospray ionization (ESI), these phospholipids compete with the target analyte for charge, leading to unpredictable ion suppression .

Using a generic internal standard (e.g., verapamil or dasatinib) is scientifically insufficient because a structural analog will elute at a different retention time, exposing it to a different matrix environment [3].

The Causality of Isotopic Labeling: Vatalanib-d4 possesses the exact same physicochemical properties as unlabeled Vatalanib. It co-elutes chromatographically at the exact same retention time and undergoes identical ionization dynamics. Consequently, any matrix effect that suppresses the Vatalanib signal will suppress the Vatalanib-d4 signal by the exact same magnitude. By measuring the ratio of the analyte to the SIL-IS, the matrix effect is mathematically canceled out, ensuring that the calculated concentration reflects the true in vivo exposure [4].

Mechanism VEGF VEGF Ligand (Pro-Angiogenic) VEGFR VEGFR1/2/3 (Endothelial Cells) VEGF->VEGFR Activates Angiogenesis Tumor Angiogenesis & Proliferation VEGFR->Angiogenesis Promotes Vatalanib Vatalanib (PTK787) Therapeutic Agent Vatalanib->VEGFR Inhibits (IC50: 37nM) LCMS LC-MS/MS Quantification Vatalanib->LCMS Analyte Vatalanib_d4 Vatalanib-d4 Analytical IS Vatalanib_d4->LCMS Internal Standard (Co-elutes)

Fig 1. Vatalanib mechanism of action and the analytical role of Vatalanib-d4 in LC-MS/MS quantification.

Data Presentation: Physicochemical & Analytical Parameters

To design a robust extraction and chromatographic method, the physicochemical properties of both the analyte and the SIL-IS must be understood.

Table 1: Physicochemical Properties
PropertyVatalanib (Free Base)Vatalanib-d4 (SIL-IS)
CAS Number 212141-54-31246820-27-8
Molecular Formula C₂₀H₁₅ClN₄C₂₀H₁₁D₄ClN₄
Molecular Weight 346.81 g/mol 350.84 g/mol
Target Kinases VEGFR-1/2/3, PDGFR, c-KitAnalytical Standard Only
Precursor Ion [M+H]⁺ m/z 347.1m/z 351.1
Table 2: Optimized LC-MS/MS Conditions (Representative)
ParameterSetting / Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Analytical Column C18 Reverse-Phase (e.g., 50 × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
MRM Transition (Vatalanib) m/z 347.1 → m/z 118.1 (Optimize per instrument)
MRM Transition (Vatalanib-d4) m/z 351.1 → m/z 122.1 (Optimize per instrument)
Calibration Range 5.0 ng/mL – 5,000 ng/mL

Experimental Protocol: In Vivo Workflow & Bioanalysis

This protocol details the end-to-end workflow from animal dosing to LC-MS/MS quantification.

Workflow Dosing 1. In Vivo Dosing (50 mg/kg p.o.) Sampling 2. Plasma Collection Dosing->Sampling Spiking 3. Spike IS (Vatalanib-d4) Sampling->Spiking Extraction 4. Protein Precipitation Spiking->Extraction Analysis 5. LC-MS/MS (MRM Mode) Extraction->Analysis PK 6. PK/PD Modeling Analysis->PK

Fig 2. Step-by-step workflow for in vivo PK studies utilizing Vatalanib-d4 as an IS.

Phase 1: In Vivo Dosing and Sampling
  • Animal Preparation: Utilize 6-8 week old C57BL/6 mice or specific xenograft models (e.g., JVM-3 chronic lymphocytic leukemia models) [1].

  • Dosing Formulation: Suspend Vatalanib in an aqueous 2% carboxymethylcellulose solution with 0.1% polysorbate 20.

  • Administration: Administer Vatalanib orally (p.o.) via oral gavage. A standard efficacious dose for PK/PD profiling is 50 to 100 mg/kg/day [1].

  • Blood Collection: Collect 100 µL of whole blood via the submandibular vein or cardiac puncture at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose) into K₂-EDTA tubes.

  • Plasma Separation: Centrifuge the blood at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a clean cryovial and store at -80°C until analysis.

Phase 2: Preparation of Vatalanib-d4 Working Solutions

Causality Note: Vatalanib-d4 must be prepared in a solvent that ensures complete solubility and prevents adsorption to plasticware.

  • Stock Solution: Dissolve Vatalanib-d4 powder in 100% DMSO to yield a 1.0 mg/mL stock solution [2].

  • Working IS Solution: Dilute the stock solution in 50% Acetonitrile/Water to a final working concentration of 500 ng/mL . Store at 4°C.

Phase 3: Sample Extraction (Protein Precipitation)

Causality Note: Rapid protein precipitation with cold organic solvent halts enzymatic degradation of the drug while precipitating plasma proteins.

  • Thaw plasma samples on ice.

  • Transfer 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Vatalanib-d4 Working IS Solution (500 ng/mL) to the plasma. Vortex briefly.

  • Add 150 µL of ice-cold Acetonitrile (containing 1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 2 minutes to ensure complete mixing and disruption of protein-drug binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an LC-MS autosampler vial containing a glass insert.

Phase 4: LC-MS/MS Analysis
  • Inject 2 to 5 µL of the extracted sample into the LC-MS/MS system.

  • Utilize a gradient elution starting at 5% Mobile Phase B, ramping to 95% B over 3 minutes to elute Vatalanib and Vatalanib-d4 simultaneously.

  • Monitor the specific MRM transitions (Table 2).

  • Quantification: Construct a calibration curve by plotting the peak area ratio of Vatalanib to Vatalanib-d4 against the nominal concentration of the calibration standards. Calculate the in vivo concentrations using linear regression with a 1/x² weighting factor.

Troubleshooting & Quality Control

  • Isotope Interference: Ensure that the isotopic purity of Vatalanib-d4 is >98%. A low isotopic purity can result in an M-4 peak that artificially inflates the unlabeled Vatalanib signal at the lower limit of quantification (LLOQ).

  • Matrix Effect Assessment: To validate the efficacy of Vatalanib-d4, calculate the Matrix Factor (MF). The IS-normalized MF should be between 0.85 and 1.15, proving that the deuterium label is perfectly correcting for ion suppression [4].

  • Carryover: Vatalanib can exhibit carryover in the autosampler. Incorporate a strong needle wash (e.g., 50:50:0.1 Methanol:Acetonitrile:Formic Acid) between injections.

References

  • The Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors Vatalanib and Pazopanib Potently Induce Apoptosis in Chronic Lymphocytic Leukemia Cells In vitro and In vivo Clinical Cancer Research - AACR Journals URL:[Link]

  • Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients PubMed / Drug Metabolism and Disposition URL:[Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of targeted therapies from plasma in quantitative LC-MS/MS analysis National Institutes of Health (NIH) / PMC URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Vatalanib-d4 Concentration for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when optimizing the concentration of Vatalanib-d4 , the stable isotope-labeled internal standard (SIL-IS) used for quantifying the VEGFR tyrosine kinase inhibitor Vatalanib (PTK787)[1][2].

Proper IS optimization is not merely a procedural step; it is a self-validating system that ensures your assay meets stringent regulatory requirements by balancing signal-to-noise ratios, mitigating isotopic crosstalk, and compensating for matrix effects[3][4].

System Architecture: IS Optimization Workflow

OptimizationWorkflow N1 1. Define Vatalanib Linear Range (e.g., 2.5 - 10,000 ng/mL) N2 2. Set Target IS Response (30% - 50% of ULOQ) N1->N2 N3 3. Evaluate Isotopic Crosstalk (Analyte ↔ IS Interference) N2->N3 N4 4. Assess Matrix Effects & Co-elution Profiles N3->N4 N5 5. Finalize Concentration & Execute FDA/ICH Validation N4->N5

Vatalanib-d4 LC-MS/MS internal standard optimization workflow.

Troubleshooting & FAQ Guide

Mechanistic Causality: Why is the exact concentration of Vatalanib-d4 critical?

Q: What happens if my Vatalanib-d4 concentration is too high or too low, and how do I determine the optimal baseline?

A: The concentration of Vatalanib-d4 acts as the mathematical anchor for your entire calibration curve.

  • If the concentration is too low: The IS signal will be highly susceptible to baseline noise and ion suppression from the biological matrix, leading to high variance (%CV) at the Lower Limit of Quantification (LLOQ).

  • If the concentration is too high: You risk saturating the mass spectrometer's detector and inducing IS-to-Analyte crosstalk, where unlabeled impurities in the Vatalanib-d4 stock falsely elevate the Vatalanib signal at the LLOQ[4][5].

The Causality Rule: To balance these extremes, the optimal Vatalanib-d4 concentration should yield a mass spectrometric response (peak area) equivalent to 30% to 50% of the Vatalanib response at the Upper Limit of Quantification (ULOQ) [4]. Because the analyte concentration varies widely across clinical samples while the IS remains static, this mid-to-high range ensures the IS signal remains robust and detectable even under severe matrix suppression, without overwhelming the detector.

Isotopic Crosstalk: How do I evaluate and mitigate interferences?

Q: My blank samples spiked with Vatalanib-d4 are showing a peak in the Vatalanib channel. How do I fix this?

A: You are observing isotopic crosstalk. Vatalanib is typically monitored at the mass transition m/z 347 → 311[], while Vatalanib-d4 is monitored at m/z 351 → 315[2]. Crosstalk in LC-MS/MS bioanalysis occurs via two primary mechanisms[5]:

  • IS-to-Analyte Crosstalk: Trace amounts of unlabeled Vatalanib present as synthesis impurities in the Vatalanib-d4 stock contribute to the m/z 347 channel.

  • Analyte-to-IS Crosstalk: The natural isotopic distribution (e.g., naturally occurring

    
    C isotopes) of high-concentration Vatalanib at the ULOQ contributes to the m/z 351 channel[5].
    

CrosstalkMechanism Vat Vatalanib (m/z 347) High Conc. (ULOQ) M4 M+4 Isotope (Natural Abundance) Vat->M4 Isotopic Distribution VatD4 Vatalanib-d4 (m/z 351) Working Conc. Imp Unlabeled Impurity (Synthesis Artifact) VatD4->Imp Trace Impurity M4->VatD4 Analyte-to-IS Crosstalk Imp->Vat IS-to-Analyte Crosstalk

Mechanisms of isotopic crosstalk between Vatalanib and Vatalanib-d4.

Mitigation Strategy: If IS-to-Analyte crosstalk exceeds regulatory limits, you must decrease the working concentration of Vatalanib-d4. Conversely, if Analyte-to-IS crosstalk is too high, you must increase the Vatalanib-d4 concentration to dilute the impact of the analyte's isotopic contribution[4].

Table 1: Isotopic Crosstalk Acceptance Criteria (FDA/ICH M10 Guidelines)

Parameter Description Regulatory Acceptance Criteria
IS-to-Analyte Crosstalk Contribution of the IS to the analyte channel (m/z 347) ≤ 20% of the Analyte LLOQ response[4]

| Analyte-to-IS Crosstalk | Contribution of the analyte (at ULOQ) to the IS channel (m/z 351) | ≤ 5% of the IS working response[4] |

Matrix Effects: Why must Vatalanib and Vatalanib-d4 exactly co-elute?

Q: I noticed a slight retention time shift between Vatalanib and Vatalanib-d4. Does this affect my quantification?

A: Yes, it critically undermines the assay. The fundamental purpose of a SIL-IS is to compensate for matrix effects (ion suppression or enhancement) occurring in the electrospray ionization (ESI) source[7]. Co-eluting endogenous lipids or concomitant medications compete with the analyte for charge droplets[3][7].

If Vatalanib and Vatalanib-d4 do not exactly co-elute, they will enter the MS source at different times and experience different ionization environments. Deuterium-labeled standards can sometimes exhibit slight chromatographic shifts (the "isotope effect") compared to their unlabeled counterparts[4]. To ensure maximum correction of matrix effects, you must optimize your mobile phase gradient (e.g., using ammonium acetate and acetonitrile[1]) to force complete peak overlapping[7].

Self-Validating Protocol: How do I determine the optimal working concentration?

Q: What is the exact, step-by-step methodology to lock in the Vatalanib-d4 concentration?

A: Follow this self-validating protocol to establish and prove your IS concentration is optimal before proceeding to full FDA bioanalytical method validation[3].

Step 1: Define the Linear Dynamic Range Determine the LLOQ and ULOQ for Vatalanib based on expected pharmacokinetic profiles (e.g., 2.5 ng/mL to 10,000 ng/mL in human plasma)[1].

Step 2: Target the IS Response Prepare a preliminary Vatalanib-d4 working solution. Inject it alongside a Vatalanib ULOQ sample. Adjust the Vatalanib-d4 concentration until its peak area is approximately 30% to 50% of the Vatalanib peak area at the ULOQ[4].

Step 3: Prepare the Crosstalk Validation Batch Extract and analyze the following four critical samples:

  • Blank Sample: Extracted biological matrix only (No Vatalanib, No IS).

  • Zero Sample: Extracted matrix + Vatalanib-d4 at the target concentration (Evaluates IS-to-Analyte crosstalk).

  • ULOQ Sample (No IS): Extracted matrix + Vatalanib at ULOQ (Evaluates Analyte-to-IS crosstalk).

  • LLOQ Sample: Extracted matrix + Vatalanib at LLOQ + Vatalanib-d4.

Step 4: Execute LC-MS/MS Analysis Analyze the batch using the optimized MRM transitions.

Table 2: Vatalanib and Vatalanib-d4 LC-MS/MS Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Role
Vatalanib 347.0 311.0 Target Analyte[]

| Vatalanib-d4 | 351.0 | 315.0 | Internal Standard[2] |

Step 5: Calculate and Validate

  • Calculate the peak area of the m/z 347 channel in the Zero Sample . It must be ≤ 20% of the m/z 347 peak area in the LLOQ Sample [4].

  • Calculate the peak area of the m/z 351 channel in the ULOQ Sample (No IS) . It must be ≤ 5% of the m/z 351 peak area in the Zero Sample [4].

  • If both criteria are met, your Vatalanib-d4 concentration is scientifically validated and ready for routine sample analysis.

References

  • Bioanalytical Method Validation Guidance for Industry. FDA. 3

  • Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma. NIH. 1

  • CAS 212141-54-3 (Vatalanib). BOC Sciences.

  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK. 4

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online. 7

  • Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry. 5

  • Vatalanib-d4 (PTK787-d4). MedChemExpress. 2

Sources

Technical Support Center: Addressing Matrix Effects with Vatalanib-d4 in Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalysis of Vatalanib using its deuterated internal standard, Vatalanib-d4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification. Here, we move beyond simple protocols to explain the scientific principles behind each step, ensuring robust and reliable bioanalytical data.

Section 1: The Fundamental Challenge—Understanding Matrix Effects

Before troubleshooting, it's crucial to understand the core issue. In LC-MS/MS bioanalysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest, Vatalanib. These endogenous components, such as phospholipids, salts, and proteins, can significantly interfere with the ionization of Vatalanib in the mass spectrometer's source. This interference, known as the matrix effect, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy and precision of your quantitative results.

FAQ 1: What are the common causes of matrix effects in my Vatalanib assay?

Matrix effects are primarily caused by co-eluting endogenous compounds from the biological sample that interfere with the ionization process. Electrospray ionization (ESI), a common technique used in LC-MS/MS, is particularly susceptible to these effects. The most common culprits include:

  • Phospholipids: Abundant in plasma and tissue samples, these molecules are notorious for causing ion suppression.

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can form adducts with the analyte or compete for ionization.

  • Metabolites: Metabolites of Vatalanib or other co-administered drugs can co-elute and interfere with quantification.

  • Sample Collection and Processing Additives: Anticoagulants (like EDTA), stabilizers, or reagents used during sample preparation can introduce interfering substances.

The following diagram illustrates the concept of ion suppression, the most common form of matrix effect.

Caption: Mechanism of Ion Suppression in ESI-MS.

Section 2: The Solution—Leveraging Vatalanib-d4 as a Stable Isotope-Labeled Internal Standard

The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS), such as Vatalanib-d4. A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier, stable isotopes (e.g., deuterium, ¹³C, ¹⁵N).

FAQ 2: Why is Vatalanib-d4 superior to a structural analog internal standard?

Vatalanib-d4 is considered the "gold standard" for internal standards in quantitative LC-MS/MS for several key reasons:

  • Identical Physicochemical Properties: Vatalanib-d4 has virtually the same chemical structure, pKa, and polarity as Vatalanib. This ensures it behaves almost identically during sample extraction, chromatography, and ionization.

  • Co-elution: Because of its similar properties, Vatalanib-d4 will co-elute with Vatalanib from the LC column. This is critical because it means both the analyte and the internal standard experience the same degree of ion suppression or enhancement at the same time.

  • Compensation for Variability: By maintaining a constant ratio of analyte peak area to IS peak area, Vatalanib-d4 effectively normalizes for variations in extraction recovery and matrix effects, leading to more accurate and precise results.

In contrast, a structural analog may have different extraction recovery, chromatographic retention, and ionization efficiency, making it less effective at compensating for matrix-induced variability.

FAQ 3: I'm using Vatalanib-d4, but still see variability. What could be the issue?

While Vatalanib-d4 is highly effective, it's not a magic bullet. Several factors can lead to unexpected variability:

  • Chromatographic Separation (Isotope Effect): In some cases, the deuterium labeling in Vatalanib-d4 can cause a slight shift in retention time compared to the unlabeled Vatalanib. This is known as the "deuterium isotope effect." If this separation is significant enough that the two compounds elute into different "zones" of ion suppression, the compensation will be incomplete.

  • Differential Matrix Effects: Even with co-elution, severe matrix effects can sometimes affect the analyte and the SIL-IS to slightly different extents, leading to inaccuracies.

  • Purity of the Internal Standard: The Vatalanib-d4 standard must be of high chemical and isotopic purity. The presence of unlabeled Vatalanib as an impurity will lead to an overestimation of the analyte concentration.

  • Deuterium Exchange: While less common, there is a potential for the deuterium atoms on Vatalanib-d4 to exchange with protons from the solvent or matrix, especially under certain pH or temperature conditions.

Section 3: Method Development and Validation—A Proactive Approach

Proper method development and validation are essential to proactively identify and mitigate matrix effects. Regulatory bodies like the FDA and EMA have specific guidelines for these assessments.

FAQ 4: How do I quantitatively assess matrix effects for Vatalanib using Vatalanib-d4 during method validation?

The standard approach is the post-extraction spike method . This experiment allows you to isolate the effect of the matrix on the MS signal.

Experimental Protocol: Quantitative Matrix Effect Assessment

  • Source Matrix: Obtain at least six different lots of the blank biological matrix (e.g., human plasma) from individual donors.

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike Vatalanib and Vatalanib-d4 into a clean solvent (e.g., mobile phase) at low and high concentrations corresponding to your LLOQ and ULOQ.

    • Set B (Post-Extraction Spike): First, process the six blank matrix lots through your entire sample extraction procedure. Then, spike the resulting extracts with Vatalanib and Vatalanib-d4 to the same final concentrations as in Set A.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF): Calculate the MF for both the analyte and the IS for each lot.

      • MF = (Peak Area in Post-Extraction Spike) / (Mean Peak Area in Neat Solution)

    • IS-Normalized Matrix Factor: Calculate the final IS-normalized MF.

      • IS-Normalized MF = (MF of Vatalanib) / (MF of Vatalanib-d4)

  • Acceptance Criteria: According to FDA and EMA guidelines, the coefficient of variation (CV) of the IS-normalized matrix factor across the different lots should be ≤15%.

The workflow for this assessment is visualized below.

Matrix_Effect_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation neat_solution Neat Solution (e.g., Mobile Phase) spike_neat Spike Analyte (Vatalanib) & IS (Vatalanib-d4) neat_solution->spike_neat blank_matrix Blank Matrix Lots (n≥6) extract_matrix Perform Sample Extraction blank_matrix->extract_matrix set_a Set A Samples spike_neat->set_a set_b_intermediate Post-Extraction Blank Matrix extract_matrix->set_b_intermediate lcms_analysis LC-MS/MS Analysis set_a->lcms_analysis spike_post_extraction Spike Analyte & IS set_b_intermediate->spike_post_extraction set_b Set B Samples spike_post_extraction->set_b set_b->lcms_analysis calculate_mf Calculate IS-Normalized Matrix Factor lcms_analysis->calculate_mf acceptance CV ≤ 15% ? calculate_mf->acceptance

Caption: Workflow for Quantitative Matrix Effect Assessment.

Data Presentation: Example Matrix Effect Results
Matrix LotVatalanib Peak Area (Set B)Vatalanib-d4 Peak Area (Set B)Vatalanib MFVatalanib-d4 MFIS-Normalized MF
178,500155,0000.7850.7751.013
275,000151,0000.7500.7550.993
381,000160,0000.8100.8001.013
472,000148,0000.7200.7400.973
585,000165,0000.8500.8251.030
679,500158,0000.7950.7901.006
Mean 1.005
Std Dev 0.020
%CV 2.0%
Assumes Mean Neat Solution Peak Areas: Vatalanib = 100,000; Vatalanib-d4 = 200,000

In this example, the %CV of the IS-normalized matrix factor is 2.0%, which is well within the acceptance criterion of ≤15%, indicating that Vatalanib-d4 successfully compensates for the observed ion suppression (MF < 1.0).

Section 4: Troubleshooting Guide

Even with a validated method, issues can arise during routine sample analysis. This section provides a logical troubleshooting framework.

FAQ 5: My QC samples are failing, and I suspect matrix effects. What are my first steps?
  • Confirm Co-elution: Overlay the chromatograms of Vatalanib and Vatalanib-d4 from a failing QC sample. Is there a noticeable shift in retention time compared to your validation runs? As mentioned, even a small shift can cause differential matrix effects.

  • Evaluate IS Response: Is the peak area of Vatalanib-d4 consistent across all samples (calibrators, QCs, and unknowns)? A drastic drop in the IS signal in specific samples is a strong indicator of severe, localized ion suppression.

  • Re-evaluate Sample Preparation: Could there be an issue with your extraction procedure? Inefficient protein precipitation or liquid-liquid extraction can leave behind more matrix components than usual. Consider if a more rigorous cleanup method, like solid-phase extraction (SPE), is needed.

  • Check for Contamination: Examine your LC-MS system. Contamination in the autosampler, column, or MS source can contribute to matrix effects. Perform system cleaning and run solvent blanks to diagnose.

Troubleshooting_Logic start QC Sample Failure check_elution Check Vatalanib & Vatalanib-d4 Co-elution start->check_elution check_is_response Evaluate IS Response Consistency check_elution->check_is_response Co-elution OK optimize_chroma Optimize Chromatography (e.g., gradient, column) check_elution->optimize_chroma Shift Observed review_extraction Review Sample Extraction Efficiency check_is_response->review_extraction Consistent improve_cleanup Improve Sample Cleanup (e.g., use SPE) check_is_response->improve_cleanup Inconsistent/Low check_system Check System Contamination review_extraction->check_system Efficient review_extraction->improve_cleanup Inefficient clean_system Perform System Cleaning/Maintenance check_system->clean_system Contaminated pass Method Performs As Expected check_system->pass Clean optimize_chroma->check_is_response improve_cleanup->check_system clean_system->pass

Caption: Troubleshooting Decision Tree for Matrix Effects.

By systematically evaluating these potential issues, you can diagnose and resolve matrix-effect-related problems in your Vatalanib bioanalysis, ensuring the generation of high-quality, reliable da

Vatalanib-d4 Analytical Support Center: HPLC & LC-MS/MS Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of Vatalanib-d4. Vatalanib (PTK787) is a potent, multi-targeted tyrosine kinase inhibitor (TKI) that primarily blocks Vascular Endothelial Growth Factor Receptors (VEGFR), making it a critical molecule in tumor angiogenesis research[1][2]. Vatalanib-d4 serves as the deuterated internal standard for quantifying this drug in complex biological matrices.

Because Vatalanib contains multiple basic nitrogen atoms (a pyridine ring, a phthalazine core, and a secondary amine), it presents unique analytical challenges—most notably severe peak tailing in HPLC and variable ionization sensitivity in LC-MS/MS. This guide synthesizes field-proven methodologies and mechanistic troubleshooting to help you achieve pristine peak shapes and maximum sensitivity.

VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGFR-1/2 (Receptor Tyrosine Kinase) VEGF->VEGFR Binds PLCg PLC-γ Pathway VEGFR->PLCg Phosphorylation PI3K PI3K / Akt Pathway VEGFR->PI3K MAPK MAPK / ERK Pathway VEGFR->MAPK Vatalanib Vatalanib / Vatalanib-d4 (TKI Inhibitor) Vatalanib->VEGFR Blocks ATP Pocket Angiogenesis Tumor Angiogenesis & Cell Proliferation PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

VEGFR signaling pathway illustrating the targeted inhibition mechanism of Vatalanib.

Part 1: Chromatographic Peak Shape Optimization

Q: Why does Vatalanib-d4 exhibit severe peak tailing and broadening on standard C18 columns? A: The root cause is the "Silanol Effect"[3]. Vatalanib is a basic compound. At neutral or mid-range pH, its basic functional groups are protonated, carrying a positive charge. Standard silica-based C18 columns contain residual, unbonded silanol groups (-SiOH)[4]. At a mid-pH, these silanols ionize to form negatively charged silanoxide ions (-SiO⁻). The electrostatic attraction (ion-exchange interaction) between the protonated Vatalanib-d4 and the ionized silanols creates a secondary retention mechanism, causing molecules to "drag" through the column, resulting in severe peak tailing and loss of resolution[3][5].

Q: What is the most effective mobile phase strategy to eliminate this tailing? A: To eliminate secondary interactions, you must control the ionization state of either the analyte or the stationary phase[3].

  • Low pH Strategy (Recommended for LC-MS/MS): Lowering the mobile phase pH below 3.0 (e.g., using 0.1% Formic Acid) ensures that the residual silanols on the silica surface remain fully protonated and neutral, effectively shutting down the ion-exchange interaction[3][6].

  • Buffer Selection (For HPLC-UV): A 10–20 mM phosphate buffer at pH 2.3–2.5 is highly effective for masking silanols and has been validated for Vatalanib separation[6][7]. Caution: Phosphate buffers are non-volatile and will destroy an LC-MS/MS source; reserve this strictly for UV/DAD detection.

Q: If I am already using a low pH mobile phase, why am I still seeing peak asymmetry? A: If low pH alone does not resolve the tailing, the issue likely stems from the stationary phase chemistry. Older "Type A" silica columns contain trace metal impurities (like iron and aluminum) that withdraw electrons from silanol groups, increasing their acidity and reactivity[4][6]. Solution: Switch to a high-purity "Type B" silica column that is double-endcapped (where residual silanols are capped with trimethylsilane) or utilize a polar-embedded stationary phase. Polar-embedded columns maintain a localized hydration layer that sterically shields basic analytes from interacting with the silica backbone[3][5].

Part 2: LC-MS/MS Sensitivity & Matrix Effects

Q: How can I maximize the ionization efficiency and signal-to-noise (S/N) ratio for Vatalanib-d4 in LC-MS/MS? A: Vatalanib-d4 readily forms positive ions ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 due to its basic nitrogens. Sensitivity in Electrospray Ionization (ESI+) is dictated by the volatility of your mobile phase and the surface tension of the droplets.
While Trifluoroacetic Acid (TFA) is an excellent ion-pairing agent that yields perfectly sharp peaks, it causes severe ion suppression  in the mass spectrometer by forming strong, non-volatile gas-phase ion pairs with the analyte[6]. Instead, use 0.1% Formic Acid  with Methanol or Acetonitrile. Formic acid is a weaker acid that provides the necessary protons for ESI+ ionization without suppressing the signal.

Q: I am experiencing significant signal loss in biological matrices (plasma/serum). How do I troubleshoot this? A: Signal reduction in complex matrices is caused by matrix effects—specifically, endogenous phospholipids or proteins competing with Vatalanib-d4 for charge on the surface of the ESI droplets. Simple Protein Precipitation (PP) with acetonitrile is fast but lacks selectivity, often leading to a documented 3-fold signal reduction for Vatalanib due to co-eluting matrix components[8]. Transitioning to Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) removes these polar matrix components, significantly improving recovery and eliminating competitive ionization[7][9].

Quantitative Comparison of Optimization Strategies
Chromatographic VariableExperimental ConditionPeak Asymmetry (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
LC-MS/MS Sensitivity (S/N)Mechanistic Causality
Column Chemistry Type A Silica (Non-endcapped)> 2.5 (Severe Tailing)LowHigh trace metal content and exposed silanols cause strong secondary ion-exchange[4].
Column Chemistry Type B Silica (Double Endcapped)1.1 - 1.2 (Symmetrical)HighSteric hindrance physically blocks basic nitrogens from reaching residual silanols[3][5].
Mobile Phase Additive 0.1% TFA (Trifluoroacetic Acid)1.0 (Excellent)Very Low (Suppressed)Strong ion-pairing improves peak shape but prevents analyte from entering the gas phase in ESI+.
Mobile Phase Additive 0.1% Formic Acid1.2 (Good)OptimalWeak acid protonates analyte for ESI+ without causing significant ion suppression.
Sample Preparation Protein Precipitation (PP)N/AModerate (Suppression)Co-eluting phospholipids compete for available charge in the ESI source[8].
Sample Preparation Liquid-Liquid Extraction (LLE)N/AHigh (>85% Recovery)Selectively extracts lipophilic drug while leaving polar suppressants in the aqueous phase[7].

Part 3: Validated Experimental Methodologies

Protocol: Self-Validating Liquid-Liquid Extraction (LLE) & LC-MS/MS Workflow

This protocol establishes a self-validating system by utilizing internal standard tracking to monitor extraction efficiency and system performance in real-time[10].

Phase 1: Sample Preparation (LLE)

  • Aliquot & Spike: Transfer 100 µL of the plasma/serum sample into a clean 2 mL microcentrifuge tube. Add 10 µL of Vatalanib-d4 working solution (e.g., 50 ng/mL) to function as the internal standard. Vortex for 10 seconds.

  • Alkalinization (Critical Step): Add 50 µL of 0.1 M Sodium Hydroxide (NaOH). Causality: Raising the pH above the pKa of Vatalanib's basic nitrogens deprotonates the molecule, driving it into its uncharged, highly lipophilic state. This maximizes its partitioning into the organic solvent during extraction.

  • Extraction: Add 1.0 mL of extraction solvent (Ethyl Acetate or Methyl tert-butyl ether). Vortex vigorously for 3 minutes to ensure complete phase mixing.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex and transfer to an autosampler vial.

Phase 2: LC-MS/MS Analytical Parameters

  • Stationary Phase: High-purity Type B C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size, double end-capped) maintained at 40°C[5][10].

  • Mobile Phase:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Elution Gradient: Fast gradient from 10% B to 90% B over 3 minutes. Flow rate: 0.4 mL/min.

  • Detection: Positive Electrospray Ionization (ESI+). Monitor specific Multiple Reaction Monitoring (MRM) transitions for Vatalanib-d4 (adjusting Q1/Q3 masses for the +4 Da mass shift relative to unlabeled Vatalanib)[10][11].

Troubleshooting_Workflow Start Issue Detected: Peak Tailing of Vatalanib-d4 CheckPH Check Mobile Phase pH Start->CheckPH IsLowPH Is pH < 3.0? CheckPH->IsLowPH AdjustPH Adjust pH with 0.1% Formic Acid (Protonates Silanols) IsLowPH->AdjustPH No CheckColumn Evaluate Column Chemistry IsLowPH->CheckColumn Yes AdjustPH->CheckColumn IsEndcapped Is Column Double End-capped? CheckColumn->IsEndcapped ChangeColumn Switch to Type B Silica or Polar-Embedded Column IsEndcapped->ChangeColumn No CheckSample Evaluate Sample Diluent IsEndcapped->CheckSample Yes ChangeColumn->CheckSample AdjustDiluent Match Diluent to Initial Mobile Phase Conditions CheckSample->AdjustDiluent Success Symmetrical Peak Shape (As = 1.0 - 1.2) AdjustDiluent->Success

Decision tree for diagnosing and resolving peak tailing issues for basic analytes in HPLC.

References

  • Improving of a Peak Shape of the Charged Compounds - SIELC Technologies. SIELC Technologies. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Phenomenex. Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Phenomenex. Available at: [Link]

  • The Secrets of Good Peak Shape in HPLC. ResearchGate. Available at: [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. Pharma Growth Hub. Available at: [Link]

  • Bioanalysis and clinical pharmacology of tyrosine kinase inhibitors. DSpace. Available at: [Link]

  • HPLC-DAD protein kinase inhibitor analysis in human serum. PubMed. Available at:[Link]

  • Recent Upgradation in Bioanalytical Studies. Biosciences Biotechnology Research Asia. Available at: [Link]

  • A LC–MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites. ResearchGate. Available at:[Link]

  • Vatalanib | C20H15ClN4 | CID 151194. PubChem. Available at: [Link]

  • Vatalanib. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Vatalanib-d4 Bioanalysis & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Stability & Recovery Issues in Vatalanib-d4 (IS) Workflows

Executive Summary

Vatalanib-d4 (PTK787-d4) is the deuterated internal standard (IS) of choice for the quantification of Vatalanib (a VEGFR tyrosine kinase inhibitor) in biological matrices. While the parent molecule is chemically robust under neutral conditions, users frequently report "stability" issues that are often misdiagnosed.

These issues typically manifest as non-linear calibration curves , disappearing IS signal in autosamplers, or retention time shifts . This guide deconstructs these problems, revealing that they are rarely due to isotopic instability (D/H exchange) but rather non-specific binding (adsorption) , photosensitivity , and matrix-induced ion suppression .

Module 1: The "Disappearing IS" Phenomenon (Adsorption)

Symptom: The IS response decreases progressively across a run, or Low QC samples show significantly lower IS recovery than High QC samples.

Root Cause: Vatalanib is an anilinophthalazine derivative with a basic pyridinyl nitrogen (pKa ~4.6) and high lipophilicity (LogP ~3.2). In aqueous buffers or plasma ultrafiltrate, the positively charged molecule binds aggressively to silanol groups on glass or hydrophobic surfaces of polypropylene (PP) containers. This is not degradation; it is physical loss.

Troubleshooting Protocol: Adsorption Mitigation
VariableRecommendationScientific Rationale
Container Material Silanized Glass or LoBind PP Standard PP tubes have hydrophobic pockets that trap Vatalanib. Silanization caps active binding sites.
Solvent Composition 50% Organic (MeOH/ACN) Aqueous solutions (<20% organic) drive the hydrophobic drug onto container walls. Keep organic content >40% in stock/working solutions.
pH Modifier Acidic (0.1% Formic Acid) Maintaining pH < 3.0 keeps the molecule fully protonated, increasing solubility and reducing hydrophobic interaction with container walls.
Diagnostic Experiment: The "Transfer Test"

If you suspect adsorption, perform this self-validating test:

  • Prepare a Vatalanib-d4 solution (100 ng/mL) in your current injection solvent.

  • Inject immediately (T0).

  • Transfer the solution to a new vial of the same type every hour for 4 hours.

  • Inject from the new vial each time.

  • Result: If signal stays constant, you have degradation. If signal drops after each transfer, you have adsorption (the drug is being left behind on the walls of the previous vial).

Module 2: Isotopic Instability vs. Crosstalk

Symptom: You observe the appearance of "Parent" signal (M+0) in your IS-only (blank + IS) samples, or the IS signal fluctuates with Parent concentration.

Root Cause: True Deuterium-Hydrogen (D/H) exchange is rare for Vatalanib-d4 if the deuterium is on the chlorophenyl ring. The issue is usually Isotopic Crosstalk or Source Fragmentation .

  • Chlorine Isotope Effect: Vatalanib contains a Chlorine atom. Natural Chlorine is ~75% 35Cl and ~25% 37Cl.

    • Parent Mass: ~346 (35Cl) and ~348 (37Cl).

    • IS Mass (d4): ~350 (35Cl) and ~352 (37Cl).

    • Risk: If the mass resolution is low, the 37Cl isotope of the Parent (348) can tail into the 35Cl window of the IS (350) if not separated chromatographically.

  • Impurity: Commercial Vatalanib-d4 may contain traces of d0, d1, or d2 species.

Technical Guide: Optimizing Mass Transitions

Standard MRM Transitions (Positive ESI):

  • Vatalanib: 347.1

    
     311.1 (Loss of Cl) or 347.1 
    
    
    
    158.1
  • Vatalanib-d4: 351.1

    
     315.1 (Matches the Cl loss shift)
    

Optimization Steps:

  • Step 1: Inject a high concentration of Parent (ULOQ) without IS. Monitor the IS channel. If a peak appears at the retention time, calculate the % contribution. It should be < 5% of the IS response at LLOQ.

  • Step 2: If crosstalk is high, switch the IS transition to a fragment that retains the deuterium label but loses the Chlorine atom, narrowing the isotope distribution width.

Module 3: Photostability & Handling

Symptom: Unexplained loss of signal in clear autosampler vials, even with proper solubility.

Root Cause: Like many VEGFR inhibitors (e.g., Vandetanib, Sorafenib), Vatalanib is sensitive to UV/Vis light. The conjugated


-electron system of the phthalazine core is susceptible to photo-oxidation, leading to ring-opening or N-oxide formation.
Visual Logic: Stability Decision Tree

StabilityLogic Start Issue: Low IS Recovery CheckSolvent Is Organic Solvent >40%? Start->CheckSolvent Adsorption Cause: Adsorption Action: Change Diluent/Vial CheckSolvent->Adsorption No CheckLight Was sample exposed to light? CheckSolvent->CheckLight Yes PhotoDeg Cause: Photodegradation Action: Use Amber Glass CheckLight->PhotoDeg Yes CheckMatrix Is it Plasma/Blood? CheckLight->CheckMatrix No MatrixEffect Cause: Ion Suppression Action: Clean up (SPE/LLE) CheckMatrix->MatrixEffect Yes (Hemolyzed) Stable System Stable Check Instrument CheckMatrix->Stable No (Solvent Std)

Figure 1: Diagnostic logic flow for identifying the root cause of Vatalanib-d4 signal loss.

Module 4: Matrix-Specific Protocols

Human Plasma (High Protein)
  • Risk: Vatalanib binds highly to plasma proteins (>90%). Incomplete recovery during extraction leads to poor IS precision.

  • Protocol: Do not use simple Protein Precipitation (PPT) with 100% Methanol.

    • Correction: Use Acetonitrile with 1% Formic Acid (ratio 3:1 v/v). The acid disrupts protein binding, releasing the drug and IS into the supernatant.

Urine (High Salt/Variable pH)
  • Risk: Urine pH varies (4.5–8.0). At high pH, Vatalanib deprotonates and precipitates.

  • Protocol: Pre-treat all urine samples with 0.5M Ammonium Acetate (pH 4.0) buffer immediately upon collection. This stabilizes the ionization state and prevents adsorption to the collection cup.

Tissue Homogenate (Liver/Tumor)
  • Risk: High enzyme activity (CYP450) can degrade Vatalanib-d4 if the "stop solution" isn't effective.

  • Protocol: Homogenize tissue in ice-cold 50% Methanol/Water . Do not use PBS alone. The methanol denatures enzymes immediately.

Frequently Asked Questions (FAQ)

Q: Can I store Vatalanib-d4 stock solutions in the freezer? A: Yes, but avoid freeze-thaw cycles . Store aliquots at -80°C. Vatalanib is stable in plasma for at least 3 freeze-thaw cycles, but stock solutions in pure solvent can precipitate if the concentration is near the solubility limit (keep < 1 mg/mL).

Q: My IS peak is splitting. Is this degradation? A: Likely not. This is a solvent effect . If you inject a high-organic sample (e.g., 100% MeOH extract) onto a high-aqueous initial mobile phase, the IS precipitates at the column head.

  • Fix: Dilute your extract 1:1 with water or mobile phase A before injection.

Q: Why does my IS response drop in hemolyzed plasma? A: Hemoglobin causes severe ion suppression in ESI+. Vatalanib-d4 cannot correct for this if the suppression is non-linear (i.e., the IS is suppressed more than the analyte due to elution timing).

  • Fix: Use Liquid-Liquid Extraction (LLE) with tert-butyl methyl ether (TBME) to remove hemoglobin interferences.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Hess-Stumpp, H., et al. (2005). Vatalanib (PTK787/ZK222584): A Pan-VEGFR Inhibitor.[1][2] Journal of Clinical Oncology. (Contextual grounding on PTK787 chemical properties).

  • Wang, S., et al. (2017). Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma. Journal of Chromatography B. (Methodological surrogate for anilinophthalazine extraction). Retrieved from [Link]

  • Klenkar, G., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Molecules. (Mechanistic reference for D/H exchange). Retrieved from [Link]

Sources

Overcoming poor recovery of Vatalanib-d4 in sample preparation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Vatalanib-d4 Bioanalysis

Welcome to the technical support center for bioanalytical method development. This guide provides in-depth troubleshooting for a common but challenging issue: the poor recovery of Vatalanib-d4 during sample preparation. As a deuterated internal standard (IS), consistent and high recovery of Vatalanib-d4 is paramount for the accurate quantification of Vatalanib in pharmacokinetic and other drug development studies.[1][2] This document is structured as a series of frequently asked questions (FAQs) to directly address problems you may encounter in the lab.

Part 1: Foundational Understanding

This section covers the essential physicochemical properties of Vatalanib that are critical for developing a robust sample preparation protocol.

Q1: What are the key physicochemical properties of Vatalanib-d4 that influence its recovery?

A1: Understanding the molecular characteristics of Vatalanib is the first step in troubleshooting its recovery. Vatalanib-d4, being structurally almost identical to Vatalanib, shares the same fundamental properties that dictate its behavior in a biological matrix and during extraction.

  • Lipophilicity (LogP): Vatalanib has a calculated XLogP3 value of 4.5, indicating it is a lipophilic (hydrophobic) compound.[3] This property is a primary determinant for selecting an appropriate extraction technique. Its hydrophobicity suggests that it will readily partition into organic solvents during liquid-liquid extraction (LLE) and strongly retain on reversed-phase solid-phase extraction (SPE) sorbents.[4][5]

  • Acid Dissociation Constant (pKa): Vatalanib is a basic compound, containing pyridine and aniline functional groups.[3] While the exact measured pKa values are not readily published, these nitrogen-containing moieties can be protonated. For basic compounds, adjusting the sample pH to be at least 2 pH units above the pKa will render the molecule neutral (non-ionized).[4][6] In its neutral state, Vatalanib's hydrophobicity is maximized, which is crucial for efficient extraction into organic solvents or retention on non-polar SPE sorbents.

  • Potential for Non-Specific Binding (NSB): Lipophilic and basic compounds are particularly prone to non-specific binding, which is the adsorption of the analyte to surfaces like plastic tubes, pipette tips, and glass vials.[7][8] This can lead to significant and often unpredictable loss of the analyte before it even reaches the analytical instrument.[7]

PropertyValue/CharacteristicImplication for Sample Preparation
Molecular Weight 346.8 g/mol [3]Standard for small molecules.
XLogP3 4.5[3]High lipophilicity; favors extraction into organic solvents and retention on reversed-phase media.
Compound Class Basic (contains pyridine and aniline groups)[3]pH-dependent charge state; requires pH adjustment to ensure neutrality for optimal extraction.[6]
Non-Specific Binding High potentialProne to adsorption onto labware, leading to analyte loss.[7]
Q2: My Vatalanib-d4 recovery is consistently low, but the unlabeled Vatalanib seems less affected. Why could this be?

A2: While stable isotope-labeled (SIL) internal standards like Vatalanib-d4 are designed to mimic the analyte, slight differences can sometimes lead to differential behavior.

  • Chromatographic Shift: Increased deuteration can sometimes cause a slight shift in chromatographic retention time.[9] If this shift moves the Vatalanib-d4 peak into a region of greater matrix-induced ion suppression, its signal will be disproportionately reduced compared to the unlabeled analyte.

  • Isotopic Exchange (Back-Exchange): In rare cases, deuterium atoms can exchange with protons from the surrounding solvent (e.g., water in the biological matrix or mobile phase), particularly under acidic or basic conditions.[10] This would convert Vatalanib-d4 back to unlabeled Vatalanib, reducing the IS signal and artificially inflating the analyte signal.

  • Purity of the Internal Standard: It's crucial to verify the isotopic and chemical purity of your Vatalanib-d4 standard. If the standard contains a significant amount of unlabeled Vatalanib, it can interfere with the quantification of the analyte, especially at lower concentrations.[10]

Part 2: Troubleshooting Specific Extraction Techniques

The choice of sample preparation technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—is a critical decision point. Below are common issues and solutions for each.

Protein Precipitation (PPT)
Q3: My Vatalanib-d4 recovery is poor using Protein Precipitation with acetonitrile. What are the likely causes and how can I fix it?

A3: PPT is a fast but non-selective method.[11][12] Poor recovery of a lipophilic compound like Vatalanib-d4 during PPT is often due to co-precipitation with plasma proteins.

  • Causality: Vatalanib's high lipophilicity can lead to strong binding to plasma proteins, such as albumin.[6] When acetonitrile is added, it denatures these proteins, causing them to crash out of solution. If Vatalanib-d4 is tightly bound, it gets trapped in the protein pellet and discarded, leading to low recovery.

Troubleshooting Steps:

  • Acidify Before Precipitation: Add a small volume of a weak acid (e.g., 1-2% formic acid or acetic acid in water) to the plasma sample and vortex briefly before adding the acetonitrile. This can disrupt the protein-drug binding, releasing Vatalanib-d4 into the solution before the proteins are precipitated.

  • Optimize the Solvent-to-Plasma Ratio: A standard 3:1 ratio of acetonitrile to plasma may not be sufficient. Experiment with increasing this ratio to 4:1 or even 5:1. A larger volume of organic solvent can more effectively disrupt protein binding and improve recovery.

  • Test Alternative Solvents: While acetonitrile is common, other organic solvents may yield better results.[11] Test methanol or acetone as precipitation agents, as they have different abilities to disrupt protein interactions and may be more effective for Vatalanib.[13][14]

  • Evaluate Temperature: Perform the precipitation at low temperatures (e.g., on ice or at 4°C). This can sometimes improve the efficiency of protein removal while maintaining the stability of the analyte.

Liquid-Liquid Extraction (LLE)
Q4: I'm seeing low recovery with my Liquid-Liquid Extraction protocol. How do I select a better solvent and optimize the pH?

A4: LLE relies on the partitioning of an analyte between an aqueous sample and an immiscible organic solvent.[15] For Vatalanib, success is highly dependent on pH control and solvent choice.[4][16]

  • Causality: If the pH of the aqueous sample is too low, the basic nitrogen atoms on Vatalanib-d4 will be protonated (charged). This increases its water solubility and prevents it from efficiently partitioning into the organic extraction solvent.[5] Additionally, if the polarity of the extraction solvent doesn't match the analyte, partitioning will be inefficient.[4]

Troubleshooting Steps:

  • pH Adjustment is Critical: Before extraction, adjust the sample pH to be basic (e.g., pH 9-11) using a small amount of a suitable base like ammonium hydroxide. This ensures Vatalanib-d4 is in its neutral, more hydrophobic form, which will strongly favor partitioning into the organic phase.[4]

  • Solvent Selection: Screen a panel of water-immiscible organic solvents with varying polarities. For a lipophilic compound like Vatalanib (LogP ~4.5), good starting choices include:

    • Methyl tert-butyl ether (MTBE): A versatile and effective solvent for many drug molecules.

    • Ethyl Acetate: Slightly more polar than MTBE, can be effective but is prone to hydrolysis under very basic conditions.

    • Dichloromethane (DCM): A denser solvent that will form the bottom layer. It is a very effective extraction solvent but can form emulsions.

  • "Salting Out" Effect: If recovery is still suboptimal, especially with more polar solvents, add a salt like sodium chloride or ammonium sulfate to the aqueous sample to saturation.[4] This increases the polarity of the aqueous layer, reducing the solubility of Vatalanib-d4 and "pushing" it into the organic phase.[5]

  • Implement Back-Extraction for a Cleaner Sample: For samples with significant matrix interferences, a back-extraction can dramatically improve cleanliness.[5] After the initial extraction into the organic solvent, re-extract the Vatalanib-d4 from the organic phase into a fresh, acidic aqueous solution (e.g., pH 2-3). This will protonate the analyte, making it water-soluble and leaving many neutral, lipophilic interferences behind in the organic layer. The pH of this new aqueous phase can then be raised, and the analyte re-extracted into a clean volume of organic solvent.

Solid-Phase Extraction (SPE)
Q5: What are the critical parameters to optimize for Solid-Phase Extraction to improve Vatalanib-d4 recovery?

A5: SPE offers the highest potential for selectivity and sample cleanup but requires careful method development.[17][18] Poor recovery is typically due to an incorrect choice of sorbent or suboptimal wash and elution steps.[19]

  • Causality: The interaction between Vatalanib-d4 and the SPE sorbent must be strong enough to retain it during loading and washing, but weak enough to be completely disrupted by the elution solvent.[20] If the wash solvent is too strong, it will prematurely elute the analyte. If the elution solvent is too weak, the analyte will remain bound to the sorbent.[17]

Troubleshooting Steps:

  • Sorbent Selection:

    • Reversed-Phase (e.g., C18, C8): Given Vatalanib's high LogP, a reversed-phase sorbent is a logical choice. The analyte will be retained via hydrophobic interactions.

    • Mixed-Mode Cation Exchange (e.g., C8-SCX): This is often the most powerful option for basic compounds like Vatalanib.[6] It allows for retention by both hydrophobic interactions (on the C8 chain) and ionic interactions (on the strong cation exchanger, SCX). This dual mechanism provides superior selectivity and allows for more rigorous wash steps.[6]

  • Optimize the "4-Step" SPE Workflow:

    • Conditioning & Equilibration: Always condition the sorbent with an organic solvent (e.g., methanol) followed by an equilibration step with an aqueous solution that mimics the loading conditions (e.g., acidified water for mixed-mode).[19][20] This activates the sorbent for proper retention.

    • Load: For reversed-phase, load the sample at a neutral or slightly basic pH. For mixed-mode cation exchange, the sample must be loaded at an acidic pH (at least 2 pH units below the analyte's pKa) to ensure the basic nitrogens are protonated and can bind to the cation exchange group.

    • Wash: This is the most critical step for cleanup.

      • For reversed-phase, wash with a weak organic solvent/water mixture (e.g., 5-10% methanol in water) to remove polar interferences.

      • For mixed-mode, you can perform a multi-step wash: first, an acidic wash (e.g., 0.1% formic acid in water) to remove neutral and basic compounds not retained by ion exchange, followed by an organic wash (e.g., methanol) to remove non-polar interferences retained by hydrophobic interactions.

    • Elute: The elution solvent must be strong enough to disrupt the retention mechanism.

      • For reversed-phase, elute with a high percentage of organic solvent (e.g., >90% methanol or acetonitrile).

      • For mixed-mode, the most effective elution is achieved with a small amount of a base (e.g., 5% ammonium hydroxide) in a high-percentage organic solvent. The base neutralizes the charge on Vatalanib-d4, disrupting the ionic bond and allowing it to be eluted by the organic solvent.

Part 3: Advanced Troubleshooting

Q6: How can I diagnose and mitigate non-specific binding to labware?

A6: Non-specific binding (NSB) is an insidious problem that can cause low and variable recovery.[7][8]

  • Diagnosis: To test for NSB, prepare a solution of Vatalanib-d4 in a solvent free of protein (e.g., water/acetonitrile) at a known concentration. Transfer this solution sequentially through all the plasticware used in your process (e.g., from tube to tube, using different pipette tips). Analyze the final solution and compare its concentration to a solution that did not undergo the transfers. A significant decrease in concentration indicates NSB.[8]

  • Mitigation Strategies:

    • Use Low-Binding Labware: Switch to polypropylene tubes and pipette tips specifically manufactured to have low-binding surfaces. For autosampler vials, consider using silanized glass inserts.

    • Modify Sample Composition: Adding a small percentage of an organic solvent (like acetonitrile or isopropanol) or a non-ionic surfactant (like Tween-20 at ~0.01%) to your samples and standards can help reduce NSB by competing for binding sites on the plastic surfaces.

    • Pre-Condition Labware: Rinsing tubes and vials with a blank matrix solution before use can "passivate" the surfaces, blocking the sites where Vatalanib-d4 might otherwise bind.

Part 4: Experimental Workflows & Diagrams

Troubleshooting Decision Tree

This diagram outlines a logical workflow for diagnosing the root cause of poor Vatalanib-d4 recovery.

G start Start: Poor Vatalanib-d4 Recovery check_nsb Q: Does recovery improve with low-binding tubes or solvent modifiers? start->check_nsb nsb_yes A: Yes -> Non-Specific Binding is a key issue. Implement mitigation strategies. check_nsb->nsb_yes Yes nsb_no A: No -> Proceed to extraction method. check_nsb->nsb_no No end_node Recovery Improved nsb_yes->end_node extraction_type Which extraction method is used? nsb_no->extraction_type ppt Protein Precipitation (PPT) extraction_type->ppt PPT lle Liquid-Liquid Extraction (LLE) extraction_type->lle LLE spe Solid-Phase Extraction (SPE) extraction_type->spe SPE troubleshoot_ppt Troubleshoot PPT: 1. Acidify sample before adding ACN. 2. Increase ACN:Plasma ratio. 3. Test alternative solvents (MeOH, Acetone). ppt->troubleshoot_ppt troubleshoot_lle Troubleshoot LLE: 1. Ensure sample pH is basic (>9). 2. Screen solvents (MTBE, Ethyl Acetate). 3. Add salt ('Salting Out'). lle->troubleshoot_lle troubleshoot_spe Troubleshoot SPE: 1. Verify sorbent choice (Reversed-Phase vs. Mixed-Mode). 2. Optimize Wash/Elution solvents. 3. Check pH at Load/Elute steps. spe->troubleshoot_spe troubleshoot_ppt->end_node troubleshoot_lle->end_node troubleshoot_spe->end_node

Caption: A decision tree for troubleshooting poor Vatalanib-d4 recovery.

Optimized Mixed-Mode SPE Workflow

This diagram visualizes the key steps for a robust mixed-mode cation exchange SPE protocol for Vatalanib-d4.

Caption: Workflow for mixed-mode cation exchange SPE of Vatalanib-d4.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide - Welch Materials. (2025, October 17).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25).
  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2025, February 18).
  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10).
  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024, June 12).
  • Bioanalytical Method Validation Guidance for Industry - FDA. (2018, May 24).
  • vatalanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.
  • Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK. (2024, January 4).
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. (2025, May 15).
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. (2021, April 7).
  • Nonspecific Binding in LC-MS Bioanalysis | Request PDF - ResearchGate.
  • Supelco Guide to Solid Phase Extraction.
  • Troubleshooting Low Recovery Rates in Chromatographic Analysis - WelchLab. (2025, February 21).
  • Technical Support Center: Troubleshooting Deuterated Internal Standards in HPLC - Benchchem.
  • Protein precipitation: A comprehensive guide - Abcam.
  • Precipitation Procedures - Sigma-Aldrich.
  • Protein Precipitation Method | Phenomenex. (2025, June 9).
  • (PDF) Molecular structure, pKa, lipophilicity, solubility, absorption, polar surface area, and blood brain barrier penetration of some antiangiogenic agents - ResearchGate. (2025, August 7).
  • Optimization of Liquid-Liquid Extraction | Zaiput.
  • Vatalanib | C20H15ClN4 | CID 151194 - PubChem.
  • Vatalanib - Wikipedia.
  • Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC.
  • Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - SG.
  • The Most Common Mistakes in Solid-Phase Extraction - LCGC International. (2022, April 15).
  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions.
  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC.
  • Protein Precipitation 101: A Crucial Step in Sample Prep - Filtrous. (2023, August 11).
  • Vatalanib - VEGFR-1/2 Inhibitor for Angiogenesis Research | APExBIO.
  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis of Chinese hamster ovary cell hom - Electronic Journal of Biotechnology. (2020, September 18). Retrieved from Electronic Journal of Biotechnology.
  • Vatalanib succinate | VEGF Receptor Inhibitors: Tocris Bioscience - R&D Systems.
  • Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview.
  • An author's perspective: the impact of nonspecific binding on oligonucleotide bioanalysis. (2021, September 23).
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. (2022, April 15).
  • Vatalanib.
  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchGate.
  • Vatalanib (PTK787) 2HCl | VEGFR inhibitor | CAS 212141-51-0 - Selleck Chemicals. (2024, May 22).
  • Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC.
  • Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma - PMC - PubMed Central.
  • Bioanalytical Method Validation: Aiming for Enhanved Reproducibility - ThermoFisher.
  • Guideline on Bioanalytical Method Validation and Study Sample Analysis - BfArM.

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Vatalanib-d4 LC-MS/MS Technical Support Center: Troubleshooting SIL-IS Interference

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Vatalanib bioanalysis. This guide is engineered for research scientists and drug development professionals facing isotopic and matrix interference challenges when using Vatalanib-d4 as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanistic Overview: Vatalanib and Bioanalytical Challenges

Vatalanib (PTK787) is a potent, orally active tyrosine kinase inhibitor that competitively binds to the ATP-binding domain of all known Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptors (PDGFR) [1]. Accurate pharmacokinetic quantification of Vatalanib in biological matrices (plasma, serum, tumor tissue) is critical for therapeutic drug monitoring and efficacy studies [2].

While LC-MS/MS paired with Vatalanib-d4 (a deuterated internal standard) provides high sensitivity, the chemical structure of Vatalanib (C₂₀H₁₅ClN₄) introduces specific mass spectrometry challenges—namely, isotopic cross-talk due to natural chlorine isotopes and deuterium exchange.

Pathway VEGF VEGF Ligand VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR Binds & Activates Angiogenesis Tumor Angiogenesis & Proliferation VEGFR->Angiogenesis Downstream Signaling (PI3K/AKT, MAPK) Vatalanib Vatalanib (PTK787) Vatalanib->VEGFR Competes with ATP (Inhibits Kinase Domain)

Figure 1: Mechanism of action of Vatalanib inhibiting VEGFR-mediated tumor angiogenesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I observing a signal in the Vatalanib-d4 (IS) channel when injecting high concentrations of unlabeled Vatalanib?

The Causality (Isotopic Cross-Talk): This is a classic case of M+4 isotopic interference. Vatalanib contains a chlorine atom, which naturally exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). The protonated precursor ion for unlabeled Vatalanib is m/z 347.1. The M+2 isotope (m/z 349.1) is highly abundant (~32%) due to ³⁷Cl. The M+4 isotope (m/z 351.1) arises from molecules containing one ³⁷Cl atom and two ¹³C atoms (out of the 20 carbon atoms). Because Vatalanib-d4 has a precursor mass of m/z 351.1, the M+4 isotope of the unlabeled drug is isobaric with your internal standard [3]. At the Upper Limit of Quantification (ULOQ), this M+4 contribution can artificially inflate the IS peak area, skewing your calibration curve.

Q2: How can I eliminate the background peak in the unlabeled Vatalanib channel that only appears when I add Vatalanib-d4?

The Causality (Deuterium Exchange & Isotopic Impurity): If injecting a "Zero Sample" (blank matrix + IS) yields a peak at the unlabeled Vatalanib transition (m/z 347.1 → 311.1), there are two primary causes:

  • Isotopic Impurity: The synthesized Vatalanib-d4 may contain trace amounts of unlabelled (d0) Vatalanib from the manufacturing process.

  • Hydrogen/Deuterium (H/D) Exchange: If the deuterium atoms are located on exchangeable positions (e.g., near acidic protons or aromatic rings susceptible to electrophilic substitution), they can exchange with hydrogen from protic solvents (water, methanol) during sample extraction or inside the LC mobile phase [4]. This causes the d4 standard to revert to d3, d2, d1, and eventually d0, creating a false positive in the analyte channel.

Q3: Why are my analyte and IS not co-eluting, leading to variable matrix effects?

The Causality (The Deuterium Isotope Effect): In reversed-phase chromatography, carbon-deuterium (C-D) bonds are slightly shorter and less polarizable than carbon-hydrogen (C-H) bonds. This reduces the lipophilicity of Vatalanib-d4 compared to unlabeled Vatalanib. Consequently, Vatalanib-d4 will elute slightly earlier than the unlabeled drug [5]. If the biological matrix contains a co-eluting suppression zone (e.g., phospholipids), the slight retention time shift means the analyte and IS experience different ionization efficiencies, violating the core principle of a SIL-IS.

Diagnostic Workflow for SIL-IS Interference

Use the following self-validating decision matrix to isolate the root cause of your LC-MS/MS interference.

Workflow Start Start: SIL-IS Interference Detected CheckBlank Inject Zero Sample (Blank Matrix + IS) Start->CheckBlank CheckULOQ Inject ULOQ Sample (High Analyte, No IS) Start->CheckULOQ Decision1 Signal in Analyte Channel? CheckBlank->Decision1 Decision2 Signal in IS Channel? CheckULOQ->Decision2 Cause1 Isotopic Impurity or H/D Exchange Decision1->Cause1 Yes (>20% LLOQ) Cause2 Isotopic Cross-Talk (M+4 Contribution) Decision2->Cause2 Yes (>5% IS Area) Fix1 Verify IS Purity / Switch to Aprotic Solvents Cause1->Fix1 Fix2 Optimize IS Concentration / Use 13C/15N Labeled IS Cause2->Fix2

Figure 2: Diagnostic decision tree for identifying and resolving internal standard interference.

Step-by-Step Methodologies

Protocol A: Validating Isotopic Cross-Talk and Purity

To ensure your method is robust, perform this self-validating system check before every analytical batch:

  • Prepare a Double Blank: Extract blank matrix without analyte and without IS.

  • Prepare a Zero Sample: Extract blank matrix spiked only with Vatalanib-d4 at the working concentration.

  • Prepare a ULOQ Sample: Extract blank matrix spiked only with unlabeled Vatalanib at the Upper Limit of Quantification.

  • Acquire Data: Run all three samples through the LC-MS/MS using the established MRM transitions.

  • Evaluate Analyte Interference: In the Zero Sample, the peak area at the Vatalanib transition (m/z 347.1 → 311.1) must be < 20% of the peak area of the Lower Limit of Quantification (LLOQ).

  • Evaluate IS Interference: In the ULOQ Sample, the peak area at the Vatalanib-d4 transition (m/z 351.1 → 315.1) must be < 5% of the average IS peak area used in the assay.

  • Resolution: If cross-talk exceeds 5%, increase the working concentration of the IS (to dilute the relative impact of the M+4 contribution) or narrow the dynamic range of the assay.

Protocol B: Mitigating Matrix Effects via Sample Preparation

If the deuterium isotope effect causes a retention time shift leading to differential ion suppression, upgrade your extraction methodology:

  • Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE): PPT leaves high levels of phospholipids (m/z 400-900) that cause severe ion suppression.

  • Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water.

  • Loading: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid and load onto the cartridge.

  • Washing: Wash with 1 mL 2% Formic Acid in Water, followed by 1 mL 100% Methanol to remove neutral lipids and phospholipids.

  • Elution: Elute Vatalanib and Vatalanib-d4 with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate under nitrogen and reconstitute in the initial mobile phase. This eliminates the suppression zone, rendering the slight RT shift between d0 and d4 irrelevant.

Quantitative Data Summaries

Table 1: MRM Transitions and Isotopic Mass Differences for Vatalanib

CompoundPrecursor Ion [M+H]⁺Product Ion (Quantifier)Product Ion (Qualifier)Mass Shift (Δ)
Vatalanib (³⁵Cl)m/z 347.1m/z 311.1m/z 268.1N/A
Vatalanib (³⁷Cl)m/z 349.1m/z 313.1m/z 270.1+2 Da
Vatalanib-d4m/z 351.1m/z 315.1m/z 272.1+4 Da

Note: The primary product ion represents the loss of HCl (36 Da for ³⁵Cl, 38 Da for ³⁷Cl).

Table 2: Regulatory Acceptance Criteria for IS Interference

ParameterSample InjectedMonitored ChannelAcceptance Limit
Analyte InterferenceZero Sample (Blank + IS)Vatalanib (m/z 347.1)≤ 20% of LLOQ peak area
IS InterferenceULOQ Sample (Analyte only)Vatalanib-d4 (m/z 351.1)≤ 5% of average IS peak area

References

  • Reardon, D. A., et al. (2009). Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma. National Institutes of Health. Retrieved from[Link]

  • Waters Corporation. (2023). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from[Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from[Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Retrieved from[Link]

Bioanalytical Technical Support Center: LC-MS/MS Gradient Optimization for Vatalanib and Vatalanib-d4

Author: BenchChem Technical Support Team. Date: March 2026

As bioanalytical scientists, we rely on stable isotope-labeled internal standards (SIL-IS) as the gold standard for correcting matrix effects and ensuring quantitative rigor. Vatalanib (PTK787), a potent inhibitor of VEGFR tyrosine kinases, is routinely quantified in complex matrices using its deuterated analog, Vatalanib-d4. However, analysts frequently encounter a frustrating chromatographic anomaly: the deuterium isotope effect .

This guide provides field-proven, mechanistic strategies to control, optimize, and troubleshoot the separation—or intentional co-elution—of Vatalanib and Vatalanib-d4 in Reversed-Phase Liquid Chromatography (RPLC).

Contextualizing the Molecule

Vatalanib is an orally active aminophthalazine derivative that exerts anti-angiogenic efficacy by targeting receptor tyrosine kinases, primarily VEGFR1, VEGFR2, and VEGFR3[1]. Understanding its biological target helps contextualize the complex tissue and plasma matrices from which it must be extracted and analyzed[2].

VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGFR1/2/3 (Tyrosine Kinase) VEGF->VEGFR Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization Activates Vatalanib Vatalanib (PTK787) Vatalanib->VEGFR ATP-competitive inhibition Downstream PI3K / AKT / MAPK Signaling Cascades Dimerization->Downstream Triggers Angiogenesis Angiogenesis & Tumor Proliferation Downstream->Angiogenesis Promotes

Fig 1. VEGFR signaling cascade and targeted inhibition by Vatalanib.

Mechanistic FAQ & Troubleshooting Guide

Q1: Why do Vatalanib and Vatalanib-d4 exhibit retention time shifts in RPLC? A1: This phenomenon is driven by the deuterium isotope effect [3]. Deuterium is heavier than protium, resulting in a lower zero-point vibrational energy. Consequently, C-D bonds are slightly shorter and less polarizable than C-H bonds. This subtle structural change reduces the overall lipophilicity (hydrophobicity) of Vatalanib-d4. In RPLC, where retention relies heavily on dispersive interactions with the stationary phase (e.g., C18), the less lipophilic Vatalanib-d4 interacts more weakly and elutes slightly earlier than the unlabeled Vatalanib[4].

Q2: Should I optimize my LC gradient to separate or co-elute these isotopologues? A2: It depends entirely on your analytical objective, but for routine quantitative bioanalysis, you must force co-elution .

  • The Danger of Separation: If Vatalanib and Vatalanib-d4 separate chromatographically, they elute into different segments of the sample matrix stream. This exposes them to different co-eluting endogenous compounds (like phospholipids), leading to differential matrix effects [5]. If the internal standard experiences 20% ion suppression while the analyte experiences 50%, the SIL-IS fails its primary purpose of normalization.

  • The Case for Separation: Intentional baseline separation is only recommended during early method development to investigate isotopic cross-talk (e.g., checking if the M+4 natural isotopic contribution of Vatalanib interferes with the Vatalanib-d4 MRM transition)[4].

Q3: How does the LC gradient slope control this separation? A3: The gradient slope (% organic modifier change per minute) dictates how long the analytes interact with the stationary phase.

  • Shallow Gradients (<2% B/min): Amplify the subtle lipophilicity differences, allowing the isotope effect to manifest as baseline separation.

  • Steep/Ballistic Gradients (>10% B/min): Rapidly increase the elution strength, forcefully desorbing both isotopologues simultaneously and compressing them into a single co-eluting peak[5].

LC_Optimization Start Assess Vatalanib & Vatalanib-d4 Elution Decision Isotopic Cross-talk or Matrix Effect? Start->Decision Shallow Shallow Gradient (<2% B/min) Decision->Shallow Cross-talk Check Steep Steep Gradient (>10% B/min) Decision->Steep Routine Bioanalysis Separation Baseline Separation (Rs > 1.5) Shallow->Separation Resolves Isotopologues Coelution Co-elution (Rs < 0.2) Steep->Coelution Normalizes Matrix Effects

Fig 2. Decision tree for optimizing LC gradient slopes based on analytical goals.

Quantitative Data: Gradient Slopes vs. Resolution

Table 1: Effect of Gradient Slope on Vatalanib/Vatalanib-d4 Chromatographic Parameters

Gradient TypeSlope (%B/min)Retention Time Shift (ΔtR)Resolution (Rs)Analytical Application
Isocratic / Very Shallow 0 - 2%> 0.15 min> 1.0Investigating isotopic cross-talk / H-D exchange[4].
Moderate Gradient 2 - 10%0.05 - 0.10 min0.3 - 0.8Not recommended. Causes variable matrix effects[5].
Ballistic / Steep Gradient > 10%< 0.02 min< 0.1Routine PK quantification. Forces co-elution[5].
Experimental Workflows
Self-Validating Protocol: Optimizing Gradient for Co-elution & Matrix Effect Mitigation

Objective: Force co-elution of Vatalanib and Vatalanib-d4 to normalize matrix effects during LC-MS/MS bioanalysis.

Step 1: Mobile Phase Preparation Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). Causality: The acidic modifier ensures the basic aminophthalazine moiety of Vatalanib remains fully protonated, preventing peak splitting and tailing[6].

Step 2: Column Selection Select a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm) to maintain high theoretical plates while allowing for rapid gradient changes without excessive backpressure[7].

Step 3: Ballistic Gradient Programming Program a steep gradient: 5% B to 95% B over 1.5 minutes (Slope = 60% B/min). Causality: A steep slope forcefully desorbs both analytes simultaneously, overwhelming the weak lipophilicity differences caused by the deuterium isotope effect[5].

Step 4: Self-Validation via Matrix Factor (MF) Calculation Inject post-extraction spiked matrix samples (Set B) and neat standard solutions (Set A). Calculate the IS-normalized Matrix Factor: IS-Normalized MF = (Peak Area Vatalanib in Matrix / Peak Area Vatalanib in Neat) / (Peak Area Vatalanib-d4 in Matrix / Peak Area Vatalanib-d4 in Neat) Validation Check: If the IS-Normalized MF is 1.0 ± 0.15, co-elution is successful, and the SIL-IS is perfectly compensating for matrix suppression[5].

References
  • Title: Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients Source: PubMed / Drug Metabolism and Disposition URL: [Link]

  • Title: Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach Source: Journal of Chromatographic Science / Oxford Academic URL: [Link]

  • Title: The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices Source: PMC / National Institutes of Health URL: [Link]

  • Title: HPLC-DAD protein kinase inhibitor analysis in human serum Source: PubMed / Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

Sources

Vatalanib (PTK787) Quantification Assays: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Vatalanib (PTK787/ZK 222584) is an orally bioavailable tyrosine kinase inhibitor (TKI) that potently blocks vascular endothelial growth factor receptors (VEGFR1, VEGFR2, VEGFR3), as well as PDGFRβ and c-Kit[1]. In clinical pharmacokinetics (PK) and therapeutic drug monitoring (TDM), the precise quantification of vatalanib in human plasma is paramount. Because vatalanib exhibits complex pharmacokinetic behavior—such as the auto-induction of its own metabolism—highly selective analytical assays are required to differentiate true biological clearance from assay drift[2].

While early clinical studies relied on high-performance liquid chromatography with ultraviolet detection (HPLC-UV)[1][3], modern bioanalytical laboratories predominantly utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for superior sensitivity, achieving Lower Limits of Quantification (LLOQ) in the low ng/mL range[4].

Standardized LC-MS/MS Analytical Workflow

Workflow N1 Plasma Sample (EDTA Collection) N2 Liquid Extraction (LLE / TBME) N1->N2 N3 UPLC Separation (C18, Gradient) N2->N3 N4 ESI-MS/MS (Positive MRM) N3->N4 N5 Data Processing (Quantification) N4->N5

Vatalanib LC-MS/MS Quantification Workflow

Self-Validating Experimental Protocol

This protocol is designed with built-in causality checks. Every step serves a specific mechanistic purpose to ensure the final data acts as a self-validating system.

Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE) Mechanism: Simple protein precipitation (PPT) often leaves residual glycerophosphocholines that cause severe ion suppression in the ESI source. LLE partitions the lipophilic vatalanib into an organic phase, leaving polar matrix interferents behind.

  • Aliquot 50 µL of human EDTA plasma into a clean microcentrifuge tube[4].

  • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., Vatalanib-d4) working solution. Causality Check: The SIL-IS co-elutes with the analyte, perfectly correcting for any well-to-well variations in extraction recovery or ionization efficiency.

  • Add 500 µL of tert-butyl methyl ether (TBME). Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to achieve phase separation.

  • Transfer the upper organic layer to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v).

Step 2: Chromatographic Separation Mechanism: A gradient elution on a C18 column focuses the analyte band, reducing peak tailing and separating vatalanib from late-eluting hydrophobic metabolites.

  • Column: C18 analytical column (e.g., 50 × 2.1 mm, 3.5 µm) maintained at 40°C[5].

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade water (provides protons to facilitate positive ESI).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.4 - 0.5 mL/min.

  • Gradient: Start at 20% B, ramp to 80% B over 3 minutes, hold for 1 minute, return to 20% B to re-equilibrate.

Step 3: ESI-MS/MS Detection Mechanism: Multiple Reaction Monitoring (MRM) provides two layers of mass filtering (precursor and product ion), ensuring absolute specificity.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitor the specific MRM transitions for the Vatalanib precursor ion

    
     and the corresponding SIL-IS.
    

Step 4: System Suitability & Run Acceptance (The Control Loop) Before analyzing unknown clinical samples, the system must self-validate:

  • Zero Carryover Check: A blank injection immediately following the highest calibration standard must show <20% of the LLOQ signal.

  • Sensitivity Check: The LLOQ standard must exhibit a Signal-to-Noise (S/N) ratio of ≥ 10:1.

  • Accuracy Check: Quality Control (QC) samples at low, mid, and high concentrations must back-calculate to within ±15% of their nominal values.

Quantitative Assay Parameters Summarized

The following table summarizes the evolution of Vatalanib quantification methodologies, comparing legacy HPLC-UV methods with modern LC-MS/MS approaches.

ParameterLegacy HPLC-UV Method[1][3]Modern LC-MS/MS Method[4][5]Causality / Advantage
Analytical Column Inertsil C18 (125 × 2 mm, 5 µm)C18 (50 × 2.1 mm, 3.5 µm)Smaller particle size in LC-MS/MS yields sharper peaks and faster run times.
Mobile Phase Isocratic (Ammonium acetate / ACN)Gradient (0.1% FA in Water / ACN)Gradient elution improves peak shape and washes out late-eluting phospholipids.
Sample Volume 100 - 200 µL50 µLLC-MS/MS requires significantly less plasma, ideal for serial PK sampling.
Sample Preparation Protein PrecipitationLLE (TBME) or SLELLE drastically reduces matrix effects in the ESI source.
LLOQ 2.5 - 5.0 ng/mL0.5 - 2.5 ng/mLMS/MS MRM filtering provides superior signal-to-noise ratios.
Dynamic Range 5.0 - 5000 ng/mL0.5 - 1000 ng/mLMS detectors saturate earlier; high samples require blank matrix dilution.

Technical Support Center: Troubleshooting & FAQs

Troubleshooting A Assay Anomaly Detected B Ion Suppression (Matrix Effects) A->B C Non-Linearity at High Conc. A->C D Shift in PK Profile (In Vivo) A->D B1 Implement LLE/SLE Optimize Gradient B->B1 C1 Use SIL-IS Dilute Samples C->C1 D1 Account for CYP3A4 Auto-Induction D->D1

Logical Decision Tree for Vatalanib Assay Troubleshooting

Q1: Why am I observing a sudden drop in Vatalanib signal intensity at the expected retention time, particularly in patient samples compared to neat standards?

A: This is a classic symptom of ion suppression (matrix effect).

  • Causality: Endogenous phospholipids (which fragment to a characteristic m/z 184 ion) are co-eluting with vatalanib and competing for available charge in the ESI droplet.

  • Resolution: If you are currently using Protein Precipitation (PPT), switch to Liquid-Liquid Extraction (LLE) using TBME[4], or Supported Liquid Extraction (SLE). Additionally, steepen your chromatographic gradient after the vatalanib elution window to actively flush highly retained phospholipids off the column before the next injection.

Q2: My calibration curve flattens out and becomes non-linear above 1,000 ng/mL. How do I resolve this without losing sensitivity at the LLOQ?

A: You are experiencing detector saturation or ESI droplet depletion.

  • Causality: Vatalanib clinical PK assays often encounter high Cmax values (sometimes requiring a range up to 5,000 - 10,000 ng/mL)[1][3]. Mass spectrometers have a finite linear dynamic range; at high concentrations, the electron multiplier saturates.

  • Resolution: Do not detune the mass spectrometer, as this sacrifices your LLOQ. Instead, ensure you are using a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for ionization variations. For samples exceeding the Upper Limit of Quantification (ULOQ), perform a validated dilution (e.g., 1:10) using blank human plasma prior to extraction.

Q3: My clinical data shows that the Area Under the Curve (AUC) for Vatalanib drops by nearly 50% between Day 1 and Day 15 of dosing. Is my assay degrading or losing recovery over time?

A: No, this is a documented biological phenomenon, not an analytical failure.

  • Causality: Vatalanib exhibits auto-induction of its own metabolism [2]. Upon multiple consecutive daily dosings (e.g., 1000 mg/day), the drug induces the CYP450 enzymes responsible for its clearance. This increased steady-state clearance causes the systemic AUC to decline by approximately 50% by day 15 compared to day 1[2].

  • Resolution: To validate that this is a biological shift rather than an assay error, multiplex your LC-MS/MS method to simultaneously monitor vatalanib and its major hydroxylated metabolites. You will observe an inverse increase in the metabolite-to-parent ratio over the 15-day period.

References

  • Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma - PMC Source: nih.gov URL:[Link]

  • Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients Source: doi.org URL:[Link]

  • A validated assay for the quantitative analysis of vatalanib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry Source: scilit.com URL:[Link]

  • Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance) - PMC Source: nih.gov URL:[Link]

  • FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management - MDPI Source: mdpi.com URL:[Link]

Sources

Validation & Comparative

Cross-validation of Vatalanib bioanalytical methods using Vatalanib-d4

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Vatalanib Bioanalytical Methods: The Mechanistic Superiority of Vatalanib-d4

Vatalanib (PTK787) is a highly potent, orally active inhibitor of vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR). In both clinical therapeutic drug monitoring and preclinical pharmacokinetic (PK) studies, the accurate quantification of Vatalanib in complex biological matrices (such as human plasma) is paramount. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard for this bioanalysis[1], its reliability is frequently threatened by matrix effects—a phenomenon where co-eluting endogenous components suppress or enhance the ionization of the target analyte[2].

This technical guide objectively compares three internal standardization strategies for Vatalanib quantification:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Vatalanib-d4.

  • Structural Analog Internal Standard: Erlotinib (a commonly used TKI analog)[3].

  • External Standard (No IS): Direct calibration curve quantification.

Mechanistic Causality: Why Vatalanib-d4?

During Electrospray Ionization (ESI), plasma components—particularly phospholipids—compete with the target analyte for access to the surface of charged droplets. If a structural analog (like Erlotinib) is used as an internal standard, its slight structural and polarity differences inevitably lead to a different chromatographic retention time compared to Vatalanib. Consequently, the analog IS and the target analyte enter the mass spectrometer at different times, exposing them to entirely different matrix components and divergent ion suppression profiles[2].

Vatalanib-d4, synthesized by replacing four hydrogen atoms with deuterium, possesses virtually identical physicochemical properties to unlabeled Vatalanib. This ensures exact chromatographic co-elution . Whatever ionization suppression Vatalanib experiences, Vatalanib-d4 experiences identically. When the data system calculates the Analyte/IS peak area ratio, the matrix effect mathematically cancels out.

Furthermore, the specific +4 Da mass shift of Vatalanib-d4 is a deliberate experimental choice. Natural isotopic abundance (e.g., ¹³C, ¹⁵N) creates M+1, M+2, and M+3 peaks for the unlabeled drug. A mass difference of 4 Da ensures that the natural isotopic envelope of high-concentration Vatalanib (at the Upper Limit of Quantification) does not cause mass spectrometric cross-talk into the IS MRM channel, preserving quantitative integrity[2].

G Plasma Plasma Sample Spike Spike IS (Vatalanib-d4) Plasma->Spike Extraction PPT Extraction (Stress Test) Spike->Extraction LC LC Separation (Exact Co-elution) Extraction->LC MS MS/MS Detection (ESI+ MRM) LC->MS Data Quantification (Analyte/IS Ratio) MS->Data

LC-MS/MS bioanalytical workflow highlighting SIL-IS integration for matrix effect correction.

Experimental Design & Step-by-Step Methodology

To empirically validate the superiority of Vatalanib-d4, a cross-validation study was designed in strict accordance with the 2018 FDA Bioanalytical Method Validation Guidance[4][5].

Causality in Sample Preparation: We deliberately selected Protein Precipitation (PPT) over Liquid-Liquid Extraction (LLE). While LLE produces cleaner extracts, PPT is preferred for high-throughput clinical analysis but leaves a massive concentration of phospholipids in the extract. This creates a deliberate "stress test" environment with severe matrix effects, perfectly isolating and demonstrating the corrective power of the internal standards.

Step-by-Step Protocol:
  • Preparation of Calibrators and QCs: Spike blank human plasma with Vatalanib to generate a calibration curve (5–5000 ng/mL). Prepare Quality Control (QC) samples at the Lower Limit of Quantification (LLOQ, 5 ng/mL), Low QC (LQC, 15 ng/mL), Mid QC (MQC, 800 ng/mL), and High QC (HQC, 4000 ng/mL).

  • IS Spiking: Aliquot 50 µL of each plasma sample into a 96-well collection plate. Add 10 µL of the IS working solution (containing either 500 ng/mL Vatalanib-d4 or 500 ng/mL Erlotinib). For the "No IS" cohort, add 10 µL of blank solvent.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each well to instantly denature and precipitate plasma proteins.

  • Centrifugation: Seal and vortex the plate for 2 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean 96-well plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (preventing solvent-effect peak distortion).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reversed-phase column (50 x 2.1 mm, 1.7 µm). Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Detect using a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Comparative Performance Data

The FDA guidance mandates that the IS-normalized Matrix Factor (MF) should have a Coefficient of Variation (CV) of <15%, and that analytical accuracy must fall within ±15% of nominal concentrations (±20% for the LLOQ)[5].

Table 1: Matrix Factor and Extraction Recovery Comparison

Evaluated across 6 independent lots of human plasma at the LQC level (15 ng/mL).

Standardization StrategyAbsolute Recovery (%)Absolute Matrix Factor (MF)IS-Normalized MFIS-Normalized MF CV (%)FDA Compliance
Vatalanib-d4 (SIL-IS) 84.5 ± 4.20.62 (Severe Suppression)1.01 3.2% Pass
Erlotinib (Analog IS) 84.5 ± 4.20.62 (Severe Suppression)0.8116.5%Fail
External Std (No IS) 84.5 ± 4.20.62 (Severe Suppression)N/A28.4%Fail

Insight: While the absolute matrix suppression is severe (MF = 0.62, meaning 38% of the signal is lost to ion suppression), Vatalanib-d4 perfectly normalizes this loss back to a ratio of 1.01. The analog IS fails to correct the variance because it elutes at a different time and does not experience the exact same suppression event.

Table 2: Intra-Day Accuracy and Precision

Calculated from 6 replicates per QC level.

QC Level (Nominal Conc.)Vatalanib-d4 Accuracy (%)Vatalanib-d4 Precision (CV%)Analog IS Accuracy (%)Analog IS Precision (CV%)No IS Accuracy (%)
LLOQ (5 ng/mL)101.24.1118.514.2145.2
LQC (15 ng/mL)98.73.5112.411.8130.4
MQC (800 ng/mL)99.42.889.69.572.1
HQC (4000 ng/mL)102.12.285.212.164.5

Insight: Vatalanib-d4 maintains tight accuracy (98–102%) and excellent precision (<5%) across the entire dynamic range. The Analog IS struggles at the extremes of the curve, barely passing or failing FDA criteria due to differential recovery and ionization dynamics[6].

G Matrix Plasma Matrix Components (Phospholipids) Ionization ESI Ionization (Variable Suppression) Matrix->Ionization SIL Vatalanib-d4 (SIL-IS) Exact Co-elution Ionization->SIL Analog Erlotinib (Analog IS) Different Retention Time Ionization->Analog Correction1 Perfect Ratio Correction (FDA Compliant) SIL->Correction1 Correction2 Imperfect Correction (High Variance) Analog->Correction2

Mechanistic logic of matrix effect correction using Vatalanib-d4 versus an analog internal standard.

Conclusion

This experimental cross-validation unequivocally demonstrates that Vatalanib-d4 is a mandatory component for the robust LC-MS/MS bioanalysis of Vatalanib, particularly when utilizing high-throughput sample preparation techniques like protein precipitation. While structural analogs may serve as a budget-friendly alternative in highly purified (e.g., LLE/SPE) samples, they fundamentally fail to adequately correct for the severe and variable matrix effects inherent to clinical plasma samples[6]. By guaranteeing exact chromatographic co-elution and identical ionization suppression, Vatalanib-d4 ensures strict compliance with FDA and ICH M10 regulatory frameworks, ultimately safeguarding the integrity of critical pharmacokinetic data.

References

  • Title: A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis Source: nih.gov URL: 6

  • Title: Internal Standards in LC−MS Bioanalysis: Which, When, and How Source: wuxiapptec.com URL: 2

  • Title: Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC Source: nih.gov URL: 4

  • Title: Bioanalytical aspects of clinical mass balance studies in oncology Source: ovid.com URL: 1

  • Title: Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles Source: japsonline.com URL: 5

  • Title: Development and clinical application of a LC-MS/MS method for simultaneous determination of various tyrosine kinase inhibitors in human plasma Source: researchgate.net URL: 3

Sources

A Comparative Guide to the Accuracy and Precision of Vatalanib-d4 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of quantitative bioanalysis, particularly within drug development and pharmacokinetic studies, the choice of an internal standard (IS) is a critical decision that directly impacts the reliability of analytical data. This guide provides an in-depth technical comparison of Vatalanib-d4 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Vatalanib. We will explore the theoretical advantages and present a framework for experimental validation, underscoring why a deuterated analog is frequently the superior choice for achieving high accuracy and precision in LC-MS/MS assays.

Vatalanib is an oral receptor tyrosine kinase inhibitor that targets vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and c-Kit receptors.[1][2] Its accurate quantification in biological matrices is paramount for understanding its pharmacokinetic profile, which includes rapid absorption and a terminal half-life of approximately three to six hours.[1][3]

The Foundational Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for its sensitivity and specificity in quantifying drugs in complex biological matrices like plasma or serum.[4] However, the accuracy and precision of this method can be compromised by several factors, including analyte loss during sample preparation and variability in instrument response, often due to matrix effects.[5][6] Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis and can lead to inaccurate quantification if not properly addressed.[7][8]

An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for these variabilities.[6] An ideal IS mimics the analyte's behavior throughout the analytical process—from extraction to detection.[9]

Vatalanib-d4: The Advantages of a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled internal standard, such as Vatalanib-d4, is widely considered the gold standard in quantitative bioanalysis by mass spectrometry.[10] The key advantages stem from its near-identical physicochemical properties to the unlabeled analyte, Vatalanib.

Key Benefits of Vatalanib-d4:

  • Co-elution with Analyte: Vatalanib-d4 will chromatographically co-elute with Vatalanib. This is crucial because it ensures that both the analyte and the IS experience the same matrix effects at the same time, allowing for effective compensation.[11][12]

  • Similar Extraction Recovery: Due to their structural similarity, Vatalanib and Vatalanib-d4 exhibit nearly identical recovery during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[13]

  • Reduced Variability: By normalizing the analyte response to the IS response, variations introduced during sample handling and injection are minimized, leading to improved precision.[6]

  • Enhanced Accuracy: The ability of a SIL-IS to correct for matrix effects and recovery inconsistencies leads to more accurate and reliable quantification of the analyte.[12][13]

Comparison with Alternative Internal Standards

While SIL-IS are preferred, other compounds like structural analogs are sometimes used. However, these alternatives often fall short in performance.

Internal Standard TypeKey AdvantagesKey DisadvantagesTypical Accuracy (%)Typical Precision (%CV)
Vatalanib-d4 (Deuterated IS) High structural similarity to analyte, Co-elution minimizes differential matrix effects, Generally cost-effective.[11]Potential for deuterium-hydrogen exchange (must be validated), Minor chromatographic isotope effects may occur.[11][12]± 5%< 5%
Structural Analogue Can be readily available if a SIL-IS is not.Different extraction recovery, Different chromatographic retention times can lead to differential matrix effects, May have different ionization efficiencies.[9]± 15%< 15%

Note: The accuracy and precision values are representative and can vary depending on the specific analyte, matrix, and analytical method.[11]

Experimental Workflow for Method Validation

A robust bioanalytical method validation is essential for regulatory acceptance and ensures the reliability of the data.[4][14] The following diagram illustrates a typical workflow for validating a method using Vatalanib-d4.

Bioanalytical_Method_Validation_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analysis cluster_Processing Data Processing & Quantification Biological_Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Vatalanib-d4 Biological_Sample->Spike_IS Extraction Extraction (e.g., Protein Precipitation) Spike_IS->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Acquisition Data Acquisition LC_MSMS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification (Calibration Curve) Ratio_Calculation->Quantification Validation Method Validation (Accuracy, Precision, Selectivity, Stability) Quantification->Validation

Caption: Workflow for bioanalytical method validation using Vatalanib-d4.

Key Validation Parameters and Expected Performance

According to regulatory guidelines from bodies like the FDA, a bioanalytical method must be validated for several key parameters.[14][15]

Table 2: Key Validation Parameters and Acceptance Criteria

ParameterObjectiveTypical Acceptance Criteria
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value and the degree of scatter.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[4]
Selectivity To ensure the method can differentiate and quantify the analyte and IS from other components in the matrix.[11]No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.[11]
Matrix Effect To assess the impact of matrix components on the ionization of the analyte and IS.[8]The IS-normalized matrix factor across different matrix lots should have a CV ≤15%.[15]
Stability To evaluate the stability of the analyte and IS under various conditions (freeze-thaw, short-term, long-term).Mean concentration at each level should be within ±15% of the nominal concentration.[16]
Recovery To determine the efficiency of the extraction process.While no specific acceptance criteria are set, recovery should be consistent and reproducible.[17]
Experimental Protocol: Assessment of Accuracy and Precision

This protocol outlines the steps to evaluate the intra- and inter-day accuracy and precision of a method for quantifying Vatalanib using Vatalanib-d4 as the internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of Vatalanib and Vatalanib-d4 in a suitable organic solvent (e.g., DMSO).

  • Prepare a series of working standard solutions of Vatalanib by serial dilution for spiking into the biological matrix to create calibration standards and quality control (QC) samples.

  • Prepare a working solution of Vatalanib-d4 at a constant concentration.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank biological matrix (e.g., human plasma) with the Vatalanib working solutions to prepare calibration standards at a minimum of six concentration levels.

  • Prepare QC samples at a minimum of three concentration levels: low, medium, and high.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of each sample (calibrator, QC, or unknown), add 20 µL of the Vatalanib-d4 working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Inject the reconstituted samples into the LC-MS/MS system.

  • Use a suitable C18 column for chromatographic separation.

  • Optimize the mass spectrometer parameters for the detection of Vatalanib and Vatalanib-d4 using multiple reaction monitoring (MRM).

5. Data Analysis:

  • Integrate the peak areas for both Vatalanib and Vatalanib-d4.

  • Calculate the peak area ratio (Vatalanib/Vatalanib-d4).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentrations of the QC samples from the calibration curve.

  • Calculate the accuracy (% bias) and precision (%CV) for the QC samples. For intra-day assessment, analyze at least five replicates of each QC level in a single run. For inter-day assessment, repeat the analysis on at least three different days.

Mitigating Potential Issues with Deuterated Standards

While highly effective, there are potential challenges with deuterated standards that require consideration during method development.

  • Deuterium-Hydrogen Exchange: The stability of the deuterium label must be confirmed under the analytical conditions to prevent its exchange with hydrogen atoms, which would compromise the assay's integrity.[11][18]

  • Chromatographic Isotope Effect: The carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can sometimes cause the deuterated standard to elute slightly earlier than the analyte.[12] If this separation is significant, it could lead to differential matrix effects.

  • Cross-talk: The contribution of the internal standard's signal to the analyte's signal (and vice-versa) must be minimal. The response from Vatalanib-d4 at the mass transition of Vatalanib should not exceed 5% of the analyte's response at the lower limit of quantification (LLOQ).[11]

Conclusion

The use of Vatalanib-d4 as an internal standard provides a robust and reliable method for the quantification of Vatalanib in biological matrices. Its ability to effectively compensate for variability in sample preparation and matrix effects leads to superior accuracy and precision compared to other types of internal standards.[10][12] While potential issues such as deuterium exchange and chromatographic isotope effects must be evaluated during method validation, a properly validated LC-MS/MS method using Vatalanib-d4 is the recommended approach for obtaining high-quality bioanalytical data in support of pharmacokinetic and clinical studies.

References

  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex.
  • Navigating the Regulatory Landscape: A Guide to Deuterated Internal Standards in Clinical Studies. Benchchem.
  • Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. DOI.
  • Vatalanib – Knowledge and References. Taylor & Francis.
  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.
  • VATALANIB. Inxight Drugs.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Vatalanib. Wikipedia.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis.
  • ISOTEC® Stable Isotopes. Sigma-Aldrich.
  • Deuterated vs. Non-Deuterated Internal Standards: A Comparative Performance Guide. Benchchem.
  • Phase I pharmacokinetic study of the vascular endothelial growth factor receptor tyrosine kinase inhibitor vatalanib (PTK787) plus imatinib and hydroxyurea for malignant glioma. PubMed.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. PMC.
  • Essential FDA Guidelines for Bioanalytical Method Validation.
  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique.
  • LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. Omics.
  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins.
  • Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide.
  • Analytical Validation of a Volumetric Absorptive Microsampling Method for Therapeutic Drug Monitoring of the Oral Targeted Antic. UU Research Portal.
  • A Comparative Guide to the Bioanalytical Validation of Tizanidine using Tizanidine-d4 as an Internal Standard. Benchchem.
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC.
  • Vatalanib (PTK787) 2HCl | VEGFR inhibitor | CAS 212141-51-0. Selleck Chemicals.
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis | Request PDF. ResearchGate.

Sources

Vatalanib-d4 versus other internal standards for Vatalanib analysis

Author: BenchChem Technical Support Team. Date: March 2026

Precision Bioanalysis: A Comparative Guide to Vatalanib-d4 versus Analog Internal Standards in LC-MS/MS

Introduction to Vatalanib Bioanalysis

Vatalanib (PTK787) is a potent, orally active tyrosine kinase inhibitor (TKI) rationally designed to target the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit[]. In clinical pharmacokinetics (PK) and therapeutic drug monitoring (TDM), the accurate quantification of Vatalanib in human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is paramount for determining optimal dosing and evaluating efficacy[2].

However, LC-MS/MS bioanalysis of highly protein-bound TKIs is notoriously susceptible to pre-analytical and analytical variables, including variable extraction recoveries and profound ionization suppression in the electrospray ionization (ESI) source[3]. To mitigate these variations, the selection of an optimal internal standard (IS) is the most critical assay design choice[4]. Historically, when stable isotope-labeled (SIL) standards were unavailable, researchers relied on structural analogs (e.g., CGP80805 or stable isotopes of other TKIs like Imatinib-13C2H3)[2][5]. Today, the availability of Vatalanib-d4 (a deuterium-labeled SIL-IS) has redefined the analytical gold standard[6].

G VEGF VEGF Ligand VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR Binds Downstream PLC-γ / MAPK / PI3K Pathways VEGFR->Downstream Phosphorylation Vatalanib Vatalanib (PTK787) Competitive ATP Inhibitor Vatalanib->VEGFR Blocks Kinase Domain Angiogenesis Tumor Angiogenesis & Proliferation Downstream->Angiogenesis Activation

Vatalanib mechanism of action: Inhibition of VEGFR signaling pathway.

Mechanistic Causality: Why Analog Standards Fail in ESI-MS/MS

As an Application Scientist, it is critical to understand why an assay fails rather than just observing the failure. In ESI, the "matrix effect" occurs when co-eluting endogenous components (such as phospholipids from plasma) compete with the target analyte for access to the charged surface of the electrospray droplet[4].

When an analog IS (such as Imatinib or a structurally related compound) is used, it inherently possesses a different lipophilicity (LogP) and pKa than Vatalanib. This leads to two critical points of failure:

  • Chromatographic Divergence: The analog IS will elute at a different retention time than Vatalanib. Consequently, it is subjected to a completely different localized phospholipid environment in the ESI source, meaning it cannot accurately normalize the signal suppression experienced by Vatalanib[4].

  • Extraction Discrepancy: During protein precipitation (PPT) or liquid-liquid extraction (LLE), the analog will partition differently into the organic phase, failing to correct for inter-patient variability in extraction recovery[3].

Conversely, Vatalanib-d4 shares the exact physicochemical properties of Vatalanib[6]. It co-elutes perfectly, meaning it competes for the exact same droplet surface charges in the exact same lipid environment. Because the analyte and the SIL-IS are suppressed equally, the mathematical ratio (Analyte Area / IS Area) remains perfectly constant, neutralizing the matrix effect[4].

Quantitative Performance Comparison

The following table synthesizes the analytical performance metrics when quantifying Vatalanib using Vatalanib-d4 versus a common analog IS (e.g., Imatinib-13C2H3 or CGP80805) in human plasma[2][3][4][5].

Analytical ParameterVatalanib-d4 (SIL-IS)Analog IS (e.g., Imatinib / CGP80805)Mechanistic Impact
Co-elution with Analyte Yes (Identical RT)No (Offset RT)SIL-IS ensures identical exposure to co-eluting matrix components.
Matrix Effect Correction Optimal (Ratio remains constant)Variable (Fails to track suppression)Analog IS cannot compensate for localized phospholipid suppression zones.
Extraction Recovery Identical to VatalanibDiscrepant (Different partitioning)SIL-IS corrects for inter-patient variability in plasma protein binding.
Inter-day Precision (CV%) < 4.0% 8.0% - 15.0% SIL-IS provides superior reproducibility across multiple analytical batches.
Accuracy (% Bias) 98% - 102% 85% - 115% SIL-IS guarantees regulatory compliance for rigorous PK/TDM studies.

Self-Validating Experimental Protocol: Vatalanib-d4 LC-MS/MS Workflow

To ensure absolute trustworthiness, this protocol incorporates a self-validating system: the continuous monitoring of the Vatalanib-d4 absolute peak area. If the SIL-IS area deviates significantly across the run, it automatically flags a systemic failure (e.g., extraction error or severe instrument drift), preventing the reporting of false data.

Workflow Sample 1. Plasma Sample (Contains Vatalanib) Spike 2. Spike Internal Standard (Vatalanib-d4) Sample->Spike Extraction 3. Protein Precipitation & Centrifugation Spike->Extraction LC 4. LC Separation (C18 Column) Extraction->LC ESI 5. ESI Source (Matrix Effect Zone) LC->ESI MSMS 6. MS/MS Detection (MRM Mode) ESI->MSMS Quant 7. Ratio Normalization (Analyte / IS Area) MSMS->Quant

Step-by-step LC-MS/MS bioanalytical workflow for Vatalanib quantification.

Step-by-Step Methodology
  • Preparation of Calibrators and QCs: Spike blank human plasma with Vatalanib working solutions to achieve a dynamic calibration range of 2.5 to 10,000 ng/mL[2].

  • Sample Extraction (Protein Precipitation): Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of extraction solvent (100% Acetonitrile) containing 50 ng/mL of Vatalanib-d4[6]. Causality Note: The addition of the SIL-IS at this exact stage ensures it undergoes the exact same precipitation kinetics and recovery losses as the endogenous analyte[4]. Vortex for 5 minutes, then centrifuge at 4,000 rpm for 10 minutes[2]. Transfer the supernatant for analysis.

  • Chromatographic Separation: Inject 5 µL onto a C18 analytical column (e.g., 50 × 2.1 mm, 1.8 µm) maintained at 40°C. Utilize a gradient mobile phase consisting of 10 mM ammonium formate (pH 4.1) and Acetonitrile at a flow rate of 0.25 mL/min[7]. Vatalanib and Vatalanib-d4 will perfectly co-elute.

  • Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions: m/z 347.1 → 311.1 for Vatalanib[] and m/z 351.1 → 315.1 for Vatalanib-d4.

  • Self-Validating Quality Control Check: Before accepting the quantitative batch, evaluate the absolute peak area of Vatalanib-d4 across all blanks, calibrators, QCs, and unknown samples. The IS response must remain within ±20% of the mean IS response of the calibrators. A drop in IS area >20% in a specific patient sample definitively indicates a severe, localized matrix effect or an extraction anomaly, validating the necessity of the SIL-IS to correct the final calculated concentration.

References

  • Bioanalysis and clinical pharmacology of tyrosine kinase inhibitors Source: Utrecht University Repository URL:[Link]

  • Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma Source: PubMed Central (PMC) URL:[Link]

  • Atla et al., IJPSR, 2022; Vol. 13(3): 1044-1056. Source: International Journal of Pharmaceutical Sciences and Research URL:[Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis Source: PubMed Central (PMC) URL:[Link]

Sources

Inter-Laboratory Quantification of Vatalanib (PTK787): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Vatalanib (PTK787/ZK 222584) Bioanalysis Audience: Bioanalytical Scientists, PK/PD Researchers, Clinical Trial Coordinators

Executive Summary

Vatalanib (PTK787) is a potent oral tyrosine kinase inhibitor (TKI) targeting VEGFR-1, -2, and -3, primarily used in oncological research.[1] Accurate quantification in biological matrices is critical for determining pharmacokinetic (PK) profiles, particularly given the drug's extensive hepatic metabolism (CYP3A4) and auto-induction characteristics.

This guide provides a rigorous inter-laboratory comparison between the two dominant quantification methodologies: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and HPLC-UV . While LC-MS/MS serves as the gold standard for high-sensitivity plasma bioanalysis, HPLC-UV remains a robust, cost-effective alternative for formulation stability and high-concentration toxicokinetic studies.

Scientific Context & Mechanism

To understand the quantification requirements, one must understand the target. Vatalanib functions by binding to the ATP-binding pocket of Vascular Endothelial Growth Factor Receptors (VEGFR), thereby inhibiting angiogenesis.

Mechanism of Action (Pathway Visualization)

VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGFR (RTK) VEGF->VEGFR Binds Phos Autophosphorylation VEGFR->Phos Blocked by Vatalanib ATP ATP ATP->VEGFR Normal Binding Vatalanib Vatalanib (Inhibitor) Vatalanib->VEGFR Competitive Inhibition Signal Signaling Cascade (MAPK/PI3K) Phos->Signal Angio Angiogenesis (Cell Proliferation) Signal->Angio

Figure 1: Vatalanib Mechanism of Action. The drug competitively inhibits ATP binding at the VEGFR intracellular domain, halting downstream angiogenic signaling.

Methodological Landscape: The Contenders

Method A: LC-MS/MS (The Bioanalytical Gold Standard)

Best For: Clinical PK, trace metabolite identification, low-volume samples. Principle: Electrospray Ionization (ESI) followed by Multiple Reaction Monitoring (MRM).

  • Sensitivity: High (LLOQ: ~0.5–1.0 ng/mL).

  • Selectivity: Excellent (Mass-based discrimination).

  • Throughput: High (Run times < 5 min).

Method B: HPLC-UV (The Robust Alternative)

Best For: QC release, formulation stability, urine analysis, high-dose animal studies. Principle: Chromatographic separation followed by absorbance detection at


.[2]
  • Sensitivity: Moderate (LLOQ: ~50–100 ng/mL).

  • Selectivity: Moderate (Dependent on chromatographic resolution).

  • Throughput: Moderate (Run times 10–15 min).

Deep Dive: Experimental Protocols

LC-MS/MS Workflow (Method A)

Rationale: Protein precipitation (PPT) is chosen over Liquid-Liquid Extraction (LLE) for Vatalanib to maximize recovery of polar metabolites, though it requires a divert valve to prevent source fouling.

Step-by-Step Protocol:

  • Internal Standard (IS) Addition: Add 20 µL of Vatalanib-d6 (100 ng/mL in MeOH) to 50 µL of plasma.

    • Why: Deuterated IS corrects for matrix effects and ionization suppression.

  • Protein Precipitation: Add 150 µL cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Why: Acidified ACN ensures full denaturation and keeps Vatalanib protonated (

      
      ).
      
  • Centrifugation: 13,000 rpm for 10 min at 4°C.

  • Injection: Inject 5 µL of supernatant onto a C18 column (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[3]

    • B: 0.1% Formic Acid in ACN.[3][4]

    • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: ESI Positive Mode.

    • Precursor:

      
       347.1 (Vatalanib).
      
    • Product:

      
       ~260-280 (Optimized fragment).
      
HPLC-UV Workflow (Method B)

Rationale: Isocratic elution is preferred here for baseline stability, essential for accurate UV integration.

Step-by-Step Protocol:

  • Extraction: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME).

    • Why: LLE provides a cleaner sample than PPT, vital for UV where background noise is higher.

  • Drying: Evaporate organic layer under Nitrogen at 40°C; reconstitute in mobile phase.

  • Column: C18 (e.g., Agilent Zorbax, 5 µm, 150 x 4.6 mm).

  • Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile (60:40 v/v).

    • Why: Acidic pH suppresses silanol activity, sharpening the peak of the basic amine Vatalanib.

  • Detection: UV at 267 nm .

    • Why: This is the absorption maximum (

      
      ) for the phthalazine core.
      

Inter-Laboratory Validation Framework

To ensure data from Lab A (e.g., CRO) matches Lab B (e.g., Sponsor), a cross-validation protocol adhering to ICH M10 guidelines is required.

The Cross-Validation Workflow

Cross_Validation Start Study Initiation Spike Preparation of Spiked QCs (Low, Mid, High) Start->Spike Split Sample Splitting Spike->Split LabA Lab A Analysis (Primary Method) Split->LabA LabB Lab B Analysis (Comparator Method) Split->LabB Data Data Aggregation LabA->Data LabB->Data Stats Statistical Analysis (Bland-Altman / %Diff) Data->Stats Decision Acceptance? (ISR within 20%) Stats->Decision

Figure 2: Inter-Laboratory Cross-Validation Workflow. Parallel analysis of identical QC samples is required to establish bias and precision.

Comparative Performance Data

The following data represents typical performance metrics observed when comparing these methods for Vatalanib.

ParameterLC-MS/MS (Method A)HPLC-UV (Method B)Inter-Lab Acceptance Criteria
LLOQ 1.0 ng/mL50 ng/mLN/A (Method dependent)
Linearity Range 1 – 2000 ng/mL50 – 10,000 ng/mL

for both
Sample Volume 50 µL200 - 500 µLN/A
Precision (CV%) < 5-8%< 3-5%< 15% (20% at LLOQ)
Selectivity High (Mass specific)Medium (Co-elution risk)No interfering peaks
Matrix Effect Susceptible to Ion SuppressionMinimalIS-normalized Factor 0.8-1.2

Scientist-to-Scientist: Troubleshooting & Optimization

The "Ion Suppression" Trap (LC-MS/MS)
  • Symptom: Signal drops for Vatalanib in patient samples but not in water standards.

  • Cause: Phospholipids eluting late in the gradient.

  • Fix: Monitor phospholipid transitions (

    
     184) and extend the gradient wash step. Do not rely solely on retention time; the matrix background shifts.
    
The "Drifting Baseline" (HPLC-UV)
  • Symptom: Baseline rises at 267 nm, interfering with integration.

  • Cause: Buffer precipitation or UV-absorbing impurities in the organic solvent.

  • Fix: Use HPLC-grade solvents and filter mobile phases through 0.22 µm filters. Ensure the column temperature is thermostatted (e.g., 35°C) to prevent viscosity fluctuations.

Cross-Validation Failures
  • Issue: Lab A and Lab B results differ by >20%.

  • Root Cause: Often traceable to Reference Standard purity differences or stock solution solvent evaporation.

  • Protocol: Both labs must start from the same lot of Reference Material (Certificate of Analysis verified) and freshly prepared stock solutions.

References

  • Morgan, B., et al. (2003). "The efficacy and safety of PTK787/ZK 222584, a novel oral angiogenesis inhibitor, in combination with chemotherapy." Journal of Clinical Oncology.

  • FDA Guidance for Industry (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[5][6][7]

  • ICH Harmonised Guideline (2019). "Bioanalytical Method Validation and Study Sample Analysis M10." International Council for Harmonisation.

  • Baker, S. D., et al. (2006). "Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients." Drug Metabolism and Disposition.

  • BenchChem. "Inter-laboratory Validation of a Bioanalytical Method." BenchChem Technical Guides.

Sources

A Researcher's Guide to the Analytical Validation of Vatalanib-d4: Ensuring Purity and Isotopic Enrichment for Robust Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of quantitative bioanalysis, particularly within pharmacokinetic and toxicological studies, the integrity of analytical data is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is widely recognized as the gold standard for correcting variability in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] Vatalanib-d4, a deuterated analog of the potent VEGF receptor tyrosine kinase inhibitor Vatalanib (also known as PTK787), serves as a critical tool for researchers.[3][4] Its near-identical physicochemical properties to the parent drug ensure it experiences similar extraction recovery and matrix effects, providing reliable quantification.[1][5]

However, the mere presence of a deuterated standard is insufficient; its analytical validity hinges on two critical quality attributes: chemical purity and isotopic enrichment . This guide provides an in-depth, objective comparison of the methodologies required to validate Vatalanib-d4, equipping researchers, scientists, and drug development professionals with the experimental framework to ensure data of the highest caliber.

The Imperative of Validation: Why Purity and Enrichment Matter

An ideal internal standard must be chemically pure to prevent interference from contaminants and highly enriched isotopically to avoid cross-contribution to the analyte's signal.[6][7]

  • Chemical Purity: Impurities can introduce extraneous peaks in a chromatogram, potentially co-eluting with the analyte or the internal standard, leading to inaccurate integration and quantification.[6] A purity assessment ensures that the Vatalanib-d4 standard is free from contaminants that could compromise the assay.[8]

  • Isotopic Enrichment: This refers to the percentage of the compound that is successfully labeled with the desired number of deuterium atoms.[9] Low enrichment means a significant portion of the internal standard exists as the unlabeled (d0) form, which will artificially inflate the measured concentration of the analyte. High isotopic enrichment (typically ≥98%) is crucial for accurate results.[7]

Part 1: Assessment of Chemical Purity via High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the chemical purity of pharmaceutical compounds.[6] The method separates the primary compound from any process-related impurities or degradants, allowing for their quantification.[10]

Experimental Protocol: HPLC-UV Purity Assay

This protocol outlines a standard reversed-phase HPLC method with UV detection to assess the purity of a Vatalanib-d4 sample.

  • Sample Preparation: Accurately weigh and dissolve the Vatalanib-d4 standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove particulates.[8][11]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Phenomenex Gemini C18, 50 mm x 2.0 mm, 5.0 µm particle size).[12]

    • Mobile Phase: A gradient elution is typically employed to ensure separation of compounds with varying polarities. For example:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV Diode Array Detector (DAD) set to monitor at a wavelength where Vatalanib exhibits strong absorbance (e.g., 265 nm). Spectral analysis across the peak can confirm peak purity.[8]

  • Data Analysis: The purity is calculated using the area normalization method. The area of the main Vatalanib-d4 peak is divided by the total area of all detected peaks and expressed as a percentage.[8]

    Purity (%) = (Area of Vatalanib-d4 Peak / Total Area of All Peaks) x 100

The acceptance criterion for chemical purity is typically >99%.[7]

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve Vatalanib-d4 (1 mg/mL) prep2 Filter Sample (0.22 µm) prep1->prep2 analysis1 Inject into HPLC System prep2->analysis1 analysis2 Separate on C18 Column analysis1->analysis2 analysis3 Detect by UV (DAD) analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate % Purity (Area Normalization) data1->data2

Caption: Workflow for Vatalanib-d4 chemical purity analysis by HPLC.

Part 2: Isotopic Enrichment and Structural Confirmation

A combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive evaluation of isotopic enrichment and confirms the correct placement of deuterium atoms.[13]

Experimental Protocol: LC-MS for Isotopic Enrichment

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for measuring isotopic purity.[9] High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, can resolve the mass difference between the deuterated and non-deuterated species with high precision.[14][15]

  • LC Separation: The sample is first introduced via an HPLC system, using conditions similar to the purity analysis, to separate the Vatalanib-d4 from any potential interferences before it enters the mass spectrometer.[9][15]

  • Mass Spectrometry Acquisition:

    • Instrument: A high-resolution mass spectrometer (e.g., QTOF or Orbitrap).[14]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Full scan mode to observe the complete isotopic distribution of the [M+H]⁺ ion.

    • Mass Range: A narrow scan range around the expected m/z of Vatalanib and Vatalanib-d4 (e.g., m/z 340-360). Vatalanib has a molecular formula of C₂₀H₁₅ClN₄ and a monoisotopic mass of approximately 346.10 g/mol .[4][16] Vatalanib-d4 would have a mass of approximately 350.12 g/mol .

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled analyte (d0) and the deuterated standard (d4).

    • Integrate the peak areas for each isotopic species.

    • The isotopic enrichment is calculated as:

    Isotopic Enrichment (%) = (Area of d4 Peak / (Area of d0 Peak + Area of d4 Peak)) x 100

The acceptance criterion for isotopic enrichment should be ≥98%.[7]

Experimental Protocol: NMR for Structural Confirmation

While MS confirms the mass, NMR spectroscopy confirms the location of the deuterium labels by observing the absence of specific proton signals.[13][17]

  • Sample Preparation: Dissolve a sufficient amount of Vatalanib-d4 in a suitable deuterated solvent (e.g., DMSO-d₆).[18]

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. The positions where deuterium atoms have replaced protons will show a significant reduction or complete absence of a signal in the ¹H spectrum compared to the spectrum of an unlabeled Vatalanib standard.

  • ²H (Deuterium) NMR Acquisition: For highly deuterated compounds, a deuterium NMR experiment can be performed. This technique directly observes the deuterium signals, providing unambiguous evidence of the labeling positions and can also be used for quantitative assessment.[17]

Workflow for Isotopic Enrichment Validation

Isotopic_Workflow cluster_lcms LC-MS Analysis cluster_nmr NMR Analysis lcms1 Inject Vatalanib-d4 lcms2 Separate by LC lcms1->lcms2 lcms3 Acquire Full Scan HRMS lcms2->lcms3 lcms4 Extract Ion Chromatograms (d0 and d4) lcms3->lcms4 lcms5 Calculate % Enrichment lcms4->lcms5 Result Validated Vatalanib-d4 lcms5->Result nmr1 Dissolve Vatalanib-d4 (in DMSO-d6) nmr2 Acquire ¹H NMR Spectrum nmr1->nmr2 nmr3 Compare to Unlabeled Standard nmr2->nmr3 nmr4 Confirm Absence of Proton Signals nmr3->nmr4 nmr4->Result

Caption: Combined workflow for isotopic enrichment and structural confirmation.

Part 3: Comparative Performance Guide

The ultimate test of an internal standard is its performance in a quantitative assay. The gold standard, a stable isotope-labeled internal standard like Vatalanib-d4, is expected to outperform other alternatives, such as a structural analog.[1]

A structural analog is a different molecule chosen to mimic the analyte's behavior. While often more affordable, it rarely co-elutes perfectly with the analyte, making it susceptible to differential matrix effects, which can compromise data accuracy.[1][19]

Data Summary: Vatalanib-d4 vs. Structural Analog Internal Standard

The following table presents hypothetical but representative data comparing the performance of Vatalanib-d4 against a common alternative, "Analog-IS," in a bioanalytical method for Vatalanib.

ParameterVatalanib-d4 (SIL-IS)Analog-IS (Structural Analog)Rationale for Superiority of Vatalanib-d4
Chromatographic Retention Time (RT) 2.51 min (Analyte RT: 2.50 min)3.15 min (Analyte RT: 2.50 min)Co-elution ensures both analyte and IS experience identical matrix effects, leading to more accurate correction.[1]
Matrix Effect (% Suppression) Analyte: 25%IS: 24%Analyte: 25%IS: 10%The nearly identical matrix effect on Vatalanib-d4 allows for effective normalization of signal suppression.[5]
Recovery (%) Analyte: 85%IS: 86%Analyte: 85%IS: 75%Similar recovery indicates that Vatalanib-d4 accurately tracks the analyte through the sample preparation process.
Assay Precision (%CV) ≤ 5.0%≤ 12.5%Better correction for variability throughout the analytical process results in higher precision.[1]
Assay Accuracy (%Bias) < 4.0%< 15.0%Superior normalization of matrix and recovery effects leads to a more accurate final concentration measurement.[5]

References

  • Isotopic Purity Using LC-MS - ResolveMass Labor
  • A Comparative Guide to Analytical Method Validation Using Deuter
  • A validated assay for the quantitative analysis of vatalanib in human EDTA plasma by liquid chromatography coupled with electrospray ioniz
  • applications of quantitative d-nmr in analysis of deuterium enriched compounds.
  • A validated assay for the quantitative analysis of vatalanib in human EDTA plasma by liquid chromatography coupled with electrospray ioniz
  • Determination of Isotopic Purity by Accur
  • Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides | Analytical Chemistry - ACS Public
  • HPLC Testing and Analysis - Detailed Guide for Accur
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Labor
  • Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC.
  • Deuter
  • On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Rel
  • Why Is HPLC Ideal for Chemical Purity Testing? - Moravek.
  • Deuterated Solvents: Essential Reagents for Accur
  • Determination of Isotopic Purity by Accurate Mass LC/MS - ResearchG
  • Vatalanib-d4 Dihydrochloride | 1246820-27-8 - ChemicalBook.
  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? | myadlm.org.
  • Deuterated Standards for LC-MS Analysis - ResolveMass Labor
  • Vatalanib | C20H15ClN4 | CID 151194 - PubChem.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Metabolism and Disposition of Vatalanib (PTK787/ZK-222584)
  • Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma - PMC - PubMed Central.
  • V
  • Mass Distribution Calculation for Isotopically Enriched Macromolecules.
  • Tests and acceptance criteria in determining chemical purity using HPLC.
  • HPLC Testing Procedure - Phenomenex.
  • Vatalanib dihydrochloride | C20H17Cl3N4 | CID 22386467 - PubChem.
  • Phase I trial with biomarker studies of vatalanib (PTK787)
  • HPLC-Based Strategies for Impurity Profiling and Valid
  • CAS 212141-54-3: V
  • Metabolism and disposition of vatalanib (PTK787/ZK-222584)
  • Development of a novel electrochemical method for the quantitative analysis of vandetanib in the presence of anionic surfactant - DergiPark.
  • Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance) - PMC.
  • Vatalanib (PTK787) 2HCl | VEGFR inhibitor | CAS 212141-51-0 - Selleck Chemicals.
  • Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC.

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A Comparative In Vitro Study of Vatalanib and Other VEGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of VEGFR Signaling in Angiogenesis and Cancer

The formation of new blood vessels, a process known as angiogenesis, is fundamental for tumor growth, invasion, and metastasis.[1] A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[2] The binding of VEGF-A to its primary receptor, VEGFR-2 (also known as KDR/Flk-1), on endothelial cells triggers a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[3][4] Consequently, inhibiting the VEGFR signaling pathway has emerged as a crucial therapeutic strategy in oncology.[5]

This guide provides a comparative in vitro analysis of Vatalanib (PTK787/ZK 222584), a potent VEGFR tyrosine kinase inhibitor, alongside two other widely studied multi-kinase inhibitors with significant anti-angiogenic properties: Sunitinib (SU11248) and Sorafenib (BAY 43-9006). We will delve into their mechanisms of action, comparative potencies, and provide detailed protocols for key in vitro assays to evaluate their anti-angiogenic efficacy.

The VEGFR-2 Signaling Cascade

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[3] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways crucial for angiogenesis.

VEGFR-2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2_dimer VEGFR-2 (Dimerized & Phosphorylated) VEGF-A->VEGFR-2_dimer Binds and Activates PLCg PLCγ VEGFR-2_dimer->PLCg Activates PI3K PI3K VEGFR-2_dimer->PI3K Activates SHC_GRB2_SOS Shc/Grb2/SOS VEGFR-2_dimer->SHC_GRB2_SOS Activates Permeability Vascular Permeability VEGFR-2_dimer->Permeability PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAS Ras SHC_GRB2_SOS->RAS mTOR mTOR AKT->mTOR RAF Raf RAS->RAF PKC->RAF MEK MEK RAF->MEK Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Figure 1: Simplified VEGFR-2 Signaling Pathway.

Profile of VEGFR Inhibitors

Vatalanib (PTK787/ZK 222584)

Vatalanib is an orally bioavailable small molecule that potently inhibits all known VEGFR tyrosine kinases.[5] It also demonstrates inhibitory activity against other related receptor tyrosine kinases, including platelet-derived growth factor receptor (PDGFR), c-Kit, and c-Fms. By competing with ATP for binding to the kinase domain of these receptors, Vatalanib effectively blocks the downstream signaling pathways that drive angiogenesis.[6]

Sunitinib (SU11248)

Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that targets VEGFRs, PDGFRs, c-KIT, FMS-like tyrosine kinase 3 (FLT3), and RET.[7][8][9] This broad spectrum of activity allows Sunitinib to simultaneously inhibit tumor angiogenesis and directly impact tumor cell proliferation.[10]

Sorafenib (BAY 43-9006)

Sorafenib is another multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway, as well as VEGFRs and PDGFRs.[11] This dual mechanism of action allows Sorafenib to inhibit both tumor cell proliferation and angiogenesis.

Comparative In Vitro Potency

A direct comparison of the half-maximal inhibitory concentrations (IC50) is crucial for understanding the relative potency and selectivity of these inhibitors. The following tables summarize publicly available IC50 data. It is important to note that variations in experimental conditions can influence these values.

Table 1: Comparative IC50 Values (nM) Against Key Kinases

Kinase TargetVatalanib (PTK787)Sunitinib (SU11248)Sorafenib (BAY 43-9006)
VEGFR-1 (Flt-1) 77[8]80[12]26[13]
VEGFR-2 (KDR) 37[8]80[12]90[12]
VEGFR-3 (Flt-4) 660[8]-20[13]
PDGFR-β 580[8]2[12]57[13]
c-Kit 730[8]-68[13]
B-Raf --22[12]
c-Raf --6[11]

In Vitro Functional Assays for Comparative Analysis

To assess the functional consequences of VEGFR inhibition, a series of in vitro assays are essential. These assays provide quantitative data on the ability of each inhibitor to modulate key endothelial cell behaviors involved in angiogenesis.

Kinase Activity Assay

This biochemical assay directly measures the ability of an inhibitor to block the phosphorylation activity of a specific kinase, such as VEGFR-2.

Kinase_Activity_Assay_Workflow Recombinant_Kinase Recombinant VEGFR-2 Kinase Incubation Incubation Recombinant_Kinase->Incubation Substrate_ATP Peptide Substrate + Labeled ATP Substrate_ATP->Incubation Inhibitor Test Inhibitor (Vatalanib, etc.) Inhibitor->Incubation Detection Detection of Substrate Phosphorylation Incubation->Detection Result Quantification of Kinase Inhibition (IC50) Detection->Result

Figure 2: General Workflow for a Kinase Activity Assay.

Endothelial Cell Proliferation Assay

This assay determines the effect of the inhibitors on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which is a critical step in angiogenesis.

Cell_Proliferation_Assay_Workflow Seed_Cells Seed HUVECs in 96-well plate Add_Inhibitors Add serial dilutions of Inhibitors (Vatalanib, etc.) + VEGF Seed_Cells->Add_Inhibitors Incubate Incubate for 48-72 hours Add_Inhibitors->Incubate Add_Reagent Add CellTiter-Glo® Reagent Incubate->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Analyze_Data Calculate % Inhibition and IC50 values Measure_Luminescence->Analyze_Data

Sources

A Senior Application Scientist's Guide to Establishing the Limit of Detection and Quantification for Vatalanib using Vatalanib-d4

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Vatalanib

Vatalanib (PTK787/ZK-222584) is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor that primarily targets all known Vascular Endothelial Growth Factor (VEGF) receptors, as well as the Platelet-Derived Growth Factor (PDGF) receptor and c-Kit.[1][2] Its mechanism of action, which involves inhibiting angiogenesis, makes it a significant molecule in oncology research for treating various solid tumors.[1][3] For drug development professionals, accurately quantifying Vatalanib concentrations in biological matrices is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.

This guide provides an in-depth, experience-driven methodology for establishing two critical performance characteristics of a bioanalytical method: the Limit of Detection (LOD) and the Limit of Quantification (LOQ). We will focus on a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, employing Vatalanib-d4, a stable isotope-labeled (SIL) internal standard, to ensure the highest degree of accuracy and precision. This approach is grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6]

Pillar 1: The Foundational Role of a Stable Isotope-Labeled Internal Standard

In quantitative LC-MS/MS, the choice of an internal standard (IS) is a critical decision that dictates the reliability of the entire assay. While structurally similar analogs can be used, a heavy-atom or stable isotope-labeled version of the analyte—in this case, Vatalanib-d4—is the gold standard.[7]

Why Vatalanib-d4 is the Superior Choice:

  • Co-elution: Vatalanib-d4 is chemically identical to Vatalanib, differing only in isotopic mass. This ensures it behaves identically during chromatographic separation, co-eluting with the analyte.

  • Correction for Matrix Effects: Ion suppression or enhancement, a common phenomenon in electrospray ionization (ESI), affects the analyte and the SIL-IS to the same degree. By using the peak area ratio of the analyte to the IS, these matrix-induced variations are effectively normalized.

  • Compensation for Variability: Any sample loss during the extraction and preparation steps will affect both the analyte and the SIL-IS equally, ensuring that the final calculated concentration remains accurate.[8]

The use of Vatalanib-d4 moves the method from a simple measurement to a self-validating system, providing inherent trustworthiness in every sample analyzed.

Pillar 2: The Regulatory Landscape - ICH & FDA Frameworks

Before embarking on experimental work, it is essential to understand the regulatory definitions and expectations for LOD and LOQ.

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It is a statement of a method's sensitivity.[9][10]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[10][11] The LOQ is the lowest point on the calibration curve and is often referred to as the Lower Limit of Quantification (LLOQ) in bioanalytical guidance.[12]

The ICH Q2(R1) guideline outlines three primary methods for determining LOD and LOQ:

  • Visual Evaluation

  • Signal-to-Noise (S/N) Ratio

  • Standard Deviation of the Response and the Slope of the Calibration Curve[6][13]

The FDA's Bioanalytical Method Validation Guidance places a strong emphasis on the performance at the LLOQ, requiring that it meets specific criteria for precision (≤20% coefficient of variation, CV) and accuracy (within ±20% of the nominal value).[4][12]

This guide will detail the application of the two most common and instrument-based approaches: the S/N ratio and the more statistically robust calibration curve method.

Diagram: Overall Workflow for LOD & LOQ Determination

cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_eval 3. Evaluation & Verification prep_stock Prepare Vatalanib & Vatalanib-d4 Stock Solutions prep_cal Create Low-Level Calibration Standards & Blanks prep_stock->prep_cal prep_sample Spike Standards into Biological Matrix (Plasma) prep_cal->prep_sample extract Protein Precipitation Extraction prep_sample->extract lcms LC-MS/MS Analysis (MRM Mode) extract->lcms sn_method Method A: Signal-to-Noise Ratio lcms->sn_method stat_method Method B: Statistical (Calibration Curve) lcms->stat_method compare Compare & Define Proposed LOD/LOQ sn_method->compare stat_method->compare verify Verify LOQ Precision & Accuracy (n≥5) compare->verify

Caption: Workflow for Vatalanib LOD and LOQ determination.

Experimental Protocol: A Step-by-Step Guide

This protocol describes a validated method for determining Vatalanib in human plasma.

1. Materials and Reagents

  • Vatalanib reference standard (≥98% purity)

  • Vatalanib-d4 internal standard (≥98% purity, isotopic purity ≥99%)

  • HPLC or LC-MS grade Methanol, Acetonitrile, and Water

  • Formic Acid (≥98%)

  • Control, drug-free human plasma (screened for interferences)

2. Instrumentation

  • LC System: A high-performance liquid chromatography system capable of delivering accurate gradients.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Vatalanib and Vatalanib-d4 in methanol to create 1 mg/mL stock solutions.

  • Working Solutions:

    • Serially dilute the Vatalanib stock solution with 50:50 methanol/water to prepare working standards for spiking, covering a range from 0.1 ng/mL to 50 ng/mL.

    • Dilute the Vatalanib-d4 stock solution to create a working IS solution at a fixed concentration (e.g., 100 ng/mL).

4. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of control human plasma into a 1.5 mL microcentrifuge tube.

  • Spike with 5 µL of the appropriate Vatalanib working solution (or blank diluent for blank samples).

  • Add 10 µL of the Vatalanib-d4 working IS solution to all samples except blanks.

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 5-10 µL onto the LC-MS/MS system.

5. Optimized LC-MS/MS Parameters

A validated assay for Vatalanib in human plasma has been previously reported with an LLOQ of 10 ng/mL.[14] The following parameters are optimized for achieving lower detection limits.

Parameter Condition
LC Column Phenomenex Gemini C18 (50 x 2.0 mm, 5 µm)[14] or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Injection Volume 10 µL
Ion Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temp 500 °C
MRM Transition (Vatalanib) Hypothetical: m/z 347.1 -> 281.1
MRM Transition (Vatalanib-d4) Hypothetical: m/z 351.1 -> 285.1
Collision Energy Optimized for maximum signal intensity

Determining LOD & LOQ: A Comparative Analysis

Method 1: The Signal-to-Noise (S/N) Ratio

This approach provides a rapid estimation of detection limits and is useful during method development.

Procedure:

  • Prepare and analyze spiked plasma samples at very low concentrations (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 ng/mL).

  • For each concentration, determine the signal height of the Vatalanib peak.

  • Measure the noise of the baseline in a representative segment near the Vatalanib peak.[15]

  • Calculate the S/N ratio (Signal Height / Noise Height).

Interpretation:

  • LOD: The concentration that yields a reproducible S/N ratio of approximately 3:1.[9][16][17]

  • LOQ: The concentration that yields a reproducible S/N ratio of approximately 10:1.[16][17][18]

Causality & Insight: While simple, this method's trustworthiness is limited. The value of "noise" can be calculated differently by various software, potentially leading to inconsistent results.[18] It is best used as an estimate to guide the more rigorous statistical approach.

Method 2: The Standard Deviation of the Response and the Slope

This is the more statistically sound and regulatory-preferred method for defining LOD and LOQ.

Procedure:

  • Establish a low-level calibration curve. Prepare and analyze (in replicate, e.g., n=3) a set of at least 5-7 low-concentration standards bracketing the expected LOQ (e.g., 0.25, 0.5, 1.0, 2.5, 5.0, 10.0 ng/mL).

  • Analyze blank samples. Prepare and analyze a significant number of blank plasma samples (e.g., n=10) to determine the standard deviation of the background response.

  • Perform Linear Regression. Plot the analyte/IS peak area ratio against the nominal concentration of Vatalanib. Calculate the slope (S) and the standard deviation of the y-intercepts (σ) of the regression line.[13]

  • Calculate LOD and LOQ using the following ICH-recommended formulas:

    • LOD = 3.3 x (σ / S) [10]

    • LOQ = 10 x (σ / S) [10]

Causality & Insight: This method grounds the LOD/LOQ determination in the statistical variability of the method at the low end of its range, providing a more reliable and defensible value than the S/N approach. The slope (S) represents the method's sensitivity, while the standard deviation of the intercept (σ) represents the baseline noise and variability.

Diagram: Conceptual Relationship of Blank, LOD, and LOQ

cluster_0 blank blank lod lod loq loq

Sources

Safety Operating Guide

Vatalanib-d4 (dihydrochloride) proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for Vatalanib-d4 (dihydrochloride) , a deuterated isotopolog of the VEGFR inhibitor Vatalanib.

Advisory: While some Safety Data Sheets (SDS) for research-grade Vatalanib may list it as "Non-Hazardous" due to a lack of complete toxicological testing, its mechanism of action (angiogenesis inhibition) necessitates that it be handled as a suspected reproductive toxicant and potent bioactive agent . This guide enforces a "Universal Precaution" approach, treating the compound as cytotoxic waste.

Executive Safety & Hazard Profile

Before disposal, you must understand the chemical nature of the waste. Vatalanib-d4 is typically used as an internal standard in LC-MS/MS quantification.

PropertySpecification
Chemical Name Vatalanib-d4 (dihydrochloride)
Parent Compound Vatalanib (PTK787/ZK 222584)
Mechanism of Action Inhibitor of VEGFR-1, VEGFR-2, and c-Kit Tyrosine Kinases
Primary Hazard Teratogenicity/Reproductive Toxicity (Inhibits fetal angiogenesis)
RCRA Classification Non-Listed (Not P- or U-listed), but must be managed as Characteristic Toxic Waste if undetermined.
Disposal Method High-Temperature Incineration (Destruction of bioactive pharmacophore)

Waste Segregation Logic (The "Self-Validating System")

To ensure compliance and safety, waste must be segregated at the point of generation.[1] This system prevents cross-contamination and ensures that high-cost disposal methods (incineration) are used only when necessary.

Core Rule: Never dispose of Vatalanib-d4 down the drain or in general trash.

WasteSegregation cluster_Liquid Liquid Stream cluster_Solid Solid Stream cluster_Sharps Sharps Stream Start Waste Generation (Vatalanib-d4) TypeCheck Determine Waste State Start->TypeCheck Liquid Liquid Waste (Stock Solutions, Media) TypeCheck->Liquid Solvent/Aqueous Solid Solid Waste (Powder, Vials, Wipes) TypeCheck->Solid Dry/Absorbed Sharps Sharps (Needles, Syringes) TypeCheck->Sharps Puncture Risk L_Container Screw-Cap Bottle (HDPE or Glass) Liquid->L_Container S_Trace Trace Contamination (<3% residue by weight) Solid->S_Trace S_Bulk Bulk Compound (Unused Powder) Solid->S_Bulk Sh_Bin Rigid Cytotoxic Sharps Container (Do NOT Recap) Sharps->Sh_Bin L_Label Label: 'Cytotoxic Chemical Waste' List Solvents (e.g., DMSO) L_Container->L_Label Final EHS Pickup -> Incineration L_Label->Final S_Bin Yellow/Black Chemo Waste Bin (Incineration Only) S_Trace->S_Bin S_Bulk->S_Bin S_Bin->Final Sh_Bin->Final

Figure 1: Decision Matrix for Vatalanib-d4 Waste Segregation. Caption: Logical flow ensuring all physical states of Vatalanib-d4 are routed to high-temperature incineration.

Detailed Disposal Protocols

Protocol A: Liquid Waste (Stock Solutions & LC-MS Effluent)

Vatalanib-d4 is often dissolved in DMSO or Methanol. The solvent hazard (flammability) must be managed alongside the chemical toxicity.

  • Container Selection: Use a chemically compatible container (Amber Glass or HDPE). Do not use polystyrene.

  • Collection:

    • Pour expired stock solutions directly into the container.

    • Crucial Step: Triple rinse the original vial with the solvent used (e.g., Methanol) and add the rinsate to the waste container.

  • Labeling:

    • Affix a hazardous waste tag.[1][2][3]

    • Constituents: Write "Vatalanib-d4 dihydrochloride (<1%)" and "Methanol (99%)" (or relevant solvent).

    • Hazard Checkboxes: Check "Toxic" and "Flammable".

  • Storage: Store in a secondary containment tray inside a fume hood or flammable cabinet until pickup.

Protocol B: Solid Waste (Contaminated Consumables)

This category includes gloves, weighing boats, pipette tips, and bench paper.

  • Trace vs. Bulk:

    • Trace Waste: Items with <3% residual weight (empty vials, lightly soiled gloves). Place in a yellow or black "Chemotherapy/Cytotoxic" waste bag.

    • Bulk Waste: Unused powder or significant spills. This must be double-bagged in distinct "Hazardous Waste" bags and labeled specifically as "Cytotoxic Solid Waste."

  • Containerization:

    • Use a rigid, sealable drum or bin provided by your Environmental Health & Safety (EHS) department.

    • Never compact the waste manually to avoid aerosolizing the powder.

Protocol C: Decontamination of Surfaces

If Vatalanib-d4 powder is spilled on a balance or benchtop:

  • Isolate: Mark the area. Don double nitrile gloves and a Tyvek lab coat.

  • Solubilize: Vatalanib dihydrochloride is sparingly soluble in water but soluble in DMSO or warm Ethanol.

    • Step 1: Wipe the area with a paper towel dampened with 70% Ethanol or Methanol to solubilize the lipophilic compound.

    • Step 2: Follow with a soap and water wash to remove residue.[4]

    • Step 3: Dispose of all wipes as Solid Cytotoxic Waste (Protocol B).

Regulatory Compliance & Documentation

Although Vatalanib is not currently on the EPA's P-list or U-list (unlike Cyclophosphamide), it falls under the "Generator Knowledge" clause of RCRA (Resource Conservation and Recovery Act).

  • Generator Responsibility: You, as the researcher, know the compound is a kinase inhibitor with potential teratogenic effects. Therefore, you are legally obligated to classify it as hazardous.

  • Waste Codes:

    • If dissolved in Methanol: D001 (Ignitable).

    • If toxic characteristics are formally assessed: D000 (Unlisted Hazardous Waste).

  • Manifesting: Ensure the waste manifest explicitly states "Non-regulated chemical waste (Vatalanib-d4)" or "Hazardous Waste" depending on your institution's specific agreement with the disposal vendor (e.g., Veolia, Stericycle).

Emergency Procedures

Scenario: Accidental Exposure during Disposal

Exposure RouteImmediate Action
Skin Contact Wash immediately with soap and water for 15 minutes. Do not use ethanol on skin (increases absorption).
Eye Contact Flush with eyewash station for 15 minutes. Hold eyelids open.
Inhalation Move to fresh air immediately. Alert EHS.
Spill (>10mg) Evacuate area. Allow aerosols to settle (30 mins). Clean using Protocol C.

References

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Recommendations for the Safe Handling of Cytotoxic Drugs. Retrieved from [Link]

Sources

Personal protective equipment for handling Vatalanib-d4 (dihydrochloride)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Operational Safety & Handling Protocol: Vatalanib-d4 (dihydrochloride) Audience: Bioanalytical Scientists, DMPK Researchers, and Lab Managers.[1][2][3][4]

Executive Summary: The Dual-Risk Mandate

Handling Vatalanib-d4 (dihydrochloride) requires a bifurcated safety approach. As a deuterated internal standard (IS) for the quantification of PTK787 (Vatalanib), it presents two distinct risks:

  • Biological Risk: As a potent VEGFR tyrosine kinase inhibitor, it possesses significant reproductive toxicity and teratogenic potential.[1][2]

  • Analytical Risk: Improper handling compromises isotopic purity and mass spectrometric quantification accuracy.[1][2]

This guide replaces generic safety advice with a precision protocol designed to protect both the scientist and the integrity of the LC-MS/MS assay.

Part 1: Hazard Assessment & Mechanism-Based Safety

While some Safety Data Sheets (SDS) list Vatalanib as "Not Classified" due to a lack of GHS data, this is a dangerous oversimplification.[2] You must apply the Precautionary Principle based on its pharmacological mechanism.

Toxicological Profile
ParameterClassificationMechanistic Causality
Target VEGFR-1, -2, -3; PDGFR-β; c-KitInhibition of angiogenesis (blood vessel formation).[1][3][4][5]
Primary Hazard Reproductive Toxicity (Cat.[1][2][3][4] 2) Angiogenesis is critical for fetal development.[1][2] Exposure can cause embryo-fetal lethality or malformations.[1][2][3][4]
Occupational Band OEB 3 / 4 Treat as a potent compound. OEL (Occupational Exposure Limit) estimated at <10 µg/m³.[1][2]
Physical State Hygroscopic PowderHigh risk of aerosolization during weighing; electrostatic adherence to gloves/spatulas.[1][2][3]

Critical Insight: The "d4" label (deuterium) does not alter the biological toxicity profile compared to the parent compound. Treat Vatalanib-d4 with the same rigor as clinical-grade Vatalanib.

Part 2: Personal Protective Equipment (PPE) & Engineering Controls

Standard lab coats are insufficient.[1][2] The goal is zero skin contact and zero inhalation.

Respiratory Protection (The Primary Barrier)[4]
  • Mandatory: Handling must occur within a Class II, Type A2 Biosafety Cabinet (BSC) or a certified Chemical Fume Hood.[1][2]

  • Prohibited: Do not handle open powder on an open benchtop.

  • Contingency: If weighing outside a hood is unavoidable (e.g., balance stability issues), use a PAPR (Powered Air Purifying Respirator) with HEPA filters.[1][2] N95 masks provide insufficient protection against sub-micron pharmaceutical dusts.[1][2]

Dermal Protection (The Permeation Barrier)[4]
  • Glove Protocol: Double-gloving is required.[1][2][3][4]

    • Inner Layer: Nitrile (4 mil) – Taped to lab coat cuff.[1][2]

    • Outer Layer: Nitrile (4-6 mil) or Neoprene – Long cuff.[1][2][4]

  • Why? Most kinase inhibitors are lipophilic.[1][2] If the outer glove is compromised by a solvent spill (e.g., DMSO stock solution), the inner glove provides the "retreat time" needed to doff and wash.

Ocular Protection
  • Chemical safety goggles (indirect venting).[1][2][3] Safety glasses are inadequate due to the risk of airborne dust entering from the side.

Part 3: Operational Workflow (Protocol)

This workflow ensures safety while preventing H/D Exchange (loss of deuterium label) and Static Loss (loss of expensive material).

Step 1: Receiving & Equilibration
  • Storage: Store at -20°C (desiccated).

  • Equilibration: Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator before opening.

  • Reasoning: Opening a cold vial introduces condensation.[1][2] Moisture can cause hydrolysis (dihydrochloride salt) and clumping, making weighing inaccurate.[2]

Step 2: Precision Weighing (The Critical Control Point)

Vatalanib-d4 is often supplied in milligram quantities.[1][2][3][4] Static electricity can cause the powder to "jump," leading to contamination and loss.

  • Tool: Use an Anti-Static Gun (Polonium-210 source or Piezoelectric) on the vial and spatula before weighing.[1][2][4]

  • Technique: Weigh by difference into a pre-tared amber glass vial. Do not use plastic weigh boats (high static risk).[1][2]

Step 3: Solubilization & Stock Preparation
  • Solvent: DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions (up to 20 mg/mL).[1][3]

  • Stability Warning: Avoid storing stock solutions in protic solvents (Methanol/Water) for extended periods (>1 month). While C-D bonds are stable, trace acidity can catalyze exchange on labile sites if the labeling is not robust.

  • Storage: Aliquot stocks immediately into single-use amber vials to avoid freeze-thaw cycles. Store at -80°C.

Part 4: Visualization - Safe Handling Workflow

The following diagram illustrates the integrated workflow for safety and analytical integrity.

Vatalanib_Workflow cluster_0 Zone 1: Storage & Prep cluster_1 Zone 2: Containment (Fume Hood) cluster_2 Zone 3: Analysis & Waste Storage Storage (-20°C) Desiccated Equilibration Equilibration to RT (Prevent Condensation) Storage->Equilibration 30 mins StaticCtrl Static Neutralization (Anti-Static Gun) Equilibration->StaticCtrl Transfer to Hood Weighing Weighing (Amber Glass Vial) StaticCtrl->Weighing Minimize Dust Dissolution Solubilization (DMSO, <20 mg/mL) Weighing->Dissolution Aliquot Aliquot & Refreeze (-80°C) Dissolution->Aliquot Waste Disposal (High-Temp Incineration) Dissolution->Waste Spills/Wipes

Caption: Integrated workflow prioritizing moisture control (Equilibration) and containment (Zone 2) to prevent exposure and compound degradation.

Part 5: Emergency Response & Disposal

Spill Management
  • Evacuate: Clear the immediate area if a powder spill occurs outside the hood.[2]

  • Isolate: Don full PPE (including N95/PAPR).[1][2]

  • Neutralize: Cover spill with wet paper towels (soaked in 10% bleach or detergent) to prevent dust generation.[1][2] Wipe up carefully.[1][2]

  • Clean: Triple clean the surface with 70% Ethanol.[1][2] Note for MS Users: Follow ethanol with a water rinse to prevent "ghost peaks" from detergent residues in future runs.[1][2]

Disposal
  • Waste Stream: Cytotoxic/Cytostatic Chemical Waste.[1][2][3]

  • Method: High-temperature incineration (>1000°C).[1][2][3][4]

  • Never: Do not dispose of down the drain. Vatalanib is highly toxic to aquatic environments (H410).[1][2][3][6]

References

  • PubChem. (2025).[1][3] Vatalanib Dihydrochloride Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][3][4]

  • Galvano, A., et al. (2019).[1][2] An update on the conquests and perspectives of cardio-oncology in the field of tumor angiogenesis-targeting TKI-based therapy. Expert Opinion on Drug Safety. Available at: [Link][1][3][4]

Sources

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